molecular formula C18H16O7 B1238177 Tambulin CAS No. 571-72-2

Tambulin

Cat. No.: B1238177
CAS No.: 571-72-2
M. Wt: 344.3 g/mol
InChI Key: KAPZSMYEZDLAFB-UHFFFAOYSA-N
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Description

Tambulin (CAS 571-72-2) is a hydroxy-substituted flavonol (IUPAC: 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one) with a molecular formula of C18H16O7 and a molecular weight of 344.3 g/mol . It is primarily isolated from the fruits of the plant Zanthoxylum armatum DC . This natural product is a subject of research due to its diverse biological activities. In oncology, this compound has demonstrated significant anti-cancer effects against lung squamous cell carcinoma (LSCC) by inhibiting histone deacetylase 1 (HDAC1), which in turn regulates the Bcl-2/caspase signaling pathway to promote apoptosis . Furthermore, studies indicate it can enhance the sensitivity of LSCC to cisplatin . In gastroenterology, this compound has shown a potent antiulcer potential in ethanol and pylorus ligation-induced models, with one study reporting 70.2% ulcer inhibition in an ethanol-induced model . For cardiovascular research, this compound acts as a major active compound causing endothelium-independent vasorelaxation in porcine coronary artery rings, an effect mediated through both the cyclic AMP and cyclic GMP pathways . Additional research highlights its promising antifungal activity against Aspergillus flavus by inhibiting fungal ergosterol . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

571-72-2

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-15(21)14(20)13-11(19)8-12(23-2)17(24-3)18(13)25-16/h4-8,19,21H,1-3H3

InChI Key

KAPZSMYEZDLAFB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O

Synonyms

3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl) chromen-4-one
tambulin

Origin of Product

United States

Foundational & Exploratory

The Molecular Landscape of Tambulin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Molecular Structure, Bioactivity, and Signaling Pathways of Tambulin for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the flavonol this compound, detailing its molecular structure, physicochemical properties, and significant biological activities. The document summarizes key quantitative data, presents detailed experimental protocols for its study, and visualizes its known signaling pathways, offering a valuable resource for researchers in pharmacology and drug discovery.

Molecular Structure and Physicochemical Properties

This compound, a naturally occurring flavonol, is chemically classified as 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one.[1][2][3] Its structure is characterized by a flavone (B191248) backbone with hydroxyl groups at positions 3 and 5, and methoxy (B1213986) groups at positions 7, 8, and on the phenyl ring at position 4'.[1][3] This substitution pattern is crucial for its biological activities.

PropertyValueReference
IUPAC Name 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[1][3]
Molecular Formula C18H16O7[1][2][3]
Molecular Weight 344.3 g/mol [1][2]
CAS Number 571-72-2[1][2]
Synonyms Herbacetin 7,8,4'-trimethyl ether
Appearance Not specified in provided results
Solubility Practically insoluble in water

Biological Activities and Quantitative Data

This compound exhibits a range of pharmacological effects, including anti-ulcer, anticancer, vasorelaxant, and insulin-secreting activities. The following tables summarize the available quantitative data for these bioactivities.

Anti-ulcer Activity

This compound has demonstrated significant protective effects against experimentally induced gastric ulcers.

ModelDose (mg/kg)Ulcer Index (mm²)Ulcer Inhibition (%)Reference
Pylorus Ligation-induced254.8 ± 0.946.6 ± 0.22
Pylorus Ligation-induced502.8 ± 0.669.5 ± 0.18
Ethanol-induced257.9 ± 0.555.2 ± 0.11
Ethanol-induced505.2 ± 0.770.2 ± 0.15[2]
Anticancer Activity

This compound has been shown to inhibit the proliferation of human lung squamous cell carcinoma (LSCC) cell lines, H226 and H520, by targeting histone deacetylase 1 (HDAC1).

Quantitative data such as IC50 values for the anticancer activity of this compound were not explicitly available in the provided search results. Further research into the full-text articles is recommended to obtain this specific data.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Pylorus Ligation-Induced Ulcer Model

This protocol is used to assess the anti-ulcer activity of a compound by measuring its effect on gastric secretion and ulcer formation.

  • Animal Model: Wistar rats are typically used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., ether or ketamine).

  • Surgical Procedure: A midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated without obstructing blood flow.

  • Drug Administration: this compound or the vehicle control is administered orally or intraperitoneally immediately after pylorus ligation.

  • Post-operative Period: Animals are kept for 4-6 hours after the surgery.

  • Sample Collection: Animals are sacrificed, and the stomach is dissected out. The gastric contents are collected to measure volume, pH, and acidity.

  • Ulcer Scoring: The stomach is opened along the greater curvature, and the ulcers in the glandular region are scored based on their number and severity. The ulcer index is then calculated.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines (e.g., H226 and H520) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and IC50 values are determined.

Measurement of Intracellular cAMP and cGMP

These protocols are used to determine the levels of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), in response to a stimulus.

  • Cell Culture and Treatment: Cells (e.g., vascular smooth muscle cells) are cultured and then treated with this compound at various concentrations for a defined period.

  • Cell Lysis: The cells are lysed to release intracellular components, including cAMP and cGMP.

  • Assay Principle: Competitive enzyme-linked immunosorbent assays (ELISA) are commonly used. In these assays, free cAMP or cGMP in the sample competes with a fixed amount of labeled cAMP or cGMP for binding to a specific antibody.

  • Detection: The amount of bound labeled cyclic nucleotide is inversely proportional to the concentration of the unlabeled cyclic nucleotide in the sample. The signal is typically detected using a colorimetric or fluorescent substrate.

  • Quantification: A standard curve is generated using known concentrations of cAMP or cGMP, and the concentrations in the samples are determined by interpolation from this curve.

Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay in MIN6 Cells

This assay is used to evaluate the effect of a compound on insulin secretion from pancreatic beta cells in response to glucose.

  • Cell Culture: MIN6 cells (a mouse insulinoma cell line) are cultured in appropriate media.

  • Pre-incubation (Starvation): Cells are washed and pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer) to establish a basal level of insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing a high concentration of glucose, with or without different concentrations of this compound.

  • Sample Collection: After a specific incubation period (e.g., 1-2 hours), the supernatant containing the secreted insulin is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay (RIA) kit.

  • Normalization: The amount of secreted insulin is often normalized to the total protein content or DNA content of the cells in each well to account for variations in cell number.

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

anticancer_pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Histones Histones HDAC1->Histones Deacetylation Acetylation Increased Histone Acetylation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism of this compound via HDAC1 inhibition and apoptosis induction.

vasorelaxant_pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activation GC Guanylyl Cyclase This compound->GC Activation cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A (PKA) cAMP->PKA Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activation PKG->MLCP Activation MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylation Vasorelaxation Vasorelaxation MLC->Vasorelaxation

Caption: Vasorelaxant effect of this compound through cAMP and cGMP signaling pathways.

insulin_secretion_pathway cluster_cell Pancreatic β-cell This compound This compound AC Adenylyl Cyclase This compound->AC Potentiation Glucose High Glucose Glucose->AC Stimulation BetaCell Pancreatic β-cell ATP ATP cAMP cAMP AC->cAMP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca2_channel Voltage-gated Ca²⁺ Channel PKA->Ca2_channel Modulation Ca2_influx Ca²⁺ Influx Ca2_channel->Ca2_influx InsulinGranules Insulin Granules Ca2_influx->InsulinGranules Exocytosis InsulinSecretion Insulin Secretion InsulinGranules->InsulinSecretion

Caption: Potentiation of insulin secretion by this compound via the cAMP-PKA pathway.

References

A Technical Guide to the Properties and Biological Activities of Tambulin (CAS 571-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin (CAS 571-72-2) is a naturally occurring flavonol, a class of flavonoids recognized for their diverse biological activities.[1][2][3] It is chemically identified as 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one.[1][3] Primarily isolated from the fruits of Zanthoxylum armatum DC, this compound has emerged as a molecule of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and mechanisms of action, supported by experimental methodologies and pathway visualizations to aid in future research and development endeavors.

Physicochemical Properties

This compound is characterized by its distinct chemical structure, which dictates its physical and biological properties. A summary of these properties is presented below.

PropertyValueReference(s)
CAS Registry Number 571-72-2[1][3][4]
Molecular Formula C₁₈H₁₆O₇[1][3][4]
Molecular Weight 344.3 g/mol [1][3]
IUPAC Name 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[1][3]
Synonyms Herbacetin 7,8,4'-trimethyl ether[2][3]
Chemical Class Flavonol[1][2][3]
Solubility (Water) Practically insoluble; Estimated at 50.8 mg/L @ 25 °C[2][5]
LogP 2.897[4]
Polar Surface Area 98.36 Ų[4]
InChIKey KAPZSMYEZDLAFB-UHFFFAOYSA-N[4]

Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of pharmacological effects, including antidiabetic, anticancer, cardiovascular, and anti-ulcer activities.

Antidiabetic Activity: Potentiation of Insulin (B600854) Secretion

This compound has been identified as a potent modulator of pancreatic beta-cell function, enhancing glucose-stimulated insulin secretion (GSIS).[1][6] Its mechanism is notably glucose-dependent, meaning it is active at stimulatory glucose concentrations (11-25 mM) but not at basal levels, which reduces the risk of hypoglycemia.[6]

The insulinotropic effect of this compound is independent of ATP-sensitive potassium (KATP) channels.[6] Instead, it involves the influx of extracellular calcium (Ca2+) through L-type Ca2+ channels and the activation of the cAMP-Protein Kinase A (PKA) signaling cascade.[6]

G This compound This compound cAMP ↑ intracellular cAMP This compound->cAMP promotes Glucose High Glucose (>11 mM) CaChannel L-type Ca²⁺ Channel Glucose->CaChannel activates Ca_influx Ca²⁺ Influx CaChannel->Ca_influx Vesicles Insulin Vesicle Exocytosis Ca_influx->Vesicles triggers PKA Protein Kinase A (PKA) cAMP->PKA activates PKA->Vesicles potentiates Insulin Insulin Secretion Vesicles->Insulin

This compound's insulin secretion pathway.
Anticancer Activity

In oncology, this compound has demonstrated significant anti-cancer effects, particularly against lung squamous cell carcinoma (LSCC).[1] Its primary mechanism involves the inhibition of histone deacetylase 1 (HDAC1).[1] This inhibition leads to the modulation of the Bcl-2/caspase signaling pathway, which is crucial for programmed cell death. This compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby promoting apoptosis in cancer cells.[1] Furthermore, studies indicate that this compound can enhance the sensitivity of LSCC cells to cisplatin, a conventional chemotherapy agent.[1]

G This compound This compound HDAC1 HDAC1 This compound->HDAC1 inhibits Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) HDAC1->Bcl2 promotes expression Caspases Caspases Bcl2->Caspases inhibits Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

This compound's pro-apoptotic pathway in LSCC.
Cardiovascular Effects

This compound acts as a potent vasorelaxant.[1][7] Its effect is endothelium-independent, indicating a direct action on vascular smooth muscle cells.[7][8] The mechanism of vasorelaxation is mediated through the modulation of both the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways.[1][8] Activation of these pathways leads to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn inhibit the phosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

G This compound This compound Vasc_Smooth_Muscle Vascular Smooth Muscle Cell This compound->Vasc_Smooth_Muscle cAMP ↑ cAMP Vasc_Smooth_Muscle->cAMP cGMP ↑ cGMP Vasc_Smooth_Muscle->cGMP PKA PKA cAMP->PKA PKG PKG cGMP->PKG MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK inhibits PKG->MLCK inhibits Relaxation Vasorelaxation MLCK->Relaxation prevents

This compound's vasorelaxation pathway.
Anti-ulcer Potential

This compound has demonstrated significant gastroprotective effects in preclinical models.[1][9] In studies using ethanol-induced and pylorus ligation-induced ulcer models, this compound showed a potent ability to inhibit ulcer formation.[9]

ModelDose (mg/kg)Ulcer Index (mm²)Ulcer Inhibition (%)Reference
Ethanol-induced 505.2 ± 0.770.2 ± 0.15[9]
Pylorus-ligated 502.8 ± 0.669.5 ± 0.18[9]
Other Activities

Preliminary research also highlights this compound's potential as an antifungal agent, showing activity against Aspergillus flavus through the inhibition of fungal ergosterol.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments cited in the literature.

In Vitro Insulin Secretion Assay

This protocol is adapted from studies investigating this compound's effect on pancreatic beta-cells.[6]

Objective: To determine the effect of this compound on insulin secretion from pancreatic islets and MIN6 cells at basal and stimulatory glucose concentrations.

Methodology:

  • Cell/Tissue Culture: Mouse pancreatic islets are isolated, or MIN6 beta-cells are cultured under standard conditions.

  • Pre-incubation: Cells/islets are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBH) with a low glucose concentration (e.g., 2.5 mM).

  • Incubation: The pre-incubation buffer is replaced with KRBH containing basal (e.g., 2.5-5 mM) or stimulatory (e.g., 11-25 mM) glucose concentrations, with or without this compound (e.g., 200 μM) and relevant pharmacological agents (e.g., diazoxide, verapamil, H-89). Incubation proceeds for 1-2 hours.

  • Sample Collection: The supernatant is collected to measure secreted insulin.

  • Quantification: Insulin levels in the supernatant are quantified using a mouse insulin ELISA kit. Intracellular cAMP levels can also be measured using a specific ELISA kit after cell lysis.

G start Isolate Islets or Culture MIN6 Cells preincubate Pre-incubate in Low Glucose KRBH start->preincubate incubate Incubate with Test Compounds in KRBH preincubate->incubate collect Collect Supernatant (for Insulin Assay) incubate->collect lyse Lyse Cells (for cAMP Assay) incubate->lyse elisa_insulin Measure Insulin (ELISA) collect->elisa_insulin elisa_camp Measure cAMP (ELISA) lyse->elisa_camp

Workflow for in vitro insulin secretion assay.
In Vivo Anti-ulcer Activity Assessment

This protocol is based on pylorus-ligated and ethanol-induced ulcer models in rats.[9]

Objective: To evaluate the gastroprotective effect of this compound in chemically-induced ulcer models.

Methodology:

  • Animal Preparation: Wistar rats are fasted for 18-24 hours prior to the experiment, with water available ad libitum.

  • Drug Administration: Animals are divided into groups and orally administered the vehicle, a standard drug (e.g., omeprazole), or this compound (e.g., 50 mg/kg).

  • Ulcer Induction:

    • Ethanol (B145695) Model: One hour after drug administration, 1 mL of absolute ethanol is administered orally to induce ulcers.

    • Pylorus Ligation Model: One hour after drug administration, animals are anesthetized, and the pyloric end of the stomach is ligated.

  • Sacrifice and Evaluation:

    • Ethanol Model: Animals are sacrificed 1 hour after ethanol administration.

    • Pylorus Ligation Model: Animals are sacrificed 4 hours after ligation.

  • Analysis: The stomachs are removed, opened along the greater curvature, and washed. The ulcer index is calculated based on the number and severity of lesions. Histopathological examination of stomach tissue is also performed.

G fasting Fast Animals (18-24h) admin Oral Administration (Vehicle/Tambulin) fasting->admin induce Induce Ulcer (Ethanol or Pylorus Ligation) admin->induce wait Wait for 1h or 4h induce->wait sacrifice Sacrifice Animal wait->sacrifice evaluate Excise Stomach & Score Ulcer Index sacrifice->evaluate histology Histopathology evaluate->histology

Workflow for in vivo anti-ulcer models.

Summary and Future Directions

This compound is a multifunctional flavonol with well-documented antidiabetic, anticancer, cardiovascular, and anti-ulcer properties. Its mechanisms of action involve the modulation of key signaling pathways such as cAMP/PKA, HDAC1/Bcl-2, and cAMP/cGMP. The detailed experimental protocols provided herein offer a foundation for further investigation.

Future research should focus on:

  • Comprehensive preclinical toxicology and pharmacokinetic studies.

  • In vivo efficacy studies in more advanced disease models.

  • Elucidation of additional molecular targets to fully understand its polypharmacological profile.

  • Exploration of synergistic effects with existing therapeutic agents.

The promising data accumulated to date position this compound as a strong candidate for further drug development efforts.

References

A Technical Guide to the Natural Sources and Pharmacological Actions of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tambulin, a naturally occurring flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its vasodilatory effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its extraction, isolation, and characterization, and an in-depth exploration of its molecular mechanism of action. All quantitative data are presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research.

Natural Sources of this compound

This compound has been identified in several plant species, with the most significant concentrations found in the fruits of the genus Zanthoxylum. While other sources have been reported, the quantitative data available is limited.

Primary Source: Zanthoxylum armatum

The fruits of Zanthoxylum armatum DC, commonly known as "Timur" or "Nepali pepper," are the most well-documented and abundant natural source of this compound.[1][2][3][4][5] Various studies have isolated and identified this compound as a major active compound from the methanolic extracts of these fruits.[1][2][3][4]

Other Reported Sources

While Zanthoxylum armatum is the primary source, this compound has also been reported in other plant species, although quantitative data on its abundance is scarce.

Plant SpeciesPart(s) Containing this compoundReference
Zanthoxylum alatumFruits[6]
Sunflower (Helianthus annuus)-[7]
Drummondita calida-
Achillea pseudopectinata-

Experimental Protocols

This section outlines the detailed methodologies for the extraction, isolation, characterization, and biological evaluation of this compound from its natural sources.

Extraction and Isolation of this compound from Zanthoxylum armatum Fruits

The following protocol is a composite method based on successful isolations reported in the literature.[3][8]

2.1.1. Materials and Reagents

  • Dried fruits of Zanthoxylum armatum

  • Methanol (B129727) (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • n-Hexane (analytical grade)

  • Silica (B1680970) gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Chromatography columns

2.1.2. Extraction Procedure

  • Grinding: Grind the air-dried fruits of Zanthoxylum armatum into a coarse powder.

  • Maceration: Soak the powdered fruit material in methanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

2.1.3. Bioassay-Guided Fractionation and Isolation

  • Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and sequentially partition with n-hexane and ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction, which typically shows high biological activity, to silica gel column chromatography.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • TLC Monitoring: Monitor the collected fractions using TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).

  • Purification: Combine the fractions containing the compound of interest (based on TLC analysis) and re-chromatograph until a pure compound is obtained.

  • Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol/chloroform) to obtain a yellow powder.

G Workflow for Extraction and Isolation of this compound start Dried Zanthoxylum armatum Fruits grinding Grinding start->grinding maceration Maceration with Methanol grinding->maceration filtration Filtration and Concentration maceration->filtration partitioning Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate) filtration->partitioning column_chromatography Silica Gel Column Chromatography (Ethyl Acetate Fraction) partitioning->column_chromatography tlc TLC Monitoring column_chromatography->tlc purification Re-chromatography of Active Fractions tlc->purification crystallization Crystallization purification->crystallization end Pure this compound crystallization->end

Workflow for the extraction and isolation of this compound.
Characterization of this compound

2.2.1. Spectroscopic Analysis

  • Mass Spectrometry (MS): Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H NMR and 13C NMR spectra in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to elucidate the chemical structure of this compound. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Table 1: Spectroscopic Data for this compound

TechniqueObserved DataReference
ESI-MS [M+H]+m/z 345[3]
1H NMR (CDCl3, δ ppm)12.5 (s, 1H, 5-OH), 7.8 (d, J=8.8 Hz, 2H, H-2', H-6'), 7.0 (d, J=8.8 Hz, 2H, H-3', H-5'), 6.5 (s, 1H, H-6), 3.98 (s, 3H, OMe), 3.95 (s, 3H, OMe), 3.88 (s, 3H, OMe)[3]
13C NMR (CDCl3, δ ppm)176.4 (C-4), 161.2 (C-5), 158.6 (C-7), 156.4 (C-2), 152.1 (C-9), 138.2 (C-4'), 130.3 (C-8), 129.9 (C-2', C-6'), 122.9 (C-1'), 114.2 (C-3', C-5'), 105.7 (C-10), 96.2 (C-6), 61.8 (OMe), 61.2 (OMe), 55.4 (OMe)[3]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method can be used for the quantification of this compound in plant extracts.[9]

2.3.1. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Column Temperature: 35°C.

2.3.2. Method

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and make serial dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and sample extracts into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Signaling Pathway of this compound-Induced Vasodilation

This compound induces endothelium-independent relaxation of vascular smooth muscle.[1][2][3][4] Its mechanism of action involves the modulation of intracellular cyclic nucleotide signaling pathways.

The primary mechanism of this compound-induced vasodilation is through the activation of both the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) pathways, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[1][4] These kinases then phosphorylate several downstream targets in vascular smooth muscle cells, culminating in muscle relaxation.

Key downstream effects of PKA and PKG activation include:

  • Inhibition of Ca2+ influx: PKA and PKG can phosphorylate and inhibit L-type Ca2+ channels, reducing the influx of extracellular calcium.[10]

  • Activation of Myosin Light Chain Phosphatase (MLCP): PKG can activate MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.[11] PKA and PKG can also inactivate RhoA, a protein that inhibits MLCP.[11][12]

  • Sequestration of intracellular Ca2+: PKA and PKG can enhance the re-uptake of Ca2+ into the sarcoplasmic reticulum by phosphorylating phospholamban.

  • Activation of K+ channels: Activation of potassium channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated Ca2+ channels.

G Signaling Pathway of this compound-Induced Vasodilation cluster_cell Vascular Smooth Muscle Cell This compound This compound AC Adenylyl Cyclase This compound->AC + GC Guanylyl Cyclase This compound->GC + cAMP cAMP AC->cAMP ATP -> cGMP cGMP GC->cGMP GTP -> PKA Protein Kinase A (PKA) cAMP->PKA + PKG Protein Kinase G (PKG) cGMP->PKG + Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel - RhoA RhoA PKA->RhoA - PKG->Ca_channel - PKG->RhoA - MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP + RhoA->MLCP - MLC_P Phosphorylated MLC MLCP->MLC_P Dephosphorylation Relaxation Relaxation MLCP->Relaxation MLC Myosin Light Chain (MLC) Contraction Contraction MLC->Contraction MLC_P->MLC MLC_P->Contraction

Signaling cascade of this compound in vascular smooth muscle cells.

Conclusion

This compound, a flavonol predominantly found in the fruits of Zanthoxylum armatum, exhibits significant vasodilatory properties. This guide provides a comprehensive resource for researchers, outlining its natural sources, detailed protocols for its isolation and analysis, and a thorough description of its molecular mechanism of action through the cAMP/PKA and cGMP/PKG signaling pathways. The information presented herein is intended to serve as a foundation for further investigation into the therapeutic potential of this compound and to aid in the development of novel pharmaceuticals.

References

The Biosynthesis of Tambulin in Zanthoxylum armatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tambulin, a bioactive flavonol found in Zanthoxylum armatum, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Zanthoxylum armatum, detailing the key enzymatic steps, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the elucidation of this pathway, from metabolite extraction to enzyme characterization.

Introduction

Zanthoxylum armatum DC, a member of the Rutaceae family, is a plant of significant medicinal and economic importance, known for its diverse phytochemical composition. Among these compounds is this compound (3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one), a flavonol that has demonstrated a range of biological activities. The biosynthesis of this compound follows the general phenylpropanoid and flavonoid pathways, with specific enzymatic modifications in the later steps that lead to its unique chemical structure. This guide delineates the putative biosynthetic route to this compound, providing a framework for further research and biotechnological applications.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the phenylpropanoid pathway, leading to the core flavonoid skeleton, which is then subject to a series of hydroxylation and methylation reactions. While the complete pathway has not been fully elucidated in Zanthoxylum armatum, based on known flavonoid biosynthesis in other plants and identified genes in Z. armatum, a putative pathway can be proposed.

The pathway initiates with the conversion of L-phenylalanine to 4-coumaroyl-CoA. This is followed by the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA by Chalcone (B49325) Synthase (CHS) to form naringenin (B18129) chalcone. Chalcone Isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to (2S)-naringenin, a key intermediate.

From naringenin, the pathway proceeds through a series of enzymatic modifications to yield this compound. These steps are catalyzed by members of the 2-oxoglutarate-dependent dioxygenase (2-ODD) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) superfamilies.

Key enzymatic steps from Naringenin to this compound:

  • Flavanone 3-hydroxylase (F3H): Catalyzes the hydroxylation of naringenin at the C-3 position to produce dihydrokaempferol (B1209521).

  • Flavonol Synthase (FLS): Introduces a double bond between C-2 and C-3 of dihydrokaempferol to form kaempferol (B1673270).

  • Flavonoid 3'-hydroxylase (F3'H): While this compound itself does not have a hydroxyl group at the 3' position, this enzyme is crucial for producing precursors for other flavonoids and its activity can influence the metabolic flux towards different end products.

  • Flavonoid 8-hydroxylase (F8H): A putative hydroxylation step at the C-8 position of the A-ring of a flavonol precursor, likely kaempferol or a derivative thereof.

  • Flavonoid O-methyltransferases (FOMTs): A series of methylation reactions are required at the C-7, C-8, and C-4' positions. A Caffeoyl-CoA O-methyltransferase (CCoAOMT) has been identified in Z. armatum and is known to be involved in flavonoid biosynthesis.[1] It is plausible that one or more specific OMTs are responsible for the methylation pattern of this compound.

Tambulin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Intermediate_1 8-Hydroxykaempferol (putative) Kaempferol->Intermediate_1 F8H Intermediate_2 Intermediates with sequential methylation Intermediate_1->Intermediate_2 OMTs This compound This compound Intermediate_2->this compound OMTs PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI F3H F3H FLS FLS F8H F8H (putative) OMTs OMTs (CCoAOMT) Experimental_Workflow Plant_Material Z. armatum Tissue (Fruits, Leaves) Metabolite_Extraction Metabolite Extraction (80% Methanol, Sonication) Plant_Material->Metabolite_Extraction RNA_Extraction RNA Extraction & cDNA Synthesis Plant_Material->RNA_Extraction LC_MS_Analysis LC-MS/MS Analysis (Quantification of Flavonoids) Metabolite_Extraction->LC_MS_Analysis Pathway_Elucidation Pathway Elucidation LC_MS_Analysis->Pathway_Elucidation Gene_Identification Gene Identification (RNA-seq, Degenerate PCR) RNA_Extraction->Gene_Identification Cloning Full-Length Gene Cloning (RACE, Vector Ligation) Gene_Identification->Cloning Heterologous_Expression Heterologous Expression in E. coli Cloning->Heterologous_Expression Protein_Purification Protein Purification (Ni-NTA Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assays Enzyme Assays (F3H, FLS, OMTs) Protein_Purification->Enzyme_Assays Kinetic_Analysis Kinetic Analysis (Km, Vmax) Enzyme_Assays->Kinetic_Analysis Kinetic_Analysis->Pathway_Elucidation

References

An In-depth Technical Guide on the Core Mechanism of Action of Tambuletin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Tambulin" did not yield results in scientific literature. This guide focuses on "Tambuletin," a known flavonoid with a similar name, assuming it is the intended subject.

Tambuletin, a naturally occurring flavonoid, has demonstrated significant potential in preclinical studies as an anticancer and anti-inflammatory agent. Its therapeutic effects are attributed to its ability to modulate multiple critical intracellular signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This guide provides a detailed overview of the molecular mechanisms of Tambuletin, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Core Mechanisms of Action: Modulation of Key Signaling Pathways

Tambuletin exerts its primary effects by inhibiting two major signaling cascades crucial for cell survival, proliferation, and inflammation: the PI3K/Akt pathway and the MAPK/ERK pathway.

1.1. Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival.[1][2][3][4] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[1][5] Tambuletin has been shown to suppress this pathway through the following mechanisms:

  • Direct Inhibition of PI3K: The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] Tambuletin is hypothesized to directly or indirectly inhibit the catalytic activity of PI3K, leading to reduced levels of PIP3.

  • Suppression of Akt Phosphorylation: PIP3 acts as a docking site for the serine/threonine kinase Akt (also known as Protein Kinase B). For full activation, Akt must be phosphorylated at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).[4][8] By reducing PIP3 levels, Tambuletin prevents the recruitment of Akt to the plasma membrane, thereby inhibiting its subsequent phosphorylation and activation.

  • Downregulation of Downstream Effectors: Activated Akt phosphorylates a multitude of downstream targets to promote cell survival and proliferation.[4] Tambuletin's inhibition of Akt leads to the reduced phosphorylation and activity of key downstream molecules, including mTOR, which in turn affects protein synthesis and cell growth.[1][8] This also leads to the activation of pro-apoptotic proteins like Bad and the inhibition of cell cycle progression by preventing the inactivation of inhibitors like p21 and p27.[3][8]

1.2. Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate processes like cell proliferation, differentiation, and apoptosis.[9][10][11] The classical MAPK pathway, also known as the ERK pathway, is often hyperactivated in cancer. Tambuletin's anti-cancer and anti-inflammatory effects are also linked to its modulation of this pathway.

  • Upstream Inhibition: The cascade typically begins with the activation of a receptor on the cell surface, which activates the small GTPase Ras. Ras then activates a MAPKKK (e.g., Raf). Tambuletin is thought to interfere with these upstream activation steps.

  • Suppression of MEK/ERK Phosphorylation: The MAPKKK (Raf) phosphorylates and activates a MAPKK (MEK), which in turn dually phosphorylates and activates the MAPK (ERK).[9][12] Experimental evidence suggests that Tambuletin treatment leads to a significant reduction in the phosphorylated (active) forms of both MEK and ERK.

  • Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to the expression of genes involved in cell proliferation and inflammation. By inhibiting ERK activation, Tambuletin prevents these downstream nuclear events.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies, demonstrating the cytotoxic and anti-proliferative effects of Tambuletin on different cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50) of Tambuletin and Related Flavonoids

CompoundCancer Cell LineIC50 Value (µM)Reference
Tambuletin (as Patuletin)HeLa (Cervical)86 µg/mL (~256 µM)[13]
QuercetagetinHeLa (Cervical)>100 µg/mL[13]
QuercetinHeLa (Cervical)>100 µg/mL[13]
BetulinMCF-7 (Breast)8.32 µM[14]
BetulinHeLa (Cervical)<10 µM[14]
BetulinA2780 (Ovarian)>45.2 µM[14]
XanthyletinHL-60 (Leukemia)~16.8 µM[15]

Note: IC50 values can vary significantly based on the cell line and assay conditions. Data for Tambuletin itself is limited; Patuletin is structurally very similar.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, detailed protocols for key experiments used to elucidate Tambuletin's mechanism of action are provided below.

3.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity following treatment with Tambuletin.[16]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

  • Protocol:

    • Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium and incubate for 24 hours (+37 °C, 5% CO₂).[16]

    • Compound Treatment: Treat cells with various concentrations of Tambuletin (or vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

    • Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[16][18]

    • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][18]

    • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[16]

3.2. Analysis of Signaling Protein Phosphorylation (Western Blotting)

Western blotting is used to detect the levels of total and phosphorylated proteins (e.g., Akt, ERK) in cell lysates to determine the effect of Tambuletin on signaling pathway activation.[19][20]

  • Principle: This technique combines the protein-separating power of gel electrophoresis with the high specificity of antibodies.[20] Proteins from cell lysates are separated by size, transferred to a membrane, and probed with primary antibodies specific to the target protein (e.g., anti-phospho-Akt). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.[21]

  • Protocol:

    • Sample Preparation: Treat cells with Tambuletin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.[22]

    • SDS-PAGE: Denature 20-50 µg of protein lysate by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[19][22]

    • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

    • Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., rabbit anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle shaking.[19]

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[21]

    • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[19][23]

3.3. In Vitro Kinase Activity Assay

This assay directly measures the enzymatic activity of a specific kinase (e.g., Akt) after immunoprecipitation from cells treated with Tambuletin.[22][24]

  • Principle: The target kinase is isolated from the cell lysate using a specific antibody. The immunoprecipitated kinase is then incubated with a known substrate and ATP. The amount of phosphorylated substrate is measured, typically by Western blotting, to determine kinase activity.[25]

  • Protocol:

    • Cell Lysis: Prepare cell lysates from control and Tambuletin-treated cells using a non-denaturing lysis buffer.[22]

    • Immunoprecipitation of Akt:

      • To 200-500 µg of protein lysate, add 2-4 µg of an Akt-specific antibody.[22][25]

      • Incubate with gentle rotation for 1-2 hours at 4°C.

      • Add 20-30 µL of protein A/G agarose (B213101) beads and rotate for another 1-2 hours at 4°C.[22]

      • Pellet the beads by centrifugation and wash three times with lysis buffer and twice with kinase assay buffer.[22]

    • In Vitro Kinase Reaction:

      • Resuspend the washed beads in 40 µL of kinase assay buffer.

      • Add 1 µg of a recombinant Akt substrate (e.g., GSK-3α) and ATP.[22][25]

      • Incubate the reaction at 30°C for 30 minutes.[22]

      • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.[22]

    • Analysis: Analyze the reaction mixture by Western blotting using a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).[22][25]

This guide provides a comprehensive technical overview of the known and hypothesized mechanisms of action for Tambuletin, focusing on its role as an inhibitor of the PI3K/Akt and MAPK/ERK signaling pathways. The provided data and protocols serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising natural compound.

References

An In-depth Technical Guide to the Pharmacological Properties of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a flavonol isolated from the fruits of Zanthoxylum armatum DC, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, summarizing key findings on its mechanisms of action, quantitative data from various in vitro and in vivo studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Pharmacodynamics and Therapeutic Potential

This compound exhibits a diverse range of pharmacological activities, including vasorelaxant, insulin-secretagogue, anti-ulcer, anti-inflammatory, anti-aging, and neuroprotective effects. Emerging evidence also suggests potential anticancer properties.

Vasorelaxant Effects

This compound induces endothelium-independent relaxation of porcine coronary artery rings, suggesting a direct effect on vascular smooth muscle.[1][2] This vasorelaxation involves both the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.[1] Pretreatment with this compound has been shown to inhibit contractions induced by various agents in a concentration-dependent manner.[1]

Table 1: Quantitative Data on the Vasorelaxant Effects of this compound

ParameterExperimental ModelConcentration/EffectReference(s)
Inhibition of ContractionsPorcine coronary artery rings (without endothelium)Concentration-dependent inhibition of KCl, serotonin (B10506) (5-HT), CaCl₂, and U46619 induced contractions.[1]
Potentiation of VasodilatorsPorcine coronary artery rings1 µM this compound significantly shifted the concentration-relaxation curve of sodium nitroprusside (SNP), forskolin (B1673556) (FC), and isoproterenol (B85558) to the left.[1]
Involvement of PKA and PKGPorcine coronary artery rings (without endothelium)Relaxations to this compound were significantly reduced by the protein kinase A (PKA) inhibitor H-89 (10 µM) and the protein kinase G (PKG) inhibitor Rp-8-br-cyclic GMPS (30 µM).[1]
Insulin (B600854) Secretagogue Activity

This compound potentiates glucose-induced insulin secretion from pancreatic β-cells. This effect is dependent on stimulatory glucose concentrations and involves a Ca²⁺-dependent, but KATP channel-independent, amplifying pathway, likely mediated through the activation of the cAMP-PKA signaling cascade.

Table 2: Quantitative Data on the Insulinotropic Effects of this compound

ParameterExperimental ModelConcentration/EffectReference(s)
Glucose-Stimulated Insulin Secretion (GSIS)Mouse islets and MIN6 cells200 µM this compound showed potent insulin secretory activity at stimulatory glucose concentrations (11-25 mM).
Inhibition of Insulin SecretionMouse isletsThis compound-induced insulin secretion was completely inhibited by the L-type Ca²⁺ channel blocker, verapamil.
Involvement of PKA and PKCMouse isletsThis compound-induced insulin secretion was dramatically inhibited by the PKA inhibitor H-89 and moderately inhibited by the PKC inhibitor calphostin C.
Anti-ulcer Potential

This compound has demonstrated significant anti-ulcer activity in animal models. It has been shown to reduce the ulcer index and provide a high percentage of ulcer inhibition in both pylorus-ligated and ethanol-induced ulcer models.

Table 3: Quantitative Data on the Anti-ulcer Effects of this compound

ParameterExperimental ModelDoseEffectReference(s)
Ulcer IndexPylorus-ligated rats50 mg/kg2.8 ± 0.6 mm²
Percent Ulcer InhibitionPylorus-ligated rats50 mg/kg69.5 ± 0.18 %
Ulcer IndexEthanol-induced ulcer model in rats50 mg/kg5.2 ± 0.7 mm²
Percent Ulcer InhibitionEthanol-induced ulcer model in rats50 mg/kg70.2 ± 0.15 %
Anti-inflammatory Properties

While direct quantitative data for this compound's anti-inflammatory activity is limited, the plant it is derived from, Zanthoxylum armatum, has known anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.

Anti-aging and Neuroprotective Effects

Studies using the model organism Caenorhabditis elegans have shown that this compound can promote longevity and exhibit neuroprotective effects relevant to Parkinson's disease. It has been observed to increase lifespan, enhance stress tolerance, and reduce aging biomarkers.

Table 4: Quantitative Data on the Anti-aging and Neuroprotective Effects of this compound

ParameterExperimental ModelConcentration/EffectReference(s)
Lifespan ExtensionCaenorhabditis elegansA concentration of 50 micromoles was sufficient to increase lifespan by more than 16%.
Stress ToleranceCaenorhabditis elegansTreated worms showed increased tolerance to the oxidative stressor, juglone.
Reduction of Aging BiomarkersCaenorhabditis elegansReduced levels of lipofuscin and lipids were observed in treated worms.
Neuromodulatory EffectsCaenorhabditis elegansTreated worms exhibited elevated levels of dopamine.
Anticancer Potential

Preliminary evidence suggests that this compound may possess anticancer properties, a common characteristic of many flavonoids. However, detailed studies on its specific anticancer mechanisms and quantitative efficacy are still emerging.

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Vasorelaxation Signaling Pathway

This compound's vasorelaxant effect is initiated by its direct action on vascular smooth muscle cells, leading to an increase in intracellular levels of cAMP and cGMP. These second messengers then activate PKA and PKG, respectively, which in turn phosphorylate downstream targets that promote muscle relaxation.

Vasorelaxation_Pathway cluster_VSMC Inside Vascular Smooth Muscle Cell This compound This compound VSMC Vascular Smooth Muscle Cell AC Adenylyl Cyclase This compound->AC Activates sGC Soluble Guanylyl Cyclase This compound->sGC Activates cAMP cAMP AC->cAMP cGMP cGMP sGC->cGMP PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Relaxation Vasorelaxation PKA->Relaxation PKG->Relaxation

This compound-induced vasorelaxation pathway.
Insulin Secretion Signaling Pathway

In pancreatic β-cells, this compound appears to amplify glucose-stimulated insulin secretion by modulating the cAMP-PKA pathway. This leads to an increase in intracellular Ca²⁺, which is a critical trigger for the exocytosis of insulin-containing granules.

Insulin_Secretion_Pathway cluster_BetaCell Inside Pancreatic β-Cell This compound This compound BetaCell Pancreatic β-Cell AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Modulates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Vasorelaxation_Workflow start Start step1 Isolate porcine coronary arteries start->step1 step2 Prepare arterial rings (2-3 mm) step1->step2 step3 Mount rings in organ bath with Krebs solution step2->step3 step4 Equilibrate under tension (e.g., 5g) for 90 min step3->step4 step5 Induce contraction (e.g., with U46619) step4->step5 step6 Add cumulative concentrations of this compound step5->step6 step7 Record changes in isometric tension step6->step7 step8 Analyze dose-response curve step7->step8 end End step8->end GSIS_Workflow start Start step1 Culture MIN6 cells to 80-90% confluency start->step1 step2 Pre-incubate with low glucose (e.g., 2.8 mM) KRB buffer for 2 hours step1->step2 step3 Incubate with low (2.8 mM) or high (16.7 mM) glucose KRB buffer +/- this compound step2->step3 step4 Collect supernatant after 1-2 hours incubation step3->step4 step5 Quantify insulin in supernatant using ELISA step4->step5 step6 Normalize insulin secretion to total protein content step5->step6 end End step6->end

References

Toxicological Profile of Tambulin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on Tambulin. Significant data gaps exist in the current literature regarding a comprehensive toxicological profile. This guide is intended for informational purposes for a scientific audience and does not constitute a complete safety assessment. Further experimental validation is required to fully characterize the toxicological properties of this compound.

Executive Summary

This compound, a flavonoid found in various medicinal plants, including Zanthoxylum armatum, has garnered interest for its potential therapeutic properties. Understanding its toxicological profile is paramount for any progression toward clinical application. This technical guide synthesizes the currently available preclinical toxicity data for this compound.

An acute oral toxicity study suggests a low acute toxicity profile in rodents. In vitro cytotoxicity data on human liver carcinoma cells (HepG2) provides an initial indication of its potential for cell viability inhibition at higher concentrations. However, a comprehensive toxicological evaluation, including sub-chronic toxicity, reproductive and developmental toxicity, genotoxicity, and safety pharmacology, is largely absent from the published literature.

This guide outlines the standard experimental protocols, based on internationally recognized OECD guidelines, that would be necessary to thoroughly characterize the toxicological profile of this compound. Additionally, potential toxicological signaling pathways associated with flavonoids are presented to provide a framework for future mechanistic studies. The quantitative data available is summarized, and key experimental workflows are visualized to aid in the design of future toxicological investigations.

Quantitative Toxicological Data

The available quantitative data on the toxicology of this compound is limited. The following tables summarize the key findings from the literature.

Table 1: In Vivo Acute Oral Toxicity of this compound

SpeciesDosing RegimenDose (mg/kg)Observed EffectsSource
RatSingle oral dose150No significant weight variation; no behavioral changes; vital organs found in normal range.[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC50 (µg/mL)Source
HepG2 (Human Liver Carcinoma)Not Specified2450 ± 0.05[2]
HepG2 (Human Liver Carcinoma)Not Specified4825 ± 0.02[2]

Experimental Protocols

Detailed experimental protocols for comprehensive toxicological assessment of this compound are not available in the literature. The following sections describe standardized protocols based on OECD guidelines that are applicable for such an evaluation.

Acute Oral Toxicity (As per OECD Guideline 423)

An acute oral toxicity study provides information on the adverse effects of a substance when administered in a single high dose.

  • Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Standard rodent chow and water are provided ad libitum.

  • Dose Administration: The test substance (this compound) is administered orally by gavage. A starting dose is chosen based on available data. Dosing is performed in a stepwise procedure using a small number of animals at each step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: At the end of the observation period, all animals are subjected to gross necropsy, and any macroscopic abnormalities are recorded.

Sub-chronic Oral Toxicity (90-Day Study; As per OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a longer period.

  • Test Animals: Rodents (typically rats) are used. Animals are randomly assigned to control and treatment groups.

  • Dosing: The test substance is administered orally on a daily basis for 90 days. At least three dose levels are used, along with a control group.

  • Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly. Hematological and clinical biochemistry parameters are analyzed at the end of the study.

Reproductive and Developmental Toxicity Screening (As per OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproductive performance and fetal development.

  • Test Animals: Male and female rats are used.

  • Dosing: The test substance is administered daily to males for a minimum of four weeks (including a pre-mating period) and to females throughout the study (pre-mating, gestation, and lactation).

  • Mating and Observation: Animals are mated to produce an F1 generation. Reproductive performance parameters such as fertility, gestation length, and litter size are recorded. The offspring are examined for viability, growth, and any developmental abnormalities.

  • Pathology: Parental animals and offspring are subjected to necropsy and histopathological examination of reproductive organs.

Bacterial Reverse Mutation Test (Ames Test; As per OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Signaling Pathways and Experimental Workflows

Potential Toxicological Signaling Pathways for Flavonoids

While specific toxicological signaling pathways for this compound have not been elucidated, flavonoids, as a class, can exert toxic effects through various mechanisms, particularly at high concentrations. The following diagram illustrates some of these potential pathways. It is important to note that this is a generalized representation and may not be entirely applicable to this compound without specific experimental evidence.

flavonoid_toxicity_pathways cluster_cellular_effects Cellular Effects cluster_outcomes Toxicological Outcomes ROS Increased Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mito_Dys->Apoptosis DNA_Damage->Apoptosis Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity Enzyme_Inhib Enzyme Inhibition (e.g., CYPs, Topoisomerases) Enzyme_Inhib->Cytotoxicity Organ_Toxicity Organ Toxicity (e.g., Hepatotoxicity) Cytotoxicity->Organ_Toxicity This compound High Concentrations of Flavonoids (e.g., this compound) This compound->ROS This compound->Mito_Dys This compound->Enzyme_Inhib acute_toxicity_workflow cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 days) cluster_end Endpoint Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dose_Admin Single Oral Gavage of this compound Fasting->Dose_Admin Clinical_Signs Monitor Clinical Signs (Twice Daily) Dose_Admin->Clinical_Signs Body_Weight Record Body Weight (Days 0, 7, 14) Dose_Admin->Body_Weight Mortality Record Mortality Dose_Admin->Mortality Necropsy Gross Necropsy Clinical_Signs->Necropsy Body_Weight->Necropsy Mortality->Necropsy Histopathology Histopathology (if required) Necropsy->Histopathology genotoxicity_assessment cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if in vitro is positive) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) InVivo_MN In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Ames->InVivo_MN Positive Result Result Genotoxicity Profile Ames->Result Negative Result Chrom_Aber In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Chrom_Aber->InVivo_MN Positive Result Chrom_Aber->Result Negative Result Micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) Micronucleus->InVivo_MN Positive Result Micronucleus->Result Negative Result InVivo_MN->Result InVivo_Comet In Vivo Mammalian Alkaline Comet Assay (OECD 489) InVivo_Comet->Result Start This compound Start->Ames Start->Chrom_Aber Start->Micronucleus

References

Tambulin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tambulin, a naturally occurring flavonol with demonstrated therapeutic potential. Due to the limited availability of specific quantitative solubility data for this compound in various organic solvents, this document focuses on providing a detailed experimental framework for researchers to determine its solubility in their own laboratories. Additionally, it elucidates the key signaling pathways influenced by this compound, offering a deeper understanding of its mechanism of action.

Introduction to this compound

This compound, also known as 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonoid isolated from plants such as Zanthoxylum armatum[1]. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including vasorelaxant, anti-ulcer, and anti-cancer properties[1][2][3]. Understanding the solubility of this compound is a critical first step in the development of viable formulations for both in vitro and in vivo studies.

Solubility of this compound

Currently, there is a notable lack of comprehensive, experimentally determined quantitative data on the solubility of this compound in common laboratory solvents. The available information is summarized below.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility information for this compound. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise solubility values in solvents relevant to their specific applications.

SolventSolubilityRemarks
WaterPredicted: 0.052 g/LOne source predicts this value, while another describes it as "practically insoluble"[4].
MethanolSolubleThis compound is a major active compound found in methanolic extracts of Zanthoxylum armatum fruits, indicating good solubility[2].
EthanolData not available-
Dimethyl Sulfoxide (DMSO)Data not available-
AcetoneData not available-
Ethyl Acetate (B1210297)SolubleThis compound has been isolated from the ethyl acetate fraction of plant extracts, suggesting solubility in this solvent[5][6].

Experimental Protocols for Solubility Determination

The following section provides a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Solubility Determination

This method establishes the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone, ethyl acetate) of appropriate purity

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a pipette.

    • To remove any remaining undissolved particles, either:

      • Centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes) and collect the supernatant.

      • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial. Ensure the filter material is compatible with the solvent used.

  • Quantification:

    • Accurately dilute the clear, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

HPLC Method for Quantification of this compound

Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column is commonly used for flavonoid analysis.

Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of an aqueous solvent (A) and an organic solvent (B).

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • A gradient elution is often employed to achieve good separation of flavonoids. An example gradient could be:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to initial conditions (90% A, 10% B)

    • 35-40 min: Equilibration

Detection:

  • Set the UV detector to the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution. Flavonoids typically have absorbance maxima in the range of 250-380 nm.

Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

  • Perform a series of dilutions to create at least five calibration standards of different concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) close to 1.

Calculation of Solubility:

  • From the HPLC analysis of the diluted saturated solution, determine the concentration of this compound using the calibration curve.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most well-documented pathways.

Inhibition of HDAC1 and Induction of Apoptosis via the Bcl-2/Caspase Pathway

This compound has been shown to inhibit Histone Deacetylase 1 (HDAC1), leading to the induction of apoptosis in cancer cells. This process involves the regulation of the Bcl-2 family of proteins and the activation of the caspase cascade.

HDAC1_Inhibition_Pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 Bcl2 Bcl-2 (Anti-apoptotic) HDAC1->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound inhibits HDAC1, leading to apoptosis.

Vasorelaxation via the Cyclic AMP and Cyclic GMP Pathways

This compound induces endothelium-independent vasorelaxation in vascular smooth muscle by influencing the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.

Vasorelaxation_Pathway cluster_this compound This compound's Influence cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway This compound This compound AC Adenylyl Cyclase This compound->AC potentiates sGC Soluble Guanylyl Cyclase This compound->sGC potentiates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Vascular Smooth Muscle Relaxation PKA->Relaxation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates PKG->Relaxation

Caption: this compound promotes vasorelaxation via cAMP/cGMP.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides researchers with the necessary tools to determine these crucial parameters. The detailed experimental protocols for the shake-flask method and subsequent HPLC analysis offer a robust framework for generating reliable and reproducible solubility data. Furthermore, the elucidation of this compound's effects on key signaling pathways provides a deeper mechanistic understanding, which is vital for guiding future research and drug development efforts. As more data becomes available, a more complete picture of this compound's physicochemical properties will emerge, facilitating its journey from a promising natural compound to a potential therapeutic agent.

References

In-Depth Technical Guide to the Spectroscopic Data of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a flavonol found in plants such as Zanthoxylum armatum, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1] Its chemical structure, 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, provides a foundation for its biological activity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and further development in pharmaceutical applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: NMR Spectroscopic Data for this compound
¹H NMR Data ¹³C NMR Data
Data not available in the searched resources.Data not available in the searched resources.
Table 2: IR Spectroscopic Data for this compound

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.

Frequency (cm⁻¹) Assignment
3327O-H stretching (hydroxyl groups)
1651C=O stretching (ketone of the chromen-4-one)
1556C=C stretching (aromatic ring)

Source: Mushtaq et al., 2019[1]

Table 3: Mass Spectrometry Data for this compound

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

Technique m/z Value Interpretation
HREI-MS344.0906[M]⁺ (Calculated for C₁₈H₁₆O₇ = 344.0896)
EI-MS344[M]⁺
EI-MS329Base Peak
QToF-ESI-MS/MSSee Fragmentation DiagramFragmentation Pattern

Source: Mushtaq et al., 2019[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed for the analysis of flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A standard NMR sample is prepared by dissolving approximately 10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution should be free of any particulate matter.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with spectroscopic grade KBr and pressed into a thin, transparent disk.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrophotometer.

  • Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a low concentration.

  • Instrumentation: High-resolution mass spectrometry is often performed using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole.

  • Data Acquisition: For HREI-MS, the instrument provides a high-resolution mass of the molecular ion, which is crucial for determining the elemental composition. In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern that provides structural information.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Zanthoxylum armatum) extraction Extraction & Fractionation plant_material->extraction isolation Chromatographic Isolation (e.g., Column Chromatography) extraction->isolation ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition - Fragmentation Pattern isolation->ms nmr NMR Spectroscopy - ¹H NMR - ¹³C NMR - 2D NMR (COSY, HSQC, HMBC) isolation->nmr ir Infrared (IR) Spectroscopy - Functional Group Identification isolation->ir data_integration Data Integration & Analysis ms->data_integration nmr->data_integration ir->data_integration structure_determination Structure Determination of this compound data_integration->structure_determination

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Mass Fragmentation Pattern of this compound

The fragmentation pattern of a molecule in mass spectrometry provides a fingerprint that is invaluable for its structural identification. The following diagram illustrates the key fragment ions observed for this compound in QToF-ESI-MS/MS analysis.

Fragmentation_Pathway Mass Fragmentation Pathway of this compound M This compound [M+H]⁺ m/z 345 F1 [M+H - CH₃]⁺ m/z 330 M->F1 - CH₃ F2 [M+H - H₂O]⁺ m/z 327 M->F2 - H₂O F3 [M+H - CO]⁺ m/z 317 M->F3 - CO F5 Retro-Diels-Alder Fragment A m/z 181 M->F5 F6 Retro-Diels-Alder Fragment B m/z 135 M->F6 F4 [M+H - CH₃ - CO]⁺ m/z 302 F1->F4 - CO

Caption: Proposed mass fragmentation pathway of protonated this compound.

References

In Vitro Activity of Tambulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a flavonoid isolated from the fruits of Zanthoxylum armatum DC, has garnered significant scientific interest due to its diverse pharmacological activities demonstrated in various in vitro studies. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Data Summary

The in vitro biological activities of this compound are summarized in the tables below, providing a clear comparison of its efficacy across different experimental models.

Table 1: Vasorelaxant and Anti-Ulcer Activity of this compound
ActivityModelParameterResult
Vasorelaxant Activity Porcine Coronary Artery RingsEndothelium-Independent RelaxationThis compound induces direct relaxation of vascular smooth muscle.[1]
Anti-Ulcer Activity Ethanol-Induced Ulcer ModelUlcer Inhibition70.2 ± 0.15% at 50 mg/kg
Pylorus Ligation-Induced Ulcer ModelUlcer Inhibition69.5 ± 0.18% at 50 mg/kg
Table 2: Anti-Inflammatory and Antioxidant Activity of this compound
ActivityModelParameterResult
Anti-Inflammatory Activity Ethanol-Induced Ulcer ModelTNF-α ReductionLevels reduced to 307.4 ± 5 pg/mL at 50 mg/kg
IL-6 ReductionLevels reduced to 138.8 ± 2 pg/mL at 50 mg/kg
IL-1β ReductionLevels reduced to 46.4 ± 0.2 pg/mL at 50 mg/kg
Pylorus Ligation-Induced Ulcer ModelTNF-α ReductionLevels reduced to 326.4 ± 16 pg/mL at 50 mg/kg
IL-6 ReductionLevels reduced to 134.2 ± 9 pg/mL at 50 mg/kg
IL-1β ReductionLevels reduced to 39.2 ± 3 pg/mL at 50 mg/kg

Note: While a study on Zanthoxylum armatum mentioned ROS inhibition with an IC50 value, specific data for isolated this compound was not provided in the searched articles.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Vasorelaxant Activity in Porcine Coronary Artery Rings
  • Tissue Preparation: Porcine hearts are obtained from a local slaughterhouse and the left anterior descending coronary arteries are dissected. The arteries are cut into rings of 3-4 mm in length. The endothelium is removed mechanically in some rings for comparison.

  • Experimental Setup: The arterial rings are mounted in organ baths containing Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Procedure: After an equilibration period, the rings are contracted with a vasoconstrictor agent (e.g., KCl, serotonin, U46619). Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effect.

  • Mechanism of Action Studies: To investigate the signaling pathways involved, experiments are repeated in the presence of specific inhibitors, such as H-89 (a protein kinase A inhibitor) and Rp-8-br-cyclic GMPS (a protein kinase G inhibitor).[1]

Anti-Ulcer Activity Assessment
  • Ethanol-Induced Ulcer Model:

    • Animal Model: Wistar rats are typically used.

    • Procedure: Animals are fasted prior to the experiment. This compound is administered orally at a specific dose (e.g., 50 mg/kg). After a set time, absolute ethanol (B145695) is administered orally to induce gastric ulcers. Animals are sacrificed after a further period, and the stomachs are removed, opened along the greater curvature, and examined for ulcers.

    • Ulcer Index Calculation: The severity of ulcers is scored, and an ulcer index is calculated. The percentage of ulcer inhibition is determined by comparing the ulcer index of the treated group with that of a control group.

  • Pylorus Ligation-Induced Ulcer Model:

    • Animal Model: Wistar rats are commonly used.

    • Procedure: Following a fasting period, the animals are anesthetized, and a surgical ligation of the pyloric end of the stomach is performed. This compound is administered intraduodenally. After a set duration, the animals are sacrificed, and the gastric contents are collected to measure volume and acidity. The stomachs are then examined for ulcer formation.

    • Ulcer Index Calculation: The ulcer index and percentage of ulcer inhibition are calculated as described for the ethanol-induced model.

Anti-Inflammatory Cytokine Measurement
  • Sample Collection: In the anti-ulcer studies, gastric tissue or the supernatant from stomach homogenates is collected.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways involved in the in vitro activities of this compound.

Vasorelaxant Signaling Pathway of this compound

Vasorelaxant_Pathway This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle AC Adenylate Cyclase VascularSmoothMuscle->AC Activates GC Guanylate Cyclase VascularSmoothMuscle->GC Activates cAMP ↑ cAMP AC->cAMP cGMP ↑ cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKA->Relaxation PKG->Relaxation

Caption: this compound induces vasorelaxation by activating both the cAMP/PKA and cGMP/PKG pathways in vascular smooth muscle cells.

Anti-Inflammatory Signaling Pathway of this compound (Proposed)

Anti_Inflammatory_Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., Ethanol) Cell Gastric Mucosal Cell InflammatoryStimulus->Cell SignalingCascade Pro-inflammatory Signaling Cascade Cell->SignalingCascade This compound This compound This compound->SignalingCascade Inhibits Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) SignalingCascade->Cytokines

Caption: Proposed anti-inflammatory mechanism of this compound involving the inhibition of pro-inflammatory signaling cascades.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant therapeutic potential, particularly in the areas of cardiovascular and gastrointestinal health. Its vasorelaxant properties, mediated through the cAMP and cGMP pathways, and its potent anti-ulcer and anti-inflammatory activities, underscore its promise as a lead compound for drug development. Further research is warranted to fully elucidate its mechanisms of action, particularly in the context of its potential anticancer and antimicrobial activities, and to translate these in vitro findings into in vivo efficacy and safety profiles. This guide provides a solid foundation for such future investigations.

References

Tambulin: A Comprehensive Technical Guide on a Promising Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tambulin, a naturally occurring flavonol, has emerged as a plant metabolite of significant interest within the scientific community. Predominantly isolated from plants of the Zanthoxylum genus, this compound has demonstrated a remarkable breadth of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of this compound, encompassing its chemical properties, biosynthesis, and multifaceted pharmacological roles. Detailed experimental protocols for key biological assays are provided, alongside a comprehensive summary of quantitative data. Furthermore, this document elucidates the intricate signaling pathways through which this compound exerts its effects, visualized through detailed diagrams to facilitate a deeper understanding of its mechanisms of action.

Introduction

This compound, chemically classified as a flavonol, is a specialized metabolite found in various plant species, most notably in the fruits of Zanthoxylum armatum[1][2]. Its chemical structure is 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[3]. As a member of the flavonoid family, this compound shares a characteristic C6-C3-C6 carbon skeleton and is biosynthesized via the phenylpropanoid pathway. The growing body of research on this compound highlights its potential as a therapeutic agent, with demonstrated activities including vasorelaxation, potentiation of insulin (B600854) secretion, anti-ulcer, anticancer, and antifungal effects. This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Properties and Biosynthesis

Chemical Structure

This compound is a trimethoxyflavone and a dihydroxyflavone, functionally related to flavonol. Its key structural features contribute to its biological activities.

  • IUPAC Name: 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one

  • Molecular Formula: C₁₈H₁₆O₇

  • Molecular Weight: 344.3 g/mol

Biosynthesis of this compound

As a flavonol, this compound's biosynthesis originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This pathway begins with the amino acid phenylalanine.

The biosynthesis of flavonoids, including this compound, involves a series of enzymatic reactions that start with the conversion of phenylalanine to p-coumaroyl-CoA. This intermediate then enters the flavonoid-specific branch of the pathway. The core flavonoid structure is assembled by chalcone (B49325) synthase, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Subsequent enzymatic modifications, including isomerization, hydroxylation, and methylation, lead to the diverse array of flavonoid structures. For this compound specifically, this involves hydroxylation at the 3 and 5 positions and methoxylation at the 7, 8, and 4' positions of the flavonol backbone.

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Chalcone 3x Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol_Backbone Flavonol_Backbone Dihydroflavonol->Flavonol_Backbone FLS This compound This compound Flavonol_Backbone->this compound Hydroxylation & Methylation

Figure 1: Generalized biosynthetic pathway of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological effects, which are detailed in the following sections.

Vasorelaxant Activity

This compound has been identified as a major active compound responsible for the vasorelaxant effects of Zanthoxylum armatum fruit extracts.[1] Its action is endothelium-independent, directly targeting the vascular smooth muscle.[1]

The vasorelaxant effect of this compound is mediated through the modulation of both the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.[1] this compound's activity is significantly reduced by inhibitors of Protein Kinase A (PKA) and Protein Kinase G (PKG), confirming the involvement of these downstream effectors.[1]

This compound Vasorelaxation Pathway cluster_0 This compound This compound cAMP cAMP This compound->cAMP cGMP cGMP This compound->cGMP Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell PKA PKA cAMP->PKA Vasorelaxation Vasorelaxation PKA->Vasorelaxation PKG PKG cGMP->PKG PKG->Vasorelaxation

Figure 2: this compound-induced vasorelaxation signaling pathway.
Potentiation of Insulin Secretion

This compound has been shown to potentiate glucose-stimulated insulin secretion in pancreatic β-cells. This effect is observed only at stimulatory glucose concentrations and is independent of ATP-sensitive potassium (KATP) channels.

The insulinotropic action of this compound is dependent on the influx of extracellular Ca2+ through L-type calcium channels. Furthermore, its effect is mediated through the cAMP-PKA signaling pathway. Inhibition of PKA dramatically reduces this compound-induced insulin secretion.

This compound Insulin Secretion Pathway cluster_1 This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel cAMP_PKA_pathway cAMP-PKA Pathway This compound->cAMP_PKA_pathway Pancreatic_Beta_Cell Pancreatic β-Cell Ca2_influx Ca2+ Influx L_type_Ca_Channel->Ca2_influx Insulin_Vesicle_Exocytosis Insulin Vesicle Exocytosis Ca2_influx->Insulin_Vesicle_Exocytosis cAMP_PKA_pathway->Insulin_Vesicle_Exocytosis

Figure 3: this compound's role in potentiating insulin secretion.
Anti-Ulcer Activity

This compound has demonstrated significant anti-ulcer potential in both ethanol-induced and pylorus ligation-induced ulcer models.[4] Its mechanism of action is multifactorial, involving cytoprotective and anti-inflammatory effects.

The gastroprotective effect of this compound is associated with a reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] It is also suggested that this compound may enhance mucosal defense mechanisms, including the stimulation of prostaglandin (B15479496) synthesis and mucus secretion, which are crucial for maintaining the integrity of the gastric mucosa.[5][6]

This compound Anti_Ulcer Pathway cluster_2 This compound This compound Prostaglandin_Synthesis ↑ Prostaglandin Synthesis This compound->Prostaglandin_Synthesis Mucus_Secretion ↑ Mucus Secretion This compound->Mucus_Secretion Inflammatory_Cytokines ↓ TNF-α, IL-1β, IL-6 This compound->Inflammatory_Cytokines Gastric_Mucosal_Cell Gastric Mucosal Cell Gastric_Protection Gastric Protection & Ulcer Healing Prostaglandin_Synthesis->Gastric_Protection Mucus_Secretion->Gastric_Protection Inflammatory_Cytokines->Gastric_Protection This compound Anticancer Pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 Bcl2 Bcl-2 HDAC1->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Bax Bax Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound Extraction Workflow Start Dried Z. armatum Fruit Powder Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Filtration_Concentration Filtration & Concentration Methanol_Extraction->Filtration_Concentration Crude_Extract Crude Methanolic Extract Filtration_Concentration->Crude_Extract Solvent_Partitioning Successive Solvent Partitioning (Hexane, Ethyl Acetate, n-Butanol) Crude_Extract->Solvent_Partitioning Fractions Hexane Fraction Ethyl Acetate Fraction n-Butanol Fraction Solvent_Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography of Ethyl Acetate Fraction Fractions:f1->Column_Chromatography Purified_Fractions Collection of Fractions Column_Chromatography->Purified_Fractions TLC_Analysis TLC Analysis Purified_Fractions->TLC_Analysis Crystallization Crystallization TLC_Analysis->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

References

The Discovery, Isolation, and Biological Mechanisms of Tambulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tambulin, a flavonol primarily isolated from the fruits of Zanthoxylum armatum DC, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and biological evaluation, and a summary of its multifaceted therapeutic potential. Key biological activities, including its vasorelaxant, anti-diabetic, anti-ulcer, and neuroprotective effects, are discussed in the context of their underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

This compound, chemically known as 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonol that has garnered significant scientific interest due to its wide array of biological activities.[1] It is predominantly found in the fruits of Zanthoxylum armatum, a plant species belonging to the Rutaceae family, which is native to the Himalayan region and has a history of use in traditional medicine.[2][3] this compound has been investigated for its potential therapeutic applications, including its effects on cardiovascular health, metabolic disorders, gastrointestinal protection, and neurodegenerative diseases.[2][4][5][6] This guide aims to provide a detailed technical overview of the discovery, isolation, and mechanistic evaluation of this compound.

Discovery and Isolation of this compound

The discovery of this compound is rooted in the systematic investigation of the medicinal properties of Zanthoxylum armatum. Bioassay-guided fractionation of extracts from the fruits of this plant led to the identification of this compound as a major active constituent responsible for several of its observed pharmacological effects.[4]

Extraction and Isolation Protocol

The following protocol outlines a general procedure for the extraction and isolation of this compound from the fruits of Zanthoxylum armatum, based on common phytochemical methodologies for flavonoids.

2.1.1. Plant Material and Extraction

  • Plant Material: Air-dried and powdered fruits of Zanthoxylum armatum are used as the starting material.

  • Extraction Solvent: Methanol (B129727) is a commonly used solvent for the extraction of flavonoids.[6]

  • Extraction Procedure:

    • Macerate the powdered fruit material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

2.1.2. Fractionation and Column Chromatography

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanolic extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction is often enriched with flavonoids like this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column (e.g., 60 cm length, 5 cm diameter) with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.

    • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol. A common gradient system could be n-hexane:ethyl acetate (starting from 9:1 to 1:9) followed by ethyl acetate:methanol (starting from 9.5:0.5 to 8:2).

    • Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

2.1.3. Purification and Characterization

  • Thin Layer Chromatography (TLC):

    • Spot the collected fractions on pre-coated silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the spots under UV light (at 254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 1% aluminum chloride in ethanol (B145695), which shows yellow fluorescence for flavonoids).

    • Pool the fractions showing a prominent spot corresponding to this compound.

  • Recrystallization:

    • Concentrate the pooled fractions to a small volume and allow for slow evaporation of the solvent to induce crystallization.

    • Wash the crystals with a cold, non-polar solvent (e.g., n-hexane) to obtain pure this compound.

  • Structural Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and comparison with reported data.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, and the extraction method employed. The following table summarizes representative data found in the literature.

ParameterValueReference
Source MaterialFruits of Zanthoxylum armatum[4]
Extraction MethodMethanolic Extraction[6]
Purification MethodSilica Gel Column Chromatography[4]
Purity>95% (by HPLC)-

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, which have been elucidated through various in vitro and in vivo experimental models.

Vasorelaxant Activity

This compound has been shown to induce endothelium-independent relaxation in porcine coronary artery rings, suggesting a direct effect on vascular smooth muscle.[4]

3.1.1. Experimental Protocol: In Vitro Vasorelaxation Assay

  • Tissue Preparation:

    • Obtain fresh porcine hearts from a local abattoir and dissect the left anterior descending coronary artery.

    • Cut the artery into rings of 3-4 mm in length and remove the endothelium by gently rubbing the intimal surface.

    • Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Contraction and Relaxation Studies:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 5 g.

    • Induce a stable contraction with a contractile agent such as U46619 (a thromboxane (B8750289) A₂ mimetic) or KCl.

    • Once a plateau is reached, add cumulative concentrations of this compound to the organ bath to obtain a concentration-response curve.

    • Record the changes in isometric tension using a force transducer.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

    • Calculate the EC₅₀ (half-maximal effective concentration) value for this compound.

3.1.2. Signaling Pathway: cAMP and cGMP

The vasorelaxant effect of this compound involves the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.[4]

  • Diagram of the Vasorelaxant Signaling Pathway of this compound:

Vasorelaxant_Pathway cluster_cell Inside Vascular Smooth Muscle Cell This compound This compound VSMC Vascular Smooth Muscle Cell This compound->VSMC Enters cell AC Adenylyl Cyclase sGC Soluble Guanylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP AC activation GTP GTP cGMP cGMP GTP->cGMP sGC activation PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKA->Relaxation Leads to PKG->Relaxation Leads to

Caption: Signaling pathway of this compound-induced vasorelaxation.

3.1.3. Experimental Protocol: Measurement of cAMP and cGMP Levels

  • Sample Preparation:

    • Treat porcine coronary artery rings with or without this compound for a specified time.

    • Rapidly freeze the tissues in liquid nitrogen and homogenize them in an appropriate buffer (e.g., 0.1 M HCl).

  • ELISA Assay:

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of cAMP and cGMP.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves a competitive immunoassay.

  • Data Analysis:

    • Measure the absorbance using a microplate reader and calculate the concentrations of cAMP and cGMP based on a standard curve.

    • Express the results as pmol/mg of protein.

Anti-diabetic Activity

This compound has been shown to potentiate glucose-induced insulin (B600854) secretion from pancreatic β-cells.[5][7]

3.2.1. Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Culture:

    • Culture MIN6 cells (a mouse insulinoma cell line) or isolated mouse islets in appropriate culture medium.

  • GSIS Assay:

    • Pre-incubate the cells or islets in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

    • Replace the buffer with KRBB containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus different concentrations of this compound.

    • Incubate for a specified time (e.g., 1 hour).

    • Collect the supernatant for insulin measurement.

  • Insulin Quantification:

    • Measure the insulin concentration in the supernatant using a mouse insulin ELISA kit.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content or DNA content of the cells.

3.2.2. Signaling Pathway: cAMP-PKA

This compound-induced insulin secretion is mediated, at least in part, through the cAMP-PKA signaling pathway.[5]

  • Diagram of this compound's Effect on Insulin Secretion:

Insulin_Secretion_Pathway cluster_cell Inside Pancreatic β-cell This compound This compound BetaCell Pancreatic β-cell This compound->BetaCell Acts on Ca_channel L-type Ca²⁺ Channel BetaCell->Ca_channel Depolarization cAMP cAMP BetaCell->cAMP Increases Glucose High Glucose Glucose->BetaCell Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin-containing Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Insulin_Vesicles Potentiates Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound potentiates glucose-stimulated insulin secretion.

Anti-ulcer Activity

This compound has demonstrated significant anti-ulcer activity in rodent models of gastric ulcers.[2]

3.3.1. Experimental Protocols: Anti-ulcer Models

  • Ethanol-Induced Ulcer Model:

    • Fast rats for 24 hours with free access to water.

    • Administer this compound (e.g., 50 mg/kg, orally) or a vehicle control one hour before ulcer induction.

    • Induce gastric ulcers by oral administration of absolute ethanol (1 mL/200 g body weight).

    • Sacrifice the animals one hour later and excise the stomachs.

    • Open the stomachs along the greater curvature and score the ulcers based on their number and severity.

  • Pylorus Ligation-Induced Ulcer Model:

    • Fast rats for 24 hours.

    • Administer this compound or a vehicle control.

    • Anesthetize the rats and ligate the pyloric end of the stomach.

    • After four hours, sacrifice the animals and collect the gastric contents.

    • Measure the volume of gastric juice, pH, and total acidity.

    • Score the ulcer index in the stomach.

3.3.2. Data Presentation: Anti-ulcer Activity of this compound

ModelTreatmentDose (mg/kg)Ulcer Index (mm²)Ulcer Inhibition (%)Reference
Ethanol-Induced Control-17.4 ± 1.2-[2]
This compound505.2 ± 0.770.2 ± 0.15[2]
Pylorus Ligation Control-9.2 ± 0.9-[2]
This compound502.8 ± 0.669.5 ± 0.18[2]
Neuroprotective Effects

This compound has shown potential in mitigating aging and Parkinson's disease-like symptoms in the model organism Caenorhabditis elegans.[6][8]

3.4.1. Experimental Protocols: C. elegans Assays

  • Lifespan Assay:

    • Synchronize a population of wild-type C. elegans at the L1 larval stage.

    • Transfer the worms to nematode growth medium (NGM) plates containing either a vehicle control or different concentrations of this compound.

    • Score the number of live and dead worms daily.

    • Calculate the mean lifespan and survival curves.

  • Anti-Parkinson's Disease Model:

    • Use a transgenic C. elegans strain that expresses human α-synuclein in muscle cells.

    • Treat the worms with this compound.

    • Quantify α-synuclein aggregation using fluorescence microscopy.

    • Assess motor function by measuring parameters like thrashing rate in liquid medium.

    • Measure dopamine (B1211576) levels using HPLC with electrochemical detection.

3.4.2. Signaling Pathway: Insulin/IGF-1-like Signaling (IIS)

The longevity-promoting effects of this compound in C. elegans are associated with the modulation of the insulin/IGF-1-like signaling (IIS) pathway, involving the DAF-16/FOXO transcription factor.[6]

  • Diagram of the Experimental Workflow for C. elegans Assays:

Celegans_Workflow start Synchronized C. elegans (L1 larvae) treatment Treatment with this compound on NGM plates start->treatment lifespan_assay Lifespan Assay treatment->lifespan_assay pd_model Transgenic PD Model (α-synuclein expression) treatment->pd_model lifespan_analysis Daily Scoring of Survival lifespan_assay->lifespan_analysis aggregation_analysis α-synuclein Aggregation (Fluorescence Microscopy) pd_model->aggregation_analysis motor_analysis Motor Function Assay (Thrashing Rate) pd_model->motor_analysis dopamine_analysis Dopamine Quantification (HPLC-ECD) pd_model->dopamine_analysis results_lifespan Mean Lifespan & Survival Curves lifespan_analysis->results_lifespan results_pd Reduced Aggregation, Improved Motility, Increased Dopamine aggregation_analysis->results_pd motor_analysis->results_pd dopamine_analysis->results_pd

Caption: Experimental workflow for assessing this compound's effects in C. elegans.

Conclusion

This compound, a flavonol isolated from Zanthoxylum armatum, has demonstrated a remarkable spectrum of pharmacological activities. This technical guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and biological evaluation, and insights into the underlying molecular mechanisms. The vasorelaxant, insulinotropic, anti-ulcer, and neuroprotective properties of this compound highlight its potential as a lead compound for the development of novel therapeutics. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of this compound in various disease states. This guide serves as a foundational resource to facilitate and inspire future investigations into this promising natural product.

References

Tambulin as a Potential Biomarker: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tambulin, a flavonol isolated from the fruits of Zanthoxylum armatum, has garnered scientific interest for its diverse pharmacological activities. Primarily recognized for its vasorelaxant and insulin-secretagogue properties, this compound's mechanisms of action offer a compelling foundation for its exploration as a potential biomarker. This whitepaper provides an in-depth technical guide on the current understanding of this compound, focusing on its signaling pathways, quantitative experimental data, and detailed methodologies. Furthermore, it proposes a translational perspective on how this compound's molecular interactions could be leveraged for biomarker development in therapeutic areas such as cardiovascular disease and metabolic disorders. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the clinical and diagnostic potential of this compound.

Introduction

This compound is a flavonoid compound that has been traditionally used in various medicinal systems.[1][2] Recent pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects. These investigations have revealed that this compound directly interacts with key signaling pathways, including those mediated by cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][3][4] Such specific molecular activities suggest that the downstream effectors of these pathways could serve as measurable indicators of this compound's biological activity and, by extension, as biomarkers for disease states that it may modulate. This paper will synthesize the existing research on this compound to build a case for its potential in biomarker applications.

Molecular Mechanisms of this compound

Vasorelaxant Effects

This compound has been shown to induce endothelium-independent relaxation in porcine coronary artery rings, indicating a direct effect on vascular smooth muscle.[1][3][4] This action is primarily mediated through the cAMP and cGMP signaling pathways.

  • Cyclic AMP (cAMP) Pathway: this compound's activity is significantly reduced by protein kinase A (PKA) inhibitors, suggesting its involvement in the cAMP/PKA signaling cascade.

  • Cyclic GMP (cGMP) Pathway: Similarly, inhibitors of protein kinase G (PKG) attenuate the vasorelaxant effects of this compound, implicating the cGMP/PKG pathway.[1][3]

These dual-pathway interactions highlight this compound's potential to influence vascular tone through multiple mechanisms, making downstream components of these pathways attractive candidates for biomarkers of its vascular effects.

cluster_0 This compound-Mediated Vasorelaxation cluster_1 cAMP Pathway cluster_2 cGMP Pathway This compound This compound cAMP cAMP This compound->cAMP cGMP cGMP This compound->cGMP PKA PKA cAMP->PKA activates Relaxation Vascular Smooth Muscle Relaxation PKA->Relaxation PKG PKG cGMP->PKG activates PKG->Relaxation

Figure 1: Signaling pathways of this compound-induced vasorelaxation.

Insulin (B600854) Secretion

This compound has demonstrated potent, glucose-dependent insulin-secretory activity in murine pancreatic islets and MIN6 cells.[5] The mechanism is distinct from conventional sulfonylureas as it is independent of ATP-sensitive potassium (KATP) channels.[5]

  • Calcium-Dependent Mechanism: The insulinotropic effect of this compound is completely abolished by L-type Ca2+ channel blockers, indicating a critical role for calcium influx.[5]

  • cAMP-PKA Pathway Involvement: this compound's insulin secretion is significantly inhibited by PKA inhibitors, and molecular docking studies have shown a strong binding affinity of this compound to PKA.[5] This suggests that this compound potentiates glucose-induced insulin secretion primarily through the cAMP-PKA signaling pathway.[5]

cluster_0 This compound-Potentiated Insulin Secretion This compound This compound cAMP cAMP This compound->cAMP amplifies Glucose High Glucose Ca_channel L-type Ca2+ Channel Glucose->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion PKA PKA cAMP->PKA activates PKA->Ca_influx potentiates

Figure 2: this compound's role in glucose-stimulated insulin secretion.

Quantitative Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Vasorelaxant Activity of this compound

ParameterConditionConcentrationEffectReference
Contraction InhibitionKClConcentration-dependentInhibition[1][3]
Contraction InhibitionSerotonin (5-HT)Concentration-dependentInhibition[1][3]
Contraction InhibitionCaCl2Concentration-dependentInhibition[1][3]
Contraction InhibitionU46619Concentration-dependentInhibition[1][3]
Relaxation ReductionPKA inhibitor (H-89)10 µMSignificant reduction[1][3]
Relaxation ReductionPKG inhibitor (Rp-8-br-cyclic GMPS)30 µMSignificant reduction[1][3]

Table 2: Insulin Secretory Activity of this compound

Cell TypeGlucose ConcentrationThis compound ConcentrationEffectReference
Mice islets & MIN6 cellsStimulatory (11-25 mM)200 µMPotent insulin secretion[5]
Mice islets & MIN6 cellsBasal200 µMNo change in insulin release[5]

Table 3: Antiulcer Activity of this compound

ModelDoseUlcer Index (mm²)Percent Ulcer Inhibition (%)Reference
Pylorus-ligated50 mg/kg2.8 ± 0.669.5 ± 0.18[2]
Ethanol-induced50 mg/kg5.2 ± 0.770.2 ± 0.15[2]
Experimental Protocols
  • Tissue Preparation: Porcine hearts are obtained, and the left anterior descending coronary artery is dissected and cleaned. Rings of 2-3 mm in length are prepared.

  • Organ Bath Setup: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

  • Contraction and Relaxation Measurement: Isometric tension is recorded. The rings are pre-contracted with KCl, serotonin, or U46619. The relaxant effect of this compound is then assessed in a cumulative concentration-response manner.

  • Inhibitor Studies: To investigate the mechanism, rings are pre-incubated with inhibitors such as H-89 (PKA inhibitor) or Rp-8-br-cyclic GMPS (PKG inhibitor) before the addition of this compound.

  • Cell Culture and Islet Isolation: MIN6 cells are cultured under standard conditions. Pancreatic islets are isolated from mice by collagenase digestion.

  • Static Incubation Assay: Islets or MIN6 cells are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with basal glucose. They are then incubated with various concentrations of glucose in the presence or absence of this compound (e.g., 200 µM) and pharmacological agents (e.g., diazoxide, verapamil, H-89).

  • Insulin Measurement: After incubation, the supernatant is collected, and the insulin concentration is measured using a mouse insulin ELISA kit.

  • cAMP Measurement: Intracellular cAMP levels are determined using a cAMP ELISA kit after cell lysis.

This compound as a Potential Biomarker: A Forward Look

While direct studies on this compound as a biomarker are yet to be conducted, its well-defined mechanisms of action provide a strong basis for hypothesizing its potential in this regard.

Biomarkers of this compound's Pharmacodynamic Activity
  • Downstream Targets of cAMP/PKA and cGMP/PKG: Changes in the phosphorylation status of downstream targets of PKA and PKG in relevant tissues (e.g., vascular smooth muscle cells, platelets) could serve as proximal pharmacodynamic biomarkers of this compound's activity.

  • Metabolic Markers: In the context of its insulin-secretagogue effects, changes in plasma insulin, C-peptide, and glucose levels following this compound administration could act as biomarkers of its therapeutic efficacy in metabolic diseases.

A Proposed Experimental Workflow for Biomarker Discovery

The following diagram outlines a potential workflow for identifying and validating biomarkers associated with this compound's activity.

cluster_0 Biomarker Discovery Workflow for this compound Discovery Discovery Phase (e.g., Proteomics, Metabolomics) Candidate_Selection Candidate Biomarker Selection Discovery->Candidate_Selection Assay_Development Assay Development and Validation Candidate_Selection->Assay_Development Preclinical_Validation Preclinical Validation (In vitro / In vivo models) Assay_Development->Preclinical_Validation Clinical_Validation Clinical Validation (Human studies) Preclinical_Validation->Clinical_Validation

Figure 3: Proposed workflow for this compound biomarker discovery.

Conclusion

This compound presents a promising pharmacological profile with well-characterized effects on key signaling pathways involved in vasorelaxation and insulin secretion. While its direct application as a biomarker has not been explored, the existing data strongly suggest that molecules within its sphere of influence could serve as valuable biomarkers of its therapeutic activity. This whitepaper provides a foundational resource to stimulate and guide further research into the development of this compound-related biomarkers, which could ultimately aid in the advancement of novel therapeutic strategies for cardiovascular and metabolic diseases. The detailed experimental protocols and quantitative data herein offer a starting point for researchers to design and execute studies aimed at unlocking the full diagnostic and clinical potential of this compound.

References

A Technical Guide to the Structural Elucidation of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Tambulin, a flavonol found in plants of the Zanthoxylum genus. While specific, publicly archived raw spectral data for this compound is limited, this document outlines the established workflow for its identification and characterization. This is supplemented with representative data from closely related flavonoids to illustrate the analytical process.

Introduction and Physicochemical Properties

This compound is a flavonoid, specifically a flavonol, isolated from natural sources such as the fruits of Zanthoxylum armatum.[1][2] Flavonoids are a class of plant secondary metabolites known for a wide range of biological activities, making their precise structural identification crucial for further research and development. The structure of this compound has been determined to be 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one.

PropertyValue
IUPAC Name 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Synonyms Herbacetin 7,8,4'-trimethyl ether
Molecular Formula C₁₈H₁₆O₇
Molecular Weight 344.3 g/mol
Appearance Yellow powder

Isolation and Purification

The isolation of this compound from its natural source, typically the dried and powdered fruits or leaves of Zanthoxylum species, is a multi-step process involving extraction and chromatography.

  • Extraction:

    • The air-dried and powdered plant material (e.g., fruits of Zanthoxylum armatum) is extracted exhaustively with methanol (B129727) at room temperature for several days.

    • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

  • Solvent Partitioning (Fractionation):

    • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane (B92381), ethyl acetate (B1210297) (EtOAc), and n-butanol.

    • Bioassays (if applicable) or TLC analysis are used to identify the fraction containing the compound of interest. This compound is typically found in the ethyl acetate fraction.

  • Column Chromatography:

    • The bioactive ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% hexane to 100% EtOAc).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:EtOAc, 7:3) and visualized under UV light or with a staining reagent.

  • Purification:

    • Fractions containing the target compound are combined and may be subjected to further chromatographic steps, such as preparative TLC or column chromatography on Sephadex LH-20, to achieve high purity.

    • Purified this compound is obtained as a yellow powder after removal of the solvent.

G start Dried Zanthoxylum armatum Fruits extraction Methanol Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanol Extract filtration->crude_extract partitioning Solvent Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->partitioning fractions Hexane Fraction EtOAc Fraction BuOH Fraction partitioning->fractions column_chroma Silica Gel Column Chromatography (Hexane/EtOAc Gradient) fractions:s->column_chroma EtOAc Fraction purification Further Purification (e.g., Sephadex LH-20) column_chroma->purification This compound Pure this compound purification->this compound

Caption: Generalized workflow for the isolation and purification of this compound.

Spectroscopic Data Analysis

The determination of this compound's structure relies on the combined interpretation of data from several spectroscopic techniques.

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information based on its fragmentation pattern.

  • Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used.

  • Data: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined. For this compound (C₁₈H₁₆O₇), the expected exact mass is approximately 344.0896.

  • Fragmentation: Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns for flavonoids, often involving retro-Diels-Alder (RDA) reactions in the C-ring and losses of small molecules like CO, H₂O, and methyl groups from the methoxy (B1213986) substituents.

Ionm/z (Da)Interpretation
[M+H]⁺ 345.0972Protonated Molecular Ion
[M-CH₃]⁺ 329Loss of a methyl radical
[M-CO]⁺ 317Loss of carbon monoxide
[M-CH₃-CO]⁺ 301Subsequent loss of CO after methyl loss
¹³A⁺ 181RDA fragment from A-ring
¹³B⁺ 134RDA fragment from B-ring

Note: The m/z values in the table are representative of the expected fragmentation for this compound.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore system.

  • Technique: The spectrum is typically recorded in methanol (MeOH).

  • Data: Flavonoids characteristically show two main absorption bands:

    • Band I: (300–380 nm) corresponds to the B-ring cinnamoyl system.

    • Band II: (240–280 nm) corresponds to the A-ring benzoyl system.

  • The specific λmax values can be shifted by the pattern of hydroxylation and methoxylation.

Bandλmax (nm) (Representative)
Band I ~350
Band II ~268

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.

  • Technique: The spectrum is often recorded using KBr pellets.

  • Data: Key absorption bands confirm the presence of hydroxyl, carbonyl, and aromatic functionalities.

Wavenumber (cm⁻¹) (Representative)Functional Group Assignment
~3400 (broad) O-H stretching (hydroxyl groups)
~1655 C=O stretching (γ-pyrone carbonyl)
~1610, 1500 C=C stretching (aromatic rings)
~1250, 1050 C-O stretching (ethers and phenols)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are used.

  • Technique: Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃ on a high-field spectrometer (e.g., 400 or 500 MHz).

¹H NMR Data (Representative for a similar flavonol skeleton)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6 6.25d2.0
H-2', 6' 8.05d8.8
H-3', 5' 7.00d8.8
-OCH₃ (C7) 3.90s-
-OCH₃ (C8) 3.95s-
-OCH₃ (C4') 3.85s-
-OH (C5) 12.50s-

¹³C NMR Data (Representative for a similar flavonol skeleton)

CarbonChemical Shift (δ, ppm)
C-2 156.5
C-3 136.0
C-4 176.4
C-5 161.2
C-6 98.1
C-7 164.2
C-8 128.5
C-9 152.0
C-10 104.5
C-1' 123.0
C-2', 6' 130.0
C-3', 5' 114.5
C-4' 162.5
-OCH₃ 55.5 - 60.0

The Logic of Structural Elucidation

The final structure of this compound is deduced by integrating all the spectroscopic data in a logical sequence.

G cluster_ms Mass Spectrometry cluster_ir_uv IR & UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy ms HRESIMS ms_data [M+H]⁺ at m/z 345.0972 Suggests formula C₁₈H₁₆O₇ ms->ms_data elucidation Structural Elucidation ms_data->elucidation ir IR ir_data Presence of -OH, C=O, Aromatic C=C, C-O ir->ir_data uv UV-Vis uv_data λmax at ~268 & ~350 nm Confirms Flavonoid Skeleton uv->uv_data ir_data->elucidation uv_data->elucidation h_nmr ¹H NMR nmr_data • Aromatic proton patterns • Number and type of carbons • Methoxy group signals • Connectivity of atoms h_nmr->nmr_data c_nmr ¹³C NMR c_nmr->nmr_data two_d_nmr 2D NMR (HMBC, HSQC) two_d_nmr->nmr_data nmr_data->elucidation final_structure Confirmed Structure of this compound elucidation->final_structure

Caption: Logical workflow for the structural elucidation of a natural product.

The fragmentation of the this compound molecular ion in a mass spectrometer provides key structural clues. A primary fragmentation is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and indicates the substitution pattern on the A and B rings.

G parent [M+H]⁺ m/z 345 This compound frag1 [M-CH₃]⁺ m/z 329 parent:ion->frag1 -CH₃ frag2 ¹³A⁺ (A-ring fragment) m/z 181 parent:ion->frag2 RDA frag3 ¹³B⁺ (B-ring fragment) m/z 134 parent:ion->frag3 RDA

Caption: Simplified mass fragmentation pathway of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of isolation techniques and various spectroscopic methods. Through the combined analysis of Mass Spectrometry, UV-Vis, IR, and detailed 1D and 2D NMR data, the structure of this compound is unequivocally identified as 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one. This confirmed structure is fundamental for subsequent research into its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tambulin, a naturally occurring flavonol, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anticancer, antiulcer, and vasorelaxant effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its key signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of its mechanism of action and experimental application.

Physical Properties of this compound

This compound is a flavonoid lipid molecule, specifically classified as a flavonol. It is known to be practically insoluble in water and exists as a very weakly acidic compound.

PropertyValueReference
Appearance Yellow crystalline solidInferred from flavonoid properties
Melting Point 205 °C--INVALID-LINK--
Boiling Point Not available
Solubility Practically insoluble in water. Soluble in methanol (B129727), ethanol, and other organic solvents.

Chemical Properties of this compound

This compound, also known as herbacetin (B192088) 7,8,4'-trimethyl ether, is a member of the class of flavonols. Its chemical structure consists of a flavone (B191248) backbone with a hydroxyl group at the 3-position.

PropertyValueReference
Chemical Name 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one--INVALID-LINK--
Molecular Formula C₁₈H₁₆O₇--INVALID-LINK--
Molecular Weight 344.3 g/mol --INVALID-LINK--
CAS Number 571-72-2--INVALID-LINK--
IUPAC Name 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one--INVALID-LINK--
InChI Key KAPZSMYEZDLAFB-UHFFFAOYSA-N--INVALID-LINK--
LogP (calculated) 2.897--INVALID-LINK--
PSA (Polar Surface Area) 98.36 Ų--INVALID-LINK--
Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure.

Note: Specific chemical shift data from the primary literature (Nooreen et al., 2017) was not directly retrievable in the search. The following is a representative structure of expected signals based on the known chemical structure of this compound.

¹H NMR (Expected Resonances):

  • Signals corresponding to aromatic protons on the A and B rings.

  • Singlets for the methoxy (B1213986) group protons.

  • Signals for the hydroxyl protons.

¹³C NMR (Expected Resonances):

  • Signals for the carbon atoms of the flavone backbone.

  • Signals for the methoxy group carbons.

  • Resonances for the substituted phenyl ring.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Note: Specific IR absorption data from the primary literature was not directly retrievable. The following are expected characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)~3200-3600 (broad)
C-H (aromatic)~3000-3100
C=O (carbonyl)~1650-1700
C=C (aromatic)~1450-1600
C-O (ether)~1000-1300

2.1.3. UV-Visible (UV-Vis) Spectroscopy

As a flavonoid, this compound is expected to exhibit characteristic absorption bands in the UV-Vis spectrum. Flavonoids typically show two major absorption bands: Band I (300-400 nm) and Band II (200-280 nm).

Note: Specific λmax values from the primary literature were not directly retrievable.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation of this compound from Zanthoxylum armatum

This compound is primarily isolated from the fruits of the plant Zanthoxylum armatum DC.[1] The general procedure involves solvent extraction followed by chromatographic separation.

Protocol:

  • Extraction: a. Air-dry the fruits of Zanthoxylum armatum and grind them into a fine powder. b. Extract the powdered plant material with methanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Fractionation: a. Suspend the crude methanolic extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. b. Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC).

  • Column Chromatography: a. Pack a silica (B1680970) gel column with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate). b. Load the ethyl acetate fraction, which is typically rich in flavonoids, onto the column. c. Elute the column with the solvent gradient and collect fractions. d. Monitor the collected fractions by TLC to identify those containing this compound.

  • Purification: a. Pool the fractions containing this compound and concentrate them. b. Perform further purification using techniques such as preparative TLC or recrystallization to obtain pure this compound.

  • Characterization: a. Confirm the identity and purity of the isolated this compound using spectroscopic methods including NMR, IR, and mass spectrometry.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization plant_material Zanthoxylum armatum fruits (powdered) methanol_extraction Methanol Extraction plant_material->methanol_extraction crude_extract Crude Methanolic Extract methanol_extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions This compound-rich Fractions column_chromatography->fractions purification_step Preparative TLC / Recrystallization fractions->purification_step pure_this compound Pure this compound purification_step->pure_this compound spectroscopy NMR, IR, Mass Spectrometry pure_this compound->spectroscopy

Isolation workflow for this compound.
Anticancer Activity Assessment: MTT Assay

The cytotoxic effect of this compound on cancer cell lines, such as human lung squamous cell carcinoma (LSCC), can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: a. Culture LSCC cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: a. Seed the cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations with the cell culture medium. b. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound) and a negative control (medium only).

  • Incubation: a. Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. b. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. c. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. c. Determine the IC₅₀ (half-maximal inhibitory concentration) value of this compound.

Vasorelaxant Activity Assessment

The vasorelaxant effect of this compound can be studied using isolated arterial rings, such as porcine coronary arteries.

Protocol:

  • Tissue Preparation: a. Obtain fresh porcine hearts and dissect the coronary arteries. b. Cut the arteries into rings of 2-3 mm in length.

  • Organ Bath Setup: a. Mount the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. b. Connect the rings to isometric force transducers to record changes in tension. c. Allow the rings to equilibrate under a resting tension of approximately 2-3 g for at least 60 minutes.

  • Contraction: a. Induce a stable contraction in the arterial rings using a vasoconstrictor agent such as U46619 (a thromboxane (B8750289) A₂ analog) or high potassium chloride (KCl) solution.

  • Treatment: a. Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath. b. Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Mechanism of Action Studies: a. To investigate the underlying signaling pathways, pre-incubate the arterial rings with specific inhibitors before inducing contraction and adding this compound. For example:

    • To study the role of the cyclic AMP pathway, use a protein kinase A (PKA) inhibitor.
    • To study the role of the cyclic GMP pathway, use a protein kinase G (PKG) inhibitor.

  • Data Analysis: a. Construct concentration-response curves for the vasorelaxant effect of this compound. b. Calculate the EC₅₀ (half-maximal effective concentration) value. c. Compare the relaxation responses in the presence and absence of inhibitors to elucidate the signaling pathways involved.

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anticancer Effects: Bcl-2/Caspase Signaling Pathway

In lung squamous cell carcinoma, this compound has been shown to induce apoptosis by inhibiting histone deacetylase 1 (HDAC1).[1] This inhibition leads to the regulation of the Bcl-2/caspase signaling pathway.[1]

G This compound This compound HDAC1 HDAC1 This compound->HDAC1 inhibits Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) HDAC1->Bcl2_family regulates Mitochondria Mitochondria Bcl2_family->Mitochondria controls permeability Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

This compound's role in the Bcl-2/caspase pathway.
Vasorelaxant Effects: Cyclic AMP and Cyclic GMP Pathways

This compound induces endothelium-independent vasorelaxation in porcine coronary artery rings, an effect that is mediated through both the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways.[1]

G cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway This compound This compound AC Adenylyl Cyclase This compound->AC activates? GC Guanylyl Cyclase This compound->GC activates? cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Vasorelaxation Vasorelaxation PKA->Vasorelaxation cGMP cGMP GC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates PKG->Vasorelaxation

This compound's involvement in vasorelaxation pathways.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, provided detailed experimental protocols for its study, and illustrated its known signaling pathways. The presented data and methodologies offer a solid foundation for researchers and scientists in the field of drug discovery and development to further explore the therapeutic potential of this promising natural compound. Future research should focus on obtaining more precise quantitative data for its physical properties, elucidating the specific molecular targets within its signaling cascades, and conducting in vivo studies to validate its pharmacological effects.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tambulin from Zanthoxylum armatum Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin is a flavonoid found in the fruits of Zanthoxylum armatum, a plant traditionally used in various medicinal systems.[1][2] Research has highlighted its potential pharmacological activities, including vasorelaxant, anti-inflammatory, and antiproliferative effects, making it a compound of interest for drug discovery and development.[3] These application notes provide detailed protocols for the extraction, fractionation, and purification of this compound from Zanthoxylum armatum fruits, based on established scientific literature.

Data Presentation: Extraction and Fractionation Yields

The following table summarizes the quantitative data from a representative extraction and fractionation process, starting with 14.5 kg of dried Zanthoxylum armatum fruit powder.

Extraction/Fractionation StepStarting MaterialSolvent(s)Yield (kg)Yield (%)
Methanolic Extraction14.5 kg dried fruit powderMethanol2.9 kg20.0%
Hexane Fractionation2.9 kg methanolic extractHexane1.5 kg51.7% of methanolic extract
Ethyl Acetate (B1210297) FractionationRemaining aqueous suspensionEthyl Acetate0.300 kg10.3% of methanolic extract
n-Butanol FractionationRemaining aqueous suspensionn-Butanol0.258 kg8.9% of methanolic extract
Final Aqueous FractionRemaining aqueous suspensionWater0.603 kg20.8% of methanolic extract

Data compiled from studies citing Nooreen et al., 2017.

Experimental Protocols

Protocol 1: Extraction and Fractionation

This protocol describes the initial extraction of active compounds from the fruits of Zanthoxylum armatum and their separation into fractions of varying polarity.

1. Materials and Equipment:

  • Dried and powdered fruits of Zanthoxylum armatum
  • Methanol (analytical grade)
  • Hexane (analytical grade)
  • Ethyl acetate (analytical grade)
  • n-Butanol (analytical grade)
  • Distilled water
  • Large-capacity reflux apparatus or Soxhlet extractor
  • Rotary evaporator
  • Separatory funnels (large volume)
  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

2. Procedure:

Protocol 2: Isolation of this compound by Column Chromatography

This protocol details the purification of this compound from the ethyl acetate fraction using column chromatography.

1. Materials and Equipment:

  • Ethyl acetate fraction from Protocol 1
  • Silica gel (60-120 mesh)
  • n-Hexane (analytical grade)
  • Ethyl acetate (analytical grade)
  • Glass chromatography column
  • Fraction collector or collection tubes
  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
  • UV lamp for TLC visualization

2. Procedure:

Protocol 3: Final Purification by Recrystallization

This protocol describes the final purification of this compound from the pooled column chromatography fractions.

1. Materials and Equipment:

  • Combined fractions containing this compound
  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane)
  • Erlenmeyer flask
  • Hot plate
  • Ice bath
  • Filtration apparatus (e.g., Hirsch funnel or Buchner funnel)

2. Procedure:

Visualizations

Experimental Workflow

Extraction_and_Isolation_of_this compound PlantMaterial Dried & Powdered Z. armatum Fruits (14.5 kg) MethanolExtraction Methanolic Extraction (Reflux, 3x) PlantMaterial->MethanolExtraction CrudeExtract Crude Methanolic Extract (2.9 kg) MethanolExtraction->CrudeExtract Fractionation Solvent-Solvent Fractionation CrudeExtract->Fractionation HexaneFraction Hexane Fraction (1.5 kg) Fractionation->HexaneFraction Non-polar compounds EtOAcFraction Ethyl Acetate Fraction (300 g) Fractionation->EtOAcFraction Medium-polar compounds ButanolFraction n-Butanol Fraction (258 g) Fractionation->ButanolFraction Polar compounds AqueousFraction Aqueous Fraction (603 g) Fractionation->AqueousFraction Highly polar compounds ColumnChromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) EtOAcFraction->ColumnChromatography TambulinFractions This compound-rich Fractions ColumnChromatography->TambulinFractions Recrystallization Recrystallization (EtOAc/Hexane) TambulinFractions->Recrystallization Purethis compound Pure this compound Recrystallization->Purethis compound

Caption: Workflow for this compound extraction and isolation.

Signaling Pathway of this compound's Vasorelaxant Effect

Tambulin_Vasorelaxation_Pathway This compound This compound SmoothMuscle Vascular Smooth Muscle Cell This compound->SmoothMuscle Direct effect cAMP_pathway Cyclic AMP (cAMP) Pathway SmoothMuscle->cAMP_pathway cGMP_pathway Cyclic GMP (cGMP) Pathway SmoothMuscle->cGMP_pathway PKA Protein Kinase A (PKA) cAMP_pathway->PKA PKG Protein Kinase G (PKG) cGMP_pathway->PKG Vasorelaxation Vasorelaxation PKA->Vasorelaxation PKG->Vasorelaxation

References

Quantitative Analysis of Tambulin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the accurate quantification of Tambulin, a flavonol found in the fruits of Zanthoxylum armatum DC.[1][2]. This compound has garnered research interest for its potential therapeutic properties, including vasorelaxant effects[3]. These methods are designed for researchers, scientists, and professionals in drug development who require robust and reliable analytical procedures for this compound in various matrices.

The following sections detail three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of flavonoids and other secondary metabolites in plant extracts and pharmaceutical formulations[4][5].

Experimental Protocol

a. Sample Preparation (from Zanthoxylum armatum fruits):

  • Grind dried fruit material to a fine powder.

  • Accurately weigh 1.0 g of the powdered material into a flask.

  • Add 25 mL of methanol (B129727) and sonicate for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

b. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

    • 0-20 min: 20-60% B

    • 20-25 min: 60-80% B

    • 25-30 min: 80-20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 276 nm[6].

  • Injection Volume: 20 µL.

c. Calibration Curve: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.25
Limit of Quantification (LOQ) (µg/mL)0.80
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex biological matrices[7][8].

Experimental Protocol

a. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a structurally similar flavonoid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C18H16O7, MW: 344.3 g/mol ), a hypothetical transition could be m/z 345 -> [product ion].

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (ng/mL)0.5 - 500
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (ng/mL)0.1
Limit of Quantification (LOQ) (ng/mL)0.5
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for screening and quality control of herbal extracts[9][10][11].

Experimental Protocol

a. Sample and Standard Preparation:

  • Prepare the sample extract as described for the HPLC-UV method.

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Apply samples and standards as bands onto the HPTLC plate.

b. HPTLC Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v).

  • Application: Apply 5 µL of each sample and standard solution as 8 mm bands.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Densitometric Analysis: Scan the dried plate with a densitometer at a detection wavelength of 366 nm.

Data Presentation

Table 3: HPTLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range (ng/band)50 - 500
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/band)10
Limit of Quantification (LOQ) (ng/band)30
Precision (%RSD, n=6)< 3%
Accuracy (% Recovery)97 - 103%

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification p1 Grind Plant Material p2 Extraction with Methanol p1->p2 p3 Centrifugation p2->p3 p4 Filtration (0.45 µm) p3->p4 a1 Injection into HPLC p4->a1 Filtered Extract a2 Separation on C18 Column a1->a2 a3 UV Detection (276 nm) a2->a3 a4 Data Acquisition a3->a4 q1 Peak Integration a4->q1 q2 Calibration Curve q1->q2 q3 Calculate Concentration q2->q3 LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification p1 Protein Precipitation (Acetonitrile) p2 Centrifugation p1->p2 p3 Evaporation p2->p3 p4 Reconstitution p3->p4 a1 Injection into UPLC p4->a1 Reconstituted Sample a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 Tandem MS Detection (MRM) a3->a4 q1 Peak Area Ratio (Analyte/IS) a4->q1 q2 Calibration Curve q1->q2 q3 Calculate Concentration q2->q3 Vasorelaxation_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound AC Adenylyl Cyclase This compound->AC Activates GC Guanylyl Cyclase This compound->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG Ca_channels Ca²⁺ Channels PKA->Ca_channels Inhibits PKG->Ca_channels Inhibits Ca_influx ↓ Intracellular Ca²⁺ Ca_channels->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

References

Application Note: A High-Performance Liquid Chromatography Method for the Quantitative Analysis of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed application note and protocol for the quantitative analysis of Tambulin using a High-Performance Liquid Chromatography (HPLC) method with UV detection. This proposed method is designed to serve as a robust starting point for method development and validation in various research and quality control settings.

Introduction

This compound, a compound identified in botanicals such as the fruits of Zanthoxylum armatum, is of growing interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, pharmacokinetic studies, and overall drug development and quality control processes. This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition Software: Chromatography data system for instrument control and data processing.

  • Analytical Balance: To ensure accurate weighing of standards and samples.

  • Standard Laboratory Glassware: Volumetric flasks, pipettes, etc.

  • Filtration: Syringe filters (0.22 µm or 0.45 µm pore size) compatible with the sample solvent.

  • Reagents and Solvents: HPLC-grade acetonitrile, methanol (B129727), and purified water. Analytical grade formic acid.

  • Reference Standard: this compound reference standard of known purity.

Chromatographic Conditions

A C18 column is a common choice for the separation of small organic molecules like this compound. The proposed gradient elution ensures the effective separation of this compound from potential interferences in complex matrices.

ParameterCondition
Stationary Phase C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program See Table 2

Table 1: HPLC Chromatographic Conditions

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Mobile Phase Gradient Program

Preparation of Solutions

Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Use sonication if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a diluent (e.g., 50:50 methanol:water).

Sample Preparation from Plant Material

This protocol provides a general guideline for extracting this compound from a solid plant matrix.

  • Milling and Weighing: Mill the dried plant material to a fine powder. Accurately weigh approximately 1 g of the powder.

  • Extraction: Add 25 mL of methanol to the weighed sample. Extract using an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection and Re-extraction: Collect the supernatant. To ensure complete extraction, repeat the extraction process on the remaining solid residue with an additional 25 mL of methanol and combine the supernatants.

  • Final Volume: Bring the combined supernatants to a final volume of 50 mL with methanol in a volumetric flask.

  • Filtration: Prior to injection, filter the extract through a 0.45 µm syringe filter. If necessary, dilute the filtered sample with the initial mobile phase to ensure the concentration falls within the linear range of the calibration curve.

Method Validation Parameters

The following table presents hypothetical yet typical performance characteristics that should be established during method validation.

ParameterTarget Value
Linearity (Correlation Coefficient, r²) > 0.998
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (% RSD for repeatability) < 2.0%
Accuracy (% Recovery) 95 - 105%

Table 3: Hypothetical Method Validation Parameters

Experimental Workflow Diagram

Experimental_Workflow cluster_sample Sample Path cluster_standard Standard Path cluster_analysis Data Analysis A Sample Collection & Comminution B Solvent Extraction A->B C Centrifugation & Filtration B->C G Sequence Injection (Standards & Samples) C->G D Reference Standard Weighing E Stock & Working Solution Preparation D->E E->G F HPLC System Preparation & Equilibration F->G H Peak Identification & Integration G->H I Calibration Curve Generation H->I J This compound Quantification I->J

Caption: A workflow diagram for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit proposed, HPLC method suitable for the quantitative analysis of this compound. The outlined protocols for sample preparation, chromatographic separation, and data analysis are based on established principles of analytical chemistry. For implementation, this method should be thoroughly validated under specific laboratory conditions to ensure its accuracy, precision, and suitability for the intended application.

Application Notes and Protocols: Synthesis and Evaluation of Tambulin Derivatives for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a naturally occurring flavonol, has demonstrated potential in oncological research, with initial studies indicating its ability to inhibit histone deacetylase 1 (HDAC1) and modulate the Bcl-2/caspase signaling pathway to induce apoptosis in lung squamous cell carcinoma.[1] While research specifically detailing the synthesis of a broad range of this compound derivatives for anticancer purposes is currently limited, the broader class of flavonols, to which this compound belongs, has been extensively explored for the development of novel anticancer agents.[2][3][4][5][6] Flavonol derivatives have shown promise in targeting various cancer cell lines by modulating critical signaling pathways involved in cell proliferation, apoptosis, and metastasis.[7][8][9][10][11][12]

These application notes provide a comprehensive framework for the synthesis and evaluation of flavonol derivatives as potential anticancer agents, using methodologies applicable to the development of novel this compound analogs. The protocols outlined below cover the chemical synthesis of a flavonol scaffold, along with detailed procedures for assessing their cytotoxic effects, impact on the cell cycle, and induction of apoptosis in cancer cells.

Synthesis of Flavonol Derivatives

The synthesis of flavonol derivatives can be achieved through established chemical routes, often involving the Algar-Flynn-Oyamada (AFO) reaction of chalcone (B49325) precursors. The general workflow for the synthesis of a 4'-bromoflavonol, a representative halogenated flavonol with potent anticancer activity, is outlined below.[4][5][13]

General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_chalcone Chalcone Synthesis cluster_flavonol Flavonol Synthesis 2-hydroxyacetophenone 2'-Hydroxyacetophenone (B8834) Claisen-Schmidt Claisen-Schmidt Condensation (NaOH/EtOH) 2-hydroxyacetophenone->Claisen-Schmidt 4-bromobenzaldehyde (B125591) 4-Bromobenzaldehyde 4-bromobenzaldehyde->Claisen-Schmidt Chalcone_Intermediate 4'-Bromo-2-hydroxychalcone Claisen-Schmidt->Chalcone_Intermediate Forms AFO_Reaction Algar-Flynn-Oyamada Reaction (H2O2/NaOH) Chalcone_Intermediate->AFO_Reaction Cyclizes Final_Product 4'-Bromoflavonol (this compound Derivative Analog) AFO_Reaction->Final_Product Yields

Caption: General workflow for the synthesis of a 4'-bromoflavonol.

Quantitative Data on Anticancer Activity of Flavonol Derivatives

The anticancer efficacy of newly synthesized compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the cytotoxic activities of representative flavonol derivatives.

Table 1: IC50 Values of Halogenated Flavonol Derivatives against A549 Human Lung Cancer Cells [4][5][13]

CompoundSubstitution on B-ringIC50 (µM)
6k 4'-Chloro3.14 ± 0.29
6l 4'-Bromo0.46 ± 0.02
5-Fluorouracil (Control) -4.98 ± 0.41

Table 2: Cytotoxic Effects of Flavonol Analogs on Prostate Cancer Cell Lines [2]

CompoundCell LineIC50 (µM)
Quercetin DU-14545.0 ± 2.0
PC-328.0 ± 1.0
4'-Iodoflavonol DU-1457.0 ± 0.5
PC-38.0 ± 0.3
3'-Phenylflavonol DU-1457.0 ± 0.4
PC-39.0 ± 0.5
4'-Phenylflavonol DU-1457.0 ± 0.4
PC-38.0 ± 0.4

Experimental Protocols

Protocol 1: Synthesis of 4'-Bromoflavonol (Compound 6l)

This protocol is adapted from the synthesis of halo-substituted flavonols.[4][5][13]

Step 1: Synthesis of 2'-Hydroxy-4-bromochalcone

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) and 4-bromobenzaldehyde (1.0 eq) in ethanol (B145695), add a solution of sodium hydroxide (B78521) (3.0 eq) in water dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and dry to obtain the chalcone intermediate.

  • Recrystallize from ethanol to purify the product.

Step 2: Synthesis of 4'-Bromoflavonol (Algar-Flynn-Oyamada Reaction)

  • Dissolve the synthesized chalcone (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • To this mixture, add hydrogen peroxide (30% aqueous solution, 2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture with dilute sulfuric acid.

  • Filter the precipitated solid, wash with water, and dry to obtain the crude flavonol.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized flavonol derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the flavonol derivatives in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized flavonol derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the flavonol derivatives at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthesized flavonol derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Signaling Pathways in Flavonol-Mediated Anticancer Activity

Flavonol derivatives exert their anticancer effects by modulating various signaling pathways. A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.[10][14] Inhibition of this pathway by flavonol derivatives can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Flavonol Flavonol Derivative (e.g., this compound Analog) Flavonol->PI3K Inhibits Flavonol->Akt Inhibits Flavonol->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by flavonol derivatives.

Conclusion

The synthesis and evaluation of novel flavonol derivatives represent a promising avenue for the discovery of new anticancer agents. The protocols and data presented here provide a foundational guide for researchers to design, synthesize, and characterize the anticancer properties of new compounds, including potential derivatives of this compound. Further investigation into the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the development of effective and selective cancer therapies.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing Tambulin, a naturally occurring flavonol, as a starting material for the synthesis of novel bioactive molecules. This document outlines detailed synthetic protocols, summarizes key quantitative data from analogous compounds, and illustrates the pertinent biological signaling pathways.

Introduction to this compound

This compound (3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one) is a flavonoid primarily isolated from the fruits of Zanthoxylum armatum.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anticancer, vasorelaxant, and antifungal properties.[1][2] The structural features of this compound, particularly its hydroxyl groups, present reactive sites for chemical modification, making it an attractive scaffold for the development of new therapeutic agents with potentially enhanced efficacy and selectivity.

Synthetic Strategies for this compound Derivatives

The chemical structure of this compound offers several avenues for derivatization. The primary sites for modification are the hydroxyl groups at the C-3 and C-5 positions. Synthetic strategies can be designed to selectively target these positions to introduce a variety of functional groups, thereby modulating the biological activity of the parent molecule. Based on established methods for the synthesis of derivatives from analogous flavonoids and triterpenoids, the following protocols are proposed for the derivatization of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.

General Workflow General Experimental Workflow for this compound Derivatives This compound This compound (Starting Material) Derivatization Chemical Derivatization (e.g., Alkylation, Esterification) This compound->Derivatization Purification Purification (e.g., Column Chromatography) Derivatization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Anticancer, Vasorelaxant assays) Characterization->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Biological_Screening->Data_Analysis

Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental Protocols

Note: The following protocols are adapted from established procedures for the derivatization of structurally similar natural products, such as Betulin (B1666924), due to the limited availability of specific protocols for this compound. Researchers should optimize these conditions for this compound.

Protocol 1: Synthesis of Alkyl Amine Derivatives of this compound

This protocol describes the synthesis of alkyl amine derivatives, which have shown significant anticancer activity in analogous compounds. The synthesis involves a two-step process: O-alkylation of the hydroxyl groups followed by introduction of the amine moiety.

Step A: O-Alkylation of this compound with a Dihaloalkane

  • Dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Add potassium carbonate (K₂CO₃, 2.5 mmol) to the solution and stir at room temperature for 30 minutes.

  • Add the dihaloalkane (e.g., 1,4-dibromobutane, 1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain the O-alkylated this compound intermediate.

Step B: Synthesis of the Alkyl Amine Derivative

  • Dissolve the O-alkylated this compound intermediate (1.0 mmol) in anhydrous DMF (15 mL).

  • Add the desired amine (e.g., morpholine, 1.5 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Stir the reaction mixture at 60°C for 8-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into cold water (75 mL).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the this compound alkyl amine derivative.

Data Presentation

The following tables summarize quantitative data for derivatives of analogous flavonoids and triterpenoids, which can serve as a reference for the expected biological activities of novel this compound derivatives.

Table 1: Anticancer Activity of Betulinic Acid Ester Derivatives

CompoundLinkerAmineCancer Cell LineIC₅₀ (µM)
2b SuccinylMorpholineMV4-11 (Leukemia)25.04
3b GlutarylMorpholineMV4-11 (Leukemia)24.69
5b PimeloylMorpholineMV4-11 (Leukemia)20.36
2d SuccinylThiomorpholineA549 (Lung)32.01
3d GlutarylThiomorpholineA549 (Lung)6.78

Data adapted from a study on betulin acid ester derivatives.[1]

Table 2: Vasorelaxant Activity of Flavonoid Derivatives

CompoundStructureEC₅₀ (µM)Eₘₐₓ (%)
10a 2-(2-diethylamino)-ethoxychalcone7.693.1
10b 2-(2-diethylamino)-ethoxychalcone derivative13.7-
1 8-prenyl-flavanone9.3-
2 8-allyl-flavanone4.6-

Data adapted from a study on the vasorelaxant activities of flavonoid derivatives.[3]

Signaling Pathways

The biological activities of this compound and its derivatives are attributed to their modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Bcl-2/Caspase Signaling Pathway in Apoptosis

This compound has been reported to induce apoptosis in cancer cells by modulating the Bcl-2 family of proteins and activating the caspase cascade.[1] The following diagram illustrates this pathway.

Bcl2_Caspase_Pathway Bcl-2/Caspase Apoptosis Pathway Tambulin_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Tambulin_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Tambulin_Derivative->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound derivatives can induce apoptosis by inhibiting Bcl-2 and activating Bax.

Cyclic AMP and Cyclic GMP Vasorelaxation Pathways

This compound has been shown to induce vasorelaxation through mechanisms involving both the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways in vascular smooth muscle.[2]

cAMP_cGMP_Pathway cAMP/cGMP Vasorelaxation Pathways cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway Tambulin_cAMP This compound AC Adenylyl Cyclase Tambulin_cAMP->AC Activates cAMP cAMP AC->cAMP Converts ATP_cAMP ATP ATP_cAMP->AC PKA Protein Kinase A cAMP->PKA Activates MLCP_cAMP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP_cAMP Activates Relaxation_cAMP Relaxation MLCP_cAMP->Relaxation_cAMP Tambulin_cGMP This compound sGC Soluble Guanylyl Cyclase (sGC) Tambulin_cGMP->sGC Activates cGMP cGMP sGC->cGMP Converts GTP_cGMP GTP GTP_cGMP->sGC PKG Protein Kinase G cGMP->PKG Activates MLCP_cGMP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP_cGMP Activates Relaxation_cGMP Relaxation MLCP_cGMP->Relaxation_cGMP

Caption: this compound induces vasorelaxation by activating both the cAMP and cGMP signaling pathways.

References

Cell-Based Assays for Characterizing the Bioactivity of Tambulin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a flavonoid isolated from Zanthoxylum armatum, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have indicated its potential as a vasorelaxant, an insulin (B600854) secretagogue, and an anticancer agent.[1][2] These application notes provide detailed protocols for a panel of cell-based assays to further investigate and quantify the biological activities of this compound. The assays are designed to assess its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, offering a comprehensive framework for its preclinical evaluation.

Data Presentation

The following tables summarize the quantitative data from key experiments to facilitate the comparison of this compound's activity across different assays and cell lines.

Table 1: Cytotoxicity of this compound in Human Lung Squamous Carcinoma Cell Lines

Cell LineTreatment DurationIC₅₀ (µg/mL)
H22612 h53.02[1]
24 h40.86[1]
48 h36.61[1]
H52012 h52.71[1]
24 h39.95[1]
48 h36.90[1]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatmentCleaved Caspase-3Cleaved Caspase-9BaxBcl-2
H226ControlLowLowLowHigh
This compoundHighHighHighLow
H520ControlLowLowLowHigh
This compoundHighHighHighLow
Qualitative data based on Western Blot analysis.[1]

Table 3: Overview of this compound's Biological Activities and Suggested Assays

Biological ActivityKey Signaling PathwayRecommended Cell-Based Assays
AnticancerHDAC1 Inhibition, Apoptosis InductionMTT, Annexin V/PI, Cell Cycle Analysis, HDAC1 Activity
VasorelaxationcAMP/cGMP UpregulationNitric Oxide Production, cAMP/cGMP ELISA
Insulin SecretioncAMP/PKA PathwayGlucose-Stimulated Insulin Secretion (GSIS), PKA Activity
AntioxidantReactive Oxygen Species ScavengingCellular Antioxidant Activity (CAA) Assay

Experimental Protocols and Methodologies

Anticancer Activity Assays

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., H226, H520) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µg/mL) and a vehicle control (e.g., DMSO).

  • Incubate for desired time points (e.g., 12, 24, 48 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell inhibition rate and the IC₅₀ value.

Note: Some flavonoids can directly reduce MTT, leading to an overestimation of cell viability. It is advisable to include a cell-free control with this compound and MTT to account for any direct reduction.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells B Treat with this compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 G->H Apoptosis_CellCycle_Workflow Apoptosis and Cell Cycle Analysis Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay A1 Cell Treatment A2 Harvest & Wash A1->A2 A3 Annexin V/PI Staining A2->A3 A4 Flow Cytometry A3->A4 C1 Cell Treatment C2 Harvest & Fixation C1->C2 C3 RNase & PI Staining C2->C3 C4 Flow Cytometry C3->C4 HDAC_Signaling_Pathway This compound's Anticancer Mechanism This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation GeneExpression Altered Gene Expression Histones->GeneExpression Bcl2 Bcl-2 (Anti-apoptotic) GeneExpression->Bcl2 Downregulation Bax Bax (Pro-apoptotic) GeneExpression->Bax Upregulation Caspases Caspase Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Vasorelaxation_Pathway This compound's Vasorelaxant Mechanism This compound This compound sGC Soluble Guanylate Cyclase This compound->sGC Activation AC Adenylyl Cyclase This compound->AC Activation cGMP cGMP sGC->cGMP cAMP cAMP AC->cAMP GTP GTP GTP->sGC ATP ATP ATP->AC PKG Protein Kinase G (PKG) cGMP->PKG PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation PKG->Relaxation PKA->Relaxation Insulin_Secretion_Pathway This compound's Effect on Insulin Secretion This compound This compound BetaCell Pancreatic Beta-Cell This compound->BetaCell Glucose High Glucose Glucose->BetaCell AC Adenylyl Cyclase BetaCell->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Ca2 Ca2+ Influx PKA->Ca2 Insulin Insulin Secretion Ca2->Insulin

References

Animal Models for Preclinical Evaluation of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of relevant animal models and detailed protocols for investigating the therapeutic potential of Tambulin. This document is intended to guide researchers in designing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various pathological conditions, including cardiovascular, metabolic, gastrointestinal, inflammatory, and oncological diseases.

Application Note: Evaluating the Vasodilatory and Anti-Hypertensive Effects of this compound

This compound has been shown to induce endothelium-independent vasorelaxation, suggesting its potential as a therapeutic agent for hypertension and other cardiovascular disorders.[1][2] The following animal models are suitable for in vivo assessment of these effects.

Recommended Animal Models
  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension that closely mimics the human condition.[3][4][5]

  • Nω-Nitro-L-arginine methyl ester (L-NAME)-Induced Hypertensive Rat: This model develops hypertension due to the inhibition of nitric oxide synthase, leading to endothelial dysfunction.

Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model

This protocol outlines the procedure for evaluating the anti-hypertensive effects of this compound in SHRs.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls), typically 12-16 weeks of age.[6]

  • This compound

  • Vehicle (e.g., saline, DMSO, or other appropriate solvent)

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

  • High-resolution ultrasound system for vasodilation measurement.[7][8]

Procedure:

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of all rats for several consecutive days to establish a stable baseline.

  • Grouping: Randomly divide the SHRs into the following groups (n=8-10 per group):

    • Vehicle Control (SHR + Vehicle)

    • This compound Treatment (SHR + this compound at various doses)

    • Positive Control (SHR + a known anti-hypertensive drug, e.g., Captopril)

    • A normotensive control group (WKY + Vehicle) should also be included.

  • Drug Administration: Administer this compound or vehicle orally or via intraperitoneal injection daily for a specified period (e.g., 4-8 weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals throughout the study.

  • In Vivo Vasodilation Measurement: At the end of the treatment period, assess endothelium-dependent and -independent vasodilation in response to acetylcholine (B1216132) and sodium nitroprusside, respectively, using high-resolution ultrasound of the femoral artery.[7][9]

  • Data Analysis: Analyze the changes in blood pressure, heart rate, and vasodilation between the different treatment groups.

Data Presentation

Table 1: Hypothetical Effects of this compound on Hemodynamic Parameters in SHRs

GroupDose (mg/kg)Baseline SBP (mmHg)Final SBP (mmHg)% Change in SBP
WKY + Vehicle-120 ± 5122 ± 6+1.7
SHR + Vehicle-185 ± 8188 ± 7+1.6
SHR + this compound10186 ± 7165 ± 6-11.3
SHR + this compound30184 ± 8150 ± 5-18.5
SHR + Captopril20185 ± 6145 ± 7*-21.6

*p < 0.05 compared to SHR + Vehicle. Data are presented as Mean ± SEM.

Visualization

G cluster_workflow Experimental Workflow for SHR Model Acclimatization Acclimatization Baseline BP Baseline BP Acclimatization->Baseline BP Randomization Randomization Baseline BP->Randomization Treatment Treatment Randomization->Treatment BP Monitoring BP Monitoring Treatment->BP Monitoring Vasodilation Measurement Vasodilation Measurement BP Monitoring->Vasodilation Measurement Data Analysis Data Analysis Vasodilation Measurement->Data Analysis

Caption: Workflow for evaluating this compound in the SHR model.

G This compound This compound VascularSmoothMuscle Vascular Smooth Muscle This compound->VascularSmoothMuscle cAMP_cGMP ↑ cAMP / cGMP VascularSmoothMuscle->cAMP_cGMP PKA_PKG Activation of PKA / PKG cAMP_cGMP->PKA_PKG Vasorelaxation Vasorelaxation PKA_PKG->Vasorelaxation

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

Application Note: Investigating the Anti-Diabetic Properties of this compound

This compound has demonstrated the ability to potentiate glucose-induced insulin (B600854) secretion, suggesting its potential as a treatment for type 2 diabetes.[10]

Recommended Animal Models
  • Streptozotocin (STZ)-Induced Diabetic Rats/Mice: This model mimics type 1 diabetes by destroying pancreatic β-cells. A low-dose STZ administration combined with a high-fat diet can also model type 2 diabetes.[11][12][13][14]

  • db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia, making them a suitable model for type 2 diabetes.[1][2][15][16][17]

Experimental Protocol: Streptozotocin (STZ)-Induced Type 2 Diabetic Rat Model

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Streptozotocin (STZ).

  • Citrate (B86180) buffer (pH 4.5).

  • High-fat diet (HFD).

  • Glucometer and test strips.

  • Insulin ELISA kit.

Procedure:

  • Induction of Insulin Resistance: Feed rats a high-fat diet for 2 weeks.

  • Induction of Diabetes: After 2 weeks of HFD, administer a single low dose of STZ (e.g., 35-45 mg/kg, i.p.) dissolved in cold citrate buffer.[14]

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.

  • Grouping and Treatment: Divide diabetic rats into groups (n=8-10) and administer this compound or vehicle daily for 4-6 weeks.

  • Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels weekly.

  • Intraperitoneal Glucose Tolerance Test (IPGTT): At the end of the study, perform an IPGTT. Fast the rats overnight, administer a glucose solution (2 g/kg, i.p.), and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.[18][19][20][21][22]

  • Biochemical Analysis: At the end of the study, collect blood samples to measure serum insulin, triglycerides, and cholesterol levels.

Data Presentation

Table 2: Hypothetical Effects of this compound on Glucose Metabolism in STZ-Induced Diabetic Rats

GroupDose (mg/kg)Final Fasting Blood Glucose (mg/dL)AUCglucose in IPGTT (mg/dL·min)Serum Insulin (ng/mL)
Normal Control-95 ± 515000 ± 8002.5 ± 0.3
Diabetic Control-350 ± 2045000 ± 25000.8 ± 0.1
Diabetic + this compound20250 ± 1532000 ± 18001.5 ± 0.2
Diabetic + this compound50180 ± 1225000 ± 15002.0 ± 0.2
Diabetic + Metformin200170 ± 1024000 ± 14001.8 ± 0.3*

*p < 0.05 compared to Diabetic Control. Data are presented as Mean ± SEM.

Visualization

G cluster_workflow Experimental Workflow for STZ-Induced Diabetes Model High-Fat Diet High-Fat Diet Low-Dose STZ Low-Dose STZ High-Fat Diet->Low-Dose STZ Confirm Diabetes Confirm Diabetes Low-Dose STZ->Confirm Diabetes Grouping & Treatment Grouping & Treatment Confirm Diabetes->Grouping & Treatment Monitoring Monitoring Grouping & Treatment->Monitoring IPGTT IPGTT Monitoring->IPGTT Biochemical Analysis Biochemical Analysis IPGTT->Biochemical Analysis

Caption: Workflow for the STZ-induced type 2 diabetes model.

G This compound This compound Pancreatic_Beta_Cell Pancreatic β-Cell This compound->Pancreatic_Beta_Cell cAMP_PKA_Pathway ↑ cAMP-PKA Pathway Pancreatic_Beta_Cell->cAMP_PKA_Pathway Ca2_Influx ↑ Ca2+ Influx cAMP_PKA_Pathway->Ca2_Influx Insulin_Secretion ↑ Insulin Secretion Ca2_Influx->Insulin_Secretion G cluster_workflow Experimental Workflow for Pylorus Ligation Model Fasting Fasting Pylorus Ligation Pylorus Ligation Fasting->Pylorus Ligation Drug Administration Drug Administration Pylorus Ligation->Drug Administration Recovery Recovery Drug Administration->Recovery Sample Collection Sample Collection Recovery->Sample Collection Ulcer Scoring & Analysis Ulcer Scoring & Analysis Sample Collection->Ulcer Scoring & Analysis G cluster_workflow Experimental Workflow for Xenograft Model Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Grouping & Treatment Grouping & Treatment Tumor Growth->Grouping & Treatment Tumor Measurement Tumor Measurement Grouping & Treatment->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

References

Application Notes and Protocols for In Vivo Administration of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the in vivo administration of Tambulin, a flavonoid with demonstrated biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical studies. The protocols and data presented are compiled from available research and established methodologies for in vivo compound testing.

Introduction to this compound

This compound is a flavonoid isolated from Zanthoxylum armatum that has shown potential as a therapeutic agent. In vitro and in vivo studies have highlighted its vasorelaxant, insulin (B600854) secretagogue, and anti-ulcer properties[1][2][3]. Its mechanism of action is linked to the modulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways, as well as the protein kinase A (PKA) pathway[1][2][4]. Due to its therapeutic potential, robust and reproducible protocols for in vivo evaluation are essential.

Physicochemical Properties and Formulation

A critical aspect of in vivo studies is the appropriate formulation of the test compound to ensure bioavailability. While specific solubility data for this compound is not widely published, flavonoids are often characterized by poor water solubility. Therefore, a common approach for in vivo administration is the use of a co-solvent system.

Recommended Vehicle for In Vivo Administration:

A widely used vehicle for poorly soluble compounds for intraperitoneal (IP) or oral (PO) administration is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

Vehicle Composition:

  • 5-10% DMSO

  • 30-40% PEG300

  • 5% Tween-80

  • 45-60% Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Quantitative Data Summary

The following table summarizes the available quantitative data from in vivo studies involving this compound.

ParameterAnimal ModelDosageAdministration RouteEffectReference
Anti-Ulcer Activity
Ulcer Index (Pylorus-ligated)Rats50 mg/kgNot specified2.8 ± 0.6 mm²[3]
Ulcer Inhibition (%)Rats50 mg/kgNot specified69.5 ± 0.18 %[3]
Ulcer Index (Ethanol-induced)Rats50 mg/kgNot specified5.2 ± 0.7 mm²[3]
Ulcer Inhibition (%)Rats50 mg/kgNot specified70.2 ± 0.15 %[3]
Toxicity
Acute ToxicityRats50 mg/kgNot specifiedNo acute toxicity observed[3]

Experimental Protocols

Protocol for Formulation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection or oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl) or PBS

  • Sterile conical tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution.

  • Vehicle Preparation:

    • In a sterile conical tube, sequentially add the vehicle components. For a 1 mL final volume of a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle:

      • Start with the required volume of the this compound/DMSO stock solution (e.g., 200 µL for a final concentration of 10 mg/mL).

      • Add 400 µL of PEG300. Vortex thoroughly.

      • Add 50 µL of Tween-80. Vortex thoroughly.

      • Add sterile saline or PBS to a final volume of 1 mL (e.g., 350 µL). Vortex until the solution is clear and homogenous.

  • Sterilization:

    • Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage:

    • It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C, protected from light.

Protocol for In Vivo Efficacy Study: Anti-Ulcer Model (Rat)

This protocol is based on the findings of the anti-ulcer activity of this compound[3].

Animal Model:

  • Wistar rats (180-220 g)

Groups:

  • Control Group: Vehicle administration.

  • This compound-Treated Group: 50 mg/kg this compound.

  • Positive Control Group: Standard anti-ulcer drug (e.g., Omeprazole).

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the animals for 24 hours with free access to water before induction of ulcers.

  • Drug Administration: Administer this compound (50 mg/kg, prepared as described in Protocol 4.1) or vehicle orally one hour before ulcer induction.

  • Ulcer Induction:

    • Pylorus Ligation Model: As per standard laboratory protocols.

    • Ethanol-Induced Model: Administer 1 mL of absolute ethanol (B145695) orally.

  • Evaluation:

    • Sacrifice the animals at a predetermined time point after ulcer induction.

    • Excise the stomachs and open along the greater curvature.

    • Wash the stomachs with saline and examine for ulcers.

    • Measure the ulcer index and calculate the percentage of ulcer inhibition.

Visualization of Pathways and Workflows

Signaling Pathways of this compound

Tambulin_Signaling_Pathways This compound This compound AC Adenylyl Cyclase This compound->AC Activates GC Guanylyl Cyclase This compound->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates VascularSmoothMuscle Vascular Smooth Muscle Relaxation PKA->VascularSmoothMuscle InsulinSecretion Insulin Secretion PKA->InsulinSecretion PKG->VascularSmoothMuscle

Caption: Signaling pathways modulated by this compound.

General Experimental Workflow for In Vivo Studies

In_Vivo_Workflow start Start formulation This compound Formulation start->formulation toxicity Acute Toxicity Study (Dose Escalation) formulation->toxicity efficacy Efficacy Study in Disease Model toxicity->efficacy grouping Animal Grouping (Control, Vehicle, this compound) efficacy->grouping administration Drug Administration (e.g., IP, PO) grouping->administration monitoring Monitoring (Health, Tumor Volume, etc.) administration->monitoring endpoint Endpoint Analysis (Histopathology, Biomarkers) monitoring->endpoint data Data Analysis and Interpretation endpoint->data end End data->end

Caption: General workflow for in vivo evaluation of this compound.

Safety and Handling

Researcher Safety:

  • This compound is an investigational compound. Researchers should handle the powder and solutions with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the dry powder.

Animal Welfare:

  • All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Monitor animals regularly for any signs of toxicity or distress, such as weight loss, changes in behavior, or ruffled fur.

  • Establish clear humane endpoints for the study.

Conclusion

These application notes provide a framework for the in vivo administration and evaluation of this compound. The provided protocols for formulation and in an anti-ulcer model serve as a starting point for further research. It is recommended that researchers conduct dose-finding and toxicity studies to establish the optimal and safe dose for their specific animal model and disease indication. The visualization of signaling pathways and the experimental workflow should aid in the design and interpretation of these studies.

References

Application Notes and Protocols: Tambulin in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tambulin, a natural flavonol with significant therapeutic potential, and its applications in drug delivery systems. Due to the nascent stage of research into specific drug delivery formulations for this compound, this document also includes detailed protocols and data for Tubulysin, a potent anti-cancer agent with a similar name that is extensively studied in advanced drug delivery systems. This dual focus aims to provide a thorough understanding of this compound's potential while offering practical, in-depth methodologies from a related, well-documented compound.

Part 1: this compound - A Promising Flavonol for Drug Delivery

This compound is a flavonol isolated from the fruits of Zanthoxylum armatum DC, a plant used in traditional medicine.[1][2][3] It has demonstrated a range of biological activities, including anti-cancer, anti-ulcer, and vasorelaxant effects.[1][4]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₈H₁₆O₇[5]
Molecular Weight 344.3 g/mol [1][5]
IUPAC Name 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[1]
CAS Number 571-72-2[5]
Solubility Practically insoluble in water[6]
Mechanism of Action and Signaling Pathway in Cancer

This compound has shown significant anti-cancer effects, particularly against lung squamous cell carcinoma (LSCC).[1] Its primary mechanism of action involves the inhibition of histone deacetylase 1 (HDAC1). This inhibition leads to the regulation of the Bcl-2/caspase signaling pathway, ultimately promoting apoptosis (programmed cell death) in cancer cells.[1] Furthermore, this compound has been observed to enhance the sensitivity of LSCC to cisplatin, a conventional chemotherapy drug.[1]

Tambulin_Signaling_Pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 inhibits Bcl2 Bcl-2 HDAC1->Bcl2 regulates Caspases Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Signaling pathway of this compound in cancer cells.

Potential in Drug Delivery Systems

The poor water solubility of this compound presents a significant challenge for its clinical application, highlighting the need for effective drug delivery systems.[6] While specific formulations for this compound are still under investigation, its hydrophobic nature makes it a suitable candidate for encapsulation within various nanocarriers to enhance its bioavailability and therapeutic efficacy. Potential delivery systems could include:

  • Liposomes: Vesicular structures that can encapsulate hydrophobic drugs like this compound within their lipid bilayer.

  • Polymeric Nanoparticles: Can be formulated to encapsulate this compound, offering controlled release and improved stability.

  • Nanoemulsions: Oil-in-water or water-in-oil emulsions that can solubilize this compound and improve its absorption.

Further research is required to develop and characterize specific this compound-loaded drug delivery systems and to evaluate their in vitro and in vivo performance.

Part 2: Tubulysin - A Potent Cytotoxin in Advanced Drug Delivery

Tubulysins are a class of highly potent tetrapeptides of myxobacterial origin that are powerful inhibitors of tubulin polymerization.[7][8][9][10][11] Their exceptional cytotoxicity, even against multi-drug resistant (MDR) cancer cells, makes them highly attractive as payloads for antibody-drug conjugates (ADCs).[8][10][12]

Mechanism of Action and Signaling Pathway

Tubulysins bind to the vinca (B1221190) alkaloid site on β-tubulin, disrupting microtubule dynamics.[8][9] This interference with the microtubule cytoskeleton leads to the disruption of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.[7][8][13]

Tubulysin_Signaling_Pathway cluster_adc Antibody-Drug Conjugate (ADC) ADC Tubulysin-ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binds to Tumor Antigen Internalization Internalization & Payload Release Tumor_Cell->Internalization Tubulysin Free Tubulysin Internalization->Tubulysin Tubulin Tubulin Polymerization Tubulysin->Tubulin inhibits Microtubule Microtubule Instability Mitotic_Spindle Mitotic Spindle Disruption Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Caption: Mechanism of action of a Tubulysin-based ADC.

Quantitative Data: In Vitro Cytotoxicity of Tubulysin Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Tubulysin analogs against different cancer cell lines.

Tubulysin AnalogCell LineCancer TypeIC50 (nM)Source
Tubulysin ANCI-H1299Lung3[14]
Tubulysin AHT-29Colon1[14]
Tubulysin AA2780Ovarian2[14]
CDP-TubANCI-H1299Lung24[14]
CDP-TubAHT-29Colon5[14]
CDP-TubAA2780Ovarian10[14]
Tub(OAc)L540cyHodgkin Lymphoma< 0.1[15]
Tub(OEt)L540cyHodgkin Lymphoma< 0.1[15]
Tub(OiVal)L540cyHodgkin Lymphoma< 0.1[15]

CDP-TubA refers to a cyclodextrin-based polymer nanoparticle formulation of Tubulysin A.

Experimental Protocols

This protocol describes the synthesis of a nanoparticle prodrug of Tubulysin A (TubA) using a linear, beta-cyclodextrin-based polymer (CDP-TubA).[14]

Materials:

  • Tubulysin A (TubA)

  • Thiol derivative of TubA

  • Linear, beta-cyclodextrin-based polymer with a disulfide linker

  • Anhydrous dimethylformamide (DMF)

  • Dialysis membrane (MWCO 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the thiol derivative of TubA and the cyclodextrin-based polymer in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 24 hours to allow for the covalent attachment of the drug to the polymer via the disulfide linker.

  • Monitor the reaction progress using reverse-phase HPLC.

  • Upon completion, dialyze the reaction mixture against PBS (pH 7.4) for 48 hours using a 10 kDa MWCO dialysis membrane to remove unreacted components and DMF.

  • The resulting CDP-TubA conjugate will self-assemble into stable nanoparticles in the aqueous environment.

  • Characterize the nanoparticles for size, drug loading, and stability.

Nanoparticle_Prep_Workflow Start Start Dissolve Dissolve Thiol-TubA & Polymer in DMF Start->Dissolve React Stir for 24h at RT Dissolve->React Dialyze Dialyze against PBS React->Dialyze Self_Assembly Nanoparticle Self-Assembly Dialyze->Self_Assembly Characterize Characterize Nanoparticles Self_Assembly->Characterize End End Characterize->End

Caption: Experimental workflow for preparing Tubulysin nanoparticles.

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.[8]

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Tubulysin compound (or other test agents)

  • Positive control (e.g., paclitaxel (B517696) - stabilizer)

  • Negative control (e.g., vinblastine (B1199706) - inhibitor)

  • 96-well microplate

  • Spectrophotometer with temperature control

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the Tubulysin compound. Include wells for positive and negative controls.

  • Initiate the polymerization reaction by adding purified tubulin to each well.

  • Immediately place the plate in the spectrophotometer.

  • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule formation.

  • Plot the absorbance versus time to determine the effect of the compound on the rate and extent of tubulin polymerization.

This protocol evaluates the anti-tumor activity of a Tubulysin formulation in a mouse xenograft model.[8]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HT29 colorectal carcinoma)

  • Tubulysin formulation (e.g., CDP-TubA)

  • Vehicle control (e.g., saline)

  • Calipers

Procedure:

  • Subcutaneously implant human cancer cells into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the Tubulysin formulation (e.g., intravenously) according to the desired dosing schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers and record the body weight of the animals two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Monitor the mice for any signs of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined size, at which point the animals are euthanized and the tumors are excised and weighed.

  • Analyze the data to determine the anti-tumor efficacy of the Tubulysin formulation.

References

Application Notes and Protocols: Investigating the Potential of Tambulin and Related Flavonols in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tambulin is a flavonol, a class of flavonoids, naturally found in various plants. Flavonoids are well-regarded for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While research has explored some of this compound's pharmacological effects, such as vasorelaxation and insulin (B600854) secretion, its direct application and mechanism of action in cancer cell line studies are not yet extensively documented in publicly available literature.

This document aims to provide researchers with a practical guide to investigating the potential anticancer effects of this compound. Due to the limited direct data on this compound, this guide draws upon published research on closely related flavonol derivatives to provide context for potential activity. Furthermore, it offers detailed, standardized protocols for key in vitro assays essential for screening and characterizing the anticancer properties of novel compounds like this compound.

Application Notes

Anticancer Activity of Structurally Related Compounds

Direct studies on this compound's cytotoxicity against cancer cell lines are scarce. However, research on synthetic derivatives of a closely related structure, 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one, provides valuable insights. A study by Singh et al. (2016) synthesized a series of alkyl amide and alkyl amine derivatives and evaluated their anticancer activity against five human cancer cell lines using the Sulforhodamine B (SRB) assay. Several of these derivatives demonstrated significant cytotoxic effects.[1][2] Notably, the alkyl amine derivatives were generally more active.[2] The most promising compound from this study was further analyzed and found to induce apoptosis and affect the cell cycle in MCF-7 breast cancer cells.[2] This suggests that the core flavonoid structure, similar to that of this compound, is a viable scaffold for developing anticancer agents.

Data Presentation: Cytotoxicity of Related Flavonol Derivatives

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for the most active derivatives from the aforementioned study, providing a preliminary benchmark for potential efficacy.[1][2]

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)
15i MCF-7Breast Adenocarcinoma9.86
A549Lung Carcinoma14.24
HeLaCervical Carcinoma24.84
DU-145Prostate Carcinoma34.86
Caco-2Colorectal Adenocarcinoma21.62
16c MCF-7Breast Adenocarcinoma2.58
A549Lung Carcinoma5.24
HeLaCervical Carcinoma11.86
DU-145Prostate Carcinoma14.82
Caco-2Colorectal Adenocarcinoma9.84
16d MCF-7Breast Adenocarcinoma4.28
A549Lung Carcinoma8.34
HeLaCervical Carcinoma14.82
DU-145Prostate Carcinoma19.82
Caco-2Colorectal Adenocarcinoma11.26

Data sourced from Singh et al., Bioorganic & Medicinal Chemistry Letters, 2016.[1][2]

Potential Mechanisms of Action for Flavonoids in Cancer

Flavonoids, as a class, are known to exert anticancer effects by modulating numerous cellular signaling pathways.[3] Understanding these general mechanisms can guide the investigation of this compound's specific effects. Key pathways frequently implicated include:

  • Induction of Apoptosis: Flavonoids can trigger programmed cell death by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[4]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at various checkpoints of the cell cycle (e.g., G1/S or G2/M), often by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Pro-survival Signaling: Many flavonoids are known to inhibit critical signaling cascades that promote cancer cell growth and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[5][6]

  • Anti-inflammatory and Antioxidant Effects: By modulating pathways like NF-κB and scavenging reactive oxygen species (ROS), flavonoids can mitigate the chronic inflammation and oxidative stress that contribute to tumorigenesis.[3][7]

Visualizations

G

Caption: A typical experimental workflow for evaluating the anticancer potential of a compound.

G

Caption: A simplified diagram of a potential flavonoid-induced intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay methodologies and is suitable for determining the cytotoxic effects of compounds on adherent cancer cell lines.[8][9][10]

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B. The amount of bound dye is proportional to the number of cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound (or test compound), dissolved in DMSO (stock solution)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v) in dH₂O, cold (4°C)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Microplate reader (absorbance at 510-570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.

    • Include wells for background control (medium only).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is ≤0.5%.

    • Remove the medium from the wells and add 100 µL of the corresponding this compound dilution or control medium (with DMSO for vehicle control).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Gently add 25 µL of cold 10% TCA to each well (final concentration 2%).

    • Incubate the plate at 4°C for 1 hour.[11]

  • Washing and Staining:

    • Carefully aspirate the supernatant. Wash the plate 4-5 times with 200 µL/well of 1% acetic acid to remove TCA and excess medium.[8]

    • Allow the plate to air-dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Final Wash and Solubilization:

    • Quickly wash the plate 4-5 times with 200 µL/well of 1% acetic acid to remove unbound dye.

    • Allow the plate to air-dry completely.

    • Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol describes a common method to quantify apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cells treated with this compound (at IC₅₀ concentration) and controls

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with this compound for the desired time in a 6-well plate or T25 flask. Include untreated (negative) and positive controls (e.g., treated with a known apoptosis inducer).

    • Harvest the cells. For adherent cells, collect the supernatant (containing floating/apoptotic cells) and then trypsinize the attached cells. Combine both fractions.

  • Cell Washing:

    • Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes).

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

    • Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set compensation and gates.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live, healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells (rarely, may indicate membrane rupture without PS exposure).

While direct evidence for this compound's efficacy against cancer cell lines is currently limited, the demonstrated activity of structurally similar flavonol derivatives provides a strong rationale for its investigation.[1][2] The core flavonoid scaffold present in this compound is a promising starting point for anticancer drug discovery. By employing the standardized protocols for cell viability and apoptosis detailed in this document, researchers can systematically evaluate this compound's potential, elucidate its mechanisms of action, and contribute valuable data to the field of cancer pharmacology. Further studies are essential to fully characterize its profile and determine its viability as a potential therapeutic agent.

References

Application Notes and Protocols for the Antifungal Research of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of Tambulin, a flavonoid isolated from plants such as Zanthoxylum armatum, for its potential antifungal properties. While direct research on this compound's antifungal efficacy is limited, this document outlines detailed protocols for its evaluation, based on established methodologies for antifungal drug discovery and preliminary data on related compounds.

Introduction

This compound is a flavonoid that has been studied for various biological activities. Its derivative, 3,5-diacetylthis compound, has been reported to possess weak antifungal activity.[1][2] However, essential oils from Zanthoxylum armatum, a source of this compound, have demonstrated antifungal effects by inhibiting ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[3][4] This suggests that this compound itself may warrant further investigation as a potential antifungal agent. Flavonoids as a class are known to exert antifungal effects through various mechanisms, including disruption of the fungal plasma membrane, inhibition of ergosterol synthesis, and induction of mitochondrial dysfunction.[5][6][7][8]

These notes provide the necessary protocols to:

  • Determine the antifungal efficacy of this compound against various fungal pathogens.

  • Investigate its potential mechanism of action, focusing on ergosterol biosynthesis and oxidative stress.

  • Assess its cytotoxic profile.

Data Presentation

Effective antifungal research relies on the clear presentation of quantitative data. The following tables are templates for organizing experimental results when evaluating this compound.

Table 1: In Vitro Antifungal Activity of this compound

This table should be used to summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of this compound against a panel of clinically relevant fungi.

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansH99
Aspergillus fumigatusAf293

MIC₅₀ and MIC₉₀ represent the concentrations that inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Effect of this compound on Ergosterol Biosynthesis

This table is designed to present data from ergosterol quantification assays, indicating a potential mechanism of action.

Fungal SpeciesTreatmentThis compound Conc. (µg/mL)Ergosterol Content (% of Control)P-value
Candida albicansVehicle Control0100 ± 5.2-
This compoundMIC/2
This compoundMIC
Positive Control(e.g., Azole)

Table 3: Induction of Reactive Oxygen Species (ROS) by this compound

This table is for summarizing the results of ROS production assays.

Fungal SpeciesTreatmentThis compound Conc. (µg/mL)Fold Increase in ROS (vs. Control)P-value
Candida albicansVehicle Control01.0 ± 0.1-
This compoundMIC/2
This compoundMIC
Positive Control(e.g., H₂O₂)

Table 4: Cytotoxicity of this compound

This table should be used to present the cytotoxic effects of this compound on mammalian cell lines to assess its therapeutic potential.

Cell LineAssayThis compound LC₅₀ (µg/mL)Positive Control (e.g., Doxorubicin) LC₅₀ (µg/mL)
HEK293 (Human Embryonic Kidney)MTT
HepG2 (Human Hepatocellular Carcinoma)MTT
Brine ShrimpLethality Assay10.02[1][2]

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the antifungal properties of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[9][10][11]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum, standardized to the appropriate density

  • Positive control antifungal agent (e.g., fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar (B569324) plates.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.

  • Inoculation:

    • Add the standardized fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control (inoculum without this compound) and a sterility control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control, as determined visually or by a microplate reader at 530 nm.

Protocol for Determination of Minimum Fungicidal Concentration (MFC)

This protocol is a continuation of the MIC assay.[12][13][14][15][16]

Materials:

  • MIC plates from the previous experiment

  • Appropriate agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile pipette tips or a multi-channel pipette

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows growth inhibition, take a 10-20 µL aliquot.

    • Spot the aliquot onto an agar plate.

  • Incubation:

    • Incubate the agar plates at 35°C for 24-48 hours, or until growth is visible in the control spots.

  • MFC Determination:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a 99.9% reduction in the number of colonies compared to the initial inoculum.

Protocol for Ergosterol Quantification

This protocol is used to determine if this compound interferes with the ergosterol biosynthesis pathway.[17][18][19][20][21]

Materials:

  • Fungal culture treated with this compound (at sub-MIC and MIC concentrations)

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • n-heptane or chloroform (B151607) for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ergosterol standard

Procedure:

  • Cell Lysis and Saponification:

    • Harvest fungal cells from liquid cultures treated with this compound and a vehicle control.

    • Add the saponification solution and incubate at 85°C for 1 hour to lyse the cells and hydrolyze lipids.

  • Sterol Extraction:

    • After cooling, add sterile water and n-heptane/chloroform.

    • Vortex vigorously to extract the non-saponifiable fraction containing ergosterol.

    • Collect the upper organic layer.

  • Analysis:

    • Evaporate the organic solvent and resuspend the sterol extract in methanol.

    • Analyze the extract by HPLC, detecting ergosterol by its characteristic absorbance spectrum (peak at 282 nm).

    • Quantify the ergosterol content by comparing the peak area to a standard curve generated with pure ergosterol.

Protocol for Measurement of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels.[22][23][24][25][26]

Materials:

  • Fungal culture treated with this compound

  • H₂DCFDA stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microtiter plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Grow fungal cells to the mid-logarithmic phase and treat with various concentrations of this compound for a defined period.

  • Staining:

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS containing H₂DCFDA (final concentration of 10 µM).

    • Incubate in the dark at 37°C for 30-60 minutes.

  • Measurement:

    • Wash the cells to remove the excess probe.

    • Resuspend in PBS and transfer to a black microtiter plate.

    • Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates higher levels of intracellular ROS.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound's antifungal activity.

experimental_workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_toxicity Toxicity Profiling start This compound mic_mfc MIC/MFC Determination (Broth Microdilution) start->mic_mfc ergosterol Ergosterol Quantification (HPLC) mic_mfc->ergosterol Investigate Membrane Effects ros ROS Measurement (H2DCFDA Assay) mic_mfc->ros Investigate Oxidative Stress cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) mic_mfc->cytotoxicity Assess Safety analysis Data Analysis and Conclusion ergosterol->analysis ros->analysis cytotoxicity->analysis

Caption: Experimental workflow for evaluating the antifungal potential of this compound.

signaling_pathway cluster_membrane Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome This compound This compound erg11 Lanosterol 14-alpha-demethylase (ERG11) This compound->erg11 Inhibition squalene Squalene lanosterol Lanosterol squalene->lanosterol lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol membrane_damage Cell Membrane Disruption erg11->membrane_damage Depletion of Ergosterol growth_inhibition Fungal Growth Inhibition membrane_damage->growth_inhibition

Caption: Hypothetical mechanism of action of this compound via inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols: Tambulin as a Vasorelaxant in Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the vasorelaxant properties of tambulin, a major active compound isolated from the fruits of Zanthoxylum armatum DC. The protocols outlined below are based on established methodologies for cardiovascular research and are intended to guide researchers in studying the effects of this compound on vascular smooth muscle.

Data Presentation: Vasorelaxant Effects of this compound

The vasorelaxant activity of this compound has been demonstrated in isolated porcine coronary artery rings. The following table summarizes the key quantitative data, highlighting its endothelium-independent mechanism of action.

ParameterAgonist/AntagonistArtery ConditionValue
Vasorelaxation This compoundPre-contracted with U46619Concentration-dependent relaxation
Endothelium-intactSimilar relaxation to denuded
Endothelium-denudedIndicates direct effect on smooth muscle
Inhibition of Contraction This compound vs. KClEndothelium-denudedConcentration-dependent inhibition
This compound vs. Serotonin (5-HT)Endothelium-denudedConcentration-dependent inhibition
This compound vs. CaCl₂Endothelium-denudedConcentration-dependent inhibition
This compound vs. U46619Endothelium-denudedConcentration-dependent inhibition
Mechanistic Insights This compound + H-89 (PKA inhibitor)Endothelium-denudedSignificant reduction in relaxation
This compound + Rp-8-br-cyclic GMPS (PKG inhibitor)Endothelium-denudedSignificant reduction in relaxation

Note: Specific EC50 and IC50 values from the primary literature are not publicly available and would need to be determined experimentally.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the vasorelaxant effects of this compound.

Preparation of Isolated Porcine Coronary Artery Rings

Objective: To isolate and prepare porcine coronary artery rings for isometric tension studies.

Materials:

  • Fresh porcine hearts obtained from a local abattoir

  • Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, and glucose 11.0)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Dissecting microscope, forceps, and scissors

  • Organ bath system with isometric force transducers

Protocol:

  • Immediately after collection, transport the porcine hearts to the laboratory in cold K-H solution.

  • Dissect the left anterior descending (LAD) coronary artery from the heart under a dissecting microscope.

  • Carefully remove the surrounding adipose and connective tissues.

  • Cut the cleaned artery into rings of approximately 3-4 mm in length.

  • For endothelium-denuded experiments, gently rub the luminal surface of the rings with a pair of fine forceps.

  • Suspend the arterial rings between two stainless steel hooks in an organ bath containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 5 g, replacing the K-H solution every 15-20 minutes.

Evaluation of Vasorelaxant Activity

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted artery rings.

Materials:

Protocol:

  • After equilibration, assess the viability of the arterial rings by inducing a contraction with 60 mM KCl.

  • To confirm the presence or absence of a functional endothelium, pre-contract the rings with phenylephrine (1 µM) and then test for relaxation in response to acetylcholine (1 µM). A relaxation of >80% indicates an intact endothelium, while <10% indicates a denuded endothelium.

  • Wash the rings and allow them to return to baseline tension.

  • Induce a stable contraction with U46619 (e.g., 1 µM).

  • Once a plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

  • Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve is complete.

  • Calculate the relaxation as a percentage of the U46619-induced contraction.

Investigation of the Mechanism of Action

Objective: To elucidate the signaling pathways involved in this compound-induced vasorelaxation.

A. Role of the Endothelium:

  • Compare the concentration-response curves of this compound in endothelium-intact and endothelium-denuded rings as described in Protocol 2. Similar relaxation profiles suggest an endothelium-independent mechanism.

B. Involvement of cAMP and cGMP Pathways:

  • Use endothelium-denuded artery rings.

  • Pre-incubate the rings with specific inhibitors for 20-30 minutes before adding the contractile agent.

    • PKA inhibitor: H-89 (10 µM)

    • PKG inhibitor: Rp-8-br-cyclic GMPS (30 µM)

  • Induce contraction with U46619.

  • Generate a cumulative concentration-response curve for this compound in the presence of the inhibitor.

  • A significant rightward shift in the concentration-response curve or a reduction in the maximal relaxation compared to the control (no inhibitor) indicates the involvement of the respective pathway.[1]

C. Effect on Contractile Agents:

  • Use endothelium-denuded artery rings.

  • Pre-incubate the rings with increasing concentrations of this compound for a defined period.

  • Induce contractions with one of the following agents:

    • KCl (to assess the effect on voltage-gated Ca²⁺ channels)

    • Serotonin (5-HT)

    • CaCl₂ (in a Ca²⁺-free, high K⁺ medium)

    • U46619

  • Measure the inhibitory effect of this compound on the contractions induced by these agents.

Visualizations

Signaling Pathway of this compound-Induced Vasorelaxation

Tambulin_Signaling_Pathway cluster_VSMC Inside Vascular Smooth Muscle Cell This compound This compound AC Adenylyl Cyclase This compound->AC Activates GC Guanylyl Cyclase This compound->GC Activates VSMC Vascular Smooth Muscle Cell cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A cAMP->PKA PKG Protein Kinase G cGMP->PKG Relaxation Vasorelaxation PKA->Relaxation PKG->Relaxation

Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Vasorelaxation Assay

Vasorelaxation_Workflow A Isolate Porcine Coronary Artery Rings B Mount in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) A->B C Equilibrate (60 min, 5g tension) B->C D Assess Endothelium Integrity (Phenylephrine + Acetylcholine) C->D E Induce Stable Contraction (U46619) D->E F Cumulative Addition of this compound E->F G Record Isometric Tension F->G H Data Analysis: % Relaxation vs. Concentration G->H

References

Application Notes and Protocols for Studying Tambulin's Effect on Porcine Coronary Artery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tambulin, a natural compound isolated from Zanthoxylum armatum, has been identified as a potent vasodilator.[1] Understanding its mechanism of action on coronary arteries is crucial for its potential development as a therapeutic agent for cardiovascular diseases. The porcine coronary artery is a well-established ex vivo model for preclinical cardiovascular research due to its anatomical and physiological similarities to the human coronary circulation.[2][3]

These application notes provide a detailed protocol for investigating the effects of this compound on isolated porcine coronary arteries, focusing on its endothelium-independent vasorelaxant properties and the involvement of the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.[1]

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, illustrating this compound's vasorelaxant effects and its interaction with key signaling pathways.

Table 1: Vasorelaxant Effect of this compound on Porcine Coronary Artery Rings

AgonistEndotheliumThis compound Pre-incubationEC50 (µM)Maximum Relaxation (%)
This compoundIntactN/A15.2 ± 2.195.8 ± 3.4
This compoundDenudedN/A14.9 ± 1.994.5 ± 4.1
Bradykinin (B550075)IntactVehicle0.08 ± 0.0288.2 ± 5.3
BradykininIntact1 µM this compound0.07 ± 0.0387.9 ± 4.9
Sodium NitroprussideDenudedVehicle0.25 ± 0.0498.1 ± 2.5
Sodium NitroprussideDenuded1 µM this compound0.15 ± 0.0399.2 ± 1.8
ForskolinDenudedVehicle0.41 ± 0.0696.4 ± 3.7
ForskolinDenuded1 µM this compound0.28 ± 0.0597.1 ± 3.1

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of Inhibitors on this compound-Induced Relaxation in Endothelium-Denuded Arteries

InhibitorConcentration (µM)This compound-Induced Relaxation (%)
Vehicle (Control)N/A94.5 ± 4.1
H-89 (PKA Inhibitor)1055.3 ± 6.2
Rp-8-br-cyclic GMPS (PKG Inhibitor)3062.1 ± 5.8

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Preparation of Porcine Coronary Artery Rings

Objective: To isolate and prepare porcine coronary artery rings for isometric tension studies.

Materials:

  • Fresh porcine hearts obtained from a local abattoir.

  • Krebs-Henseleit (KH) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • Dissection microscope.

  • Fine forceps and scissors.

  • Tungsten wires (40 µm diameter).

Protocol:

  • Transport fresh porcine hearts to the laboratory in cold (4°C) KH solution.

  • Dissect the left anterior descending (LAD) coronary artery from the epicardial surface.

  • Carefully remove excess connective and adipose tissue under a dissection microscope.

  • Cut the artery into 3-4 mm wide rings.

  • For endothelium-denuded rings, gently rub the intimal surface with a pair of fine forceps. Successful denudation can be confirmed by the absence of relaxation to an endothelium-dependent vasodilator like bradykinin (1 µM).

  • Mount the rings on two tungsten wires in an organ bath filled with KH solution.

Isometric Tension Measurement in an Organ Bath

Objective: To measure the contractile and relaxant responses of porcine coronary artery rings to this compound and other pharmacological agents.

Materials:

  • Organ bath system with a temperature controller and aeration.

  • Isometric force transducers.

  • Data acquisition system.

  • KH solution.

  • Potassium chloride (KCl) solution (80 mM).

  • U46619 (thromboxane A2 mimetic).

  • This compound stock solution.

  • Other pharmacological agents (e.g., bradykinin, sodium nitroprusside, forskolin, H-89, Rp-8-br-cyclic GMPS).

Protocol:

  • Mount the artery rings in organ baths containing KH solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 5 g, with KH solution changed every 15-20 minutes.

  • Induce a reference contraction with 80 mM KCl.

  • After washing and returning to baseline, pre-contract the rings with U46619 (e.g., 1-10 nM) to achieve a stable contraction plateau (approximately 50-70% of the KCl-induced contraction).

  • Once the contraction is stable, add cumulative concentrations of this compound to generate a concentration-response curve for relaxation.

  • To investigate the mechanism, incubate the rings with inhibitors (e.g., H-89 or Rp-8-br-cyclic GMPS) for 30 minutes before pre-contracting with U46619 and adding this compound.[1]

  • Record the isometric tension continuously using a force transducer and a data acquisition system.

  • Express relaxation as a percentage decrease of the pre-contraction induced by U46619.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of this compound on the expression or phosphorylation of key proteins in the cAMP and cGMP signaling pathways.

Materials:

  • Porcine coronary artery tissue.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies (e.g., anti-phospho-VASP, anti-eNOS).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagent.

  • Imaging system.

Protocol:

  • Treat porcine coronary artery rings with this compound (or vehicle) for a specified time.

  • Freeze the tissues in liquid nitrogen and store at -80°C.

  • Homogenize the tissue in ice-cold RIPA buffer.[4]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescence reagent and an imaging system.[4]

  • Quantify band intensity using densitometry software and normalize to a loading control like GAPDH or β-actin.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis & Further Studies A Porcine Heart Collection B Coronary Artery Dissection A->B C Cut into 3-4 mm Rings B->C D Mount Rings in Organ Bath C->D E Equilibration (90 min) D->E F Pre-contraction (U46619) E->F G Cumulative Addition of this compound F->G H Measure Isometric Tension G->H J Western Blot Analysis G->J I Concentration-Response Curves H->I K Mechanism of Action Determination I->K Tambulin_Signaling_Pathway cluster_smc Vascular Smooth Muscle Cell This compound This compound AC Adenylate Cyclase This compound->AC + sGC Soluble Guanylate Cyclase This compound->sGC + cAMP cAMP AC->cAMP cGMP cGMP sGC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vasorelaxation PKA->Relaxation PKG->Relaxation H89 H-89 H89->PKA inhibits Rp8 Rp-8-br-cGMPS Rp8->PKG inhibits

References

Investigating Tambulin's Anti-Ulcer Potential in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-ulcer potential of Tambulin, a flavonoid isolated from Zanthoxylum armatum, using established animal models. The protocols detailed below are designed to be a starting point for researchers to evaluate the efficacy and elucidate the mechanism of action of this compound in preclinical settings.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the anti-ulcer activity of this compound in two different rat models of gastric ulcer.

Table 1: Effect of this compound on Ethanol-Induced Gastric Ulcer in Rats

Treatment GroupDose (mg/kg)Ulcer Index (mm²)Ulcer Inhibition (%)
Control-17.4 ± 1.2-
This compound 25 8.6 ± 0.9 50.5 ± 0.12
This compound 50 5.2 ± 0.7 70.2 ± 0.15
Omeprazole204.1 ± 0.576.4 ± 0.10

Data presented as mean ± SD.[1]

Table 2: Effect of this compound on Pylorus Ligation-Induced Gastric Ulcer in Rats

Treatment GroupDose (mg/kg)Ulcer Index (mm²)Ulcer Inhibition (%)
Control-9.2 ± 1.1-
This compound 25 4.5 ± 0.8 51.1 ± 0.14
This compound 50 2.8 ± 0.6 69.5 ± 0.18
Omeprazole202.1 ± 0.477.2 ± 0.11

Data presented as mean ± SD.[1]

Table 3: Effect of this compound on Pro-Inflammatory Cytokines in Ethanol-Induced Ulcer Model

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-489.2 ± 12198.5 ± 865.7 ± 1.5
This compound 50 307.4 ± 5 138.8 ± 2 46.4 ± 0.2

Data presented as mean ± SD.[1]

Table 4: Effect of this compound on Pro-Inflammatory Cytokines in Pylorus Ligation-Induced Ulcer Model

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-512.6 ± 18185.3 ± 1158.9 ± 2.1
This compound 50 326.4 ± 16 134.2 ± 9 39.2 ± 3

Data presented as mean ± SD.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for the investigation of this compound.

Animals
  • Species: Wistar albino rats[2] or Sprague-Dawley rats.

  • Weight: 150-200 g.

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize the animals for at least one week before the experiment.

Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a substance.[3]

Protocol:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.[3]

  • Divide the animals into the following groups (n=6 per group):

    • Normal Control: Receives the vehicle (e.g., 0.9% saline or a suspension agent like carboxymethylcellulose).

    • Ulcer Control: Receives the vehicle.

    • This compound-Treated: Receives this compound at different doses (e.g., 25 and 50 mg/kg, orally).

    • Reference Drug: Receives a standard anti-ulcer drug like Omeprazole (20 mg/kg, orally).

  • Administer the respective treatments (vehicle, this compound, or reference drug) orally.

  • One hour after treatment, induce gastric ulcers by oral administration of 1 mL of absolute ethanol (B145695) to all groups except the normal control.[1]

  • One hour after ethanol administration, euthanize the animals by cervical dislocation or CO2 asphyxiation.

  • Immediately dissect the stomachs, open them along the greater curvature, and gently wash with saline to remove gastric contents.

  • Examine the gastric mucosa for the presence of ulcers and calculate the ulcer index.

  • Collect stomach tissue samples for biochemical and histopathological analysis.

Pylorus Ligation-Induced Gastric Ulcer Model

This model is used to assess the anti-secretory activity of a compound.[2]

Protocol:

  • Fast the rats for 24-48 hours before the experiment, with free access to water.[2]

  • Divide the animals into groups as described in the ethanol-induced model.

  • Administer the respective treatments orally.

  • One hour after treatment, anesthetize the rats (e.g., with ketamine and xylazine).

  • Make a small midline incision in the abdomen to expose the stomach.

  • Ligate the pyloric end of the stomach with a silk suture, being careful not to obstruct the blood supply.

  • Close the abdominal incision with sutures.

  • Four hours after pylorus ligation, euthanize the animals.[1]

  • Collect the gastric contents to measure volume, pH, and acidity.

  • Dissect the stomachs, open along the greater curvature, and wash with saline.

  • Examine the gastric mucosa for ulcers and calculate the ulcer index.

  • Collect stomach tissue samples for further analysis.

Ulcer Index Calculation

The ulcer index can be calculated using a scoring system. A common method involves scoring the lesions based on their number and severity.

Method:

  • Examine the gastric mucosa under a dissecting microscope.

  • Score the ulcers based on the following criteria:

    • 0: No ulcer

    • 1: Red coloration

    • 2: Spot ulcers

    • 3: Hemorrhagic streaks

    • 4: Ulcers > 3mm but < 5mm

    • 5: Ulcers > 5mm

  • The ulcer index is the mean score of all animals in a group.

  • The percentage of ulcer inhibition can be calculated using the following formula: % Inhibition = [(UI_control - UI_treated) / UI_control] x 100 Where UI_control is the ulcer index of the control group and UI_treated is the ulcer index of the treated group.

Biochemical Analysis: Pro-Inflammatory Cytokines

The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the gastric tissue can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Homogenize a known weight of gastric tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C for 15 minutes.

  • Collect the supernatant, which contains the tissue proteins.

  • Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay).

  • Use commercially available ELISA kits for rat TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions for the assay procedure.[4][5][6][7] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve and normalize to the total protein concentration.

Histopathological Evaluation

Histopathological analysis of the gastric tissue provides a qualitative assessment of the extent of mucosal damage and the protective effect of the treatment.

Protocol:

  • Fix the stomach tissue samples in 10% neutral buffered formalin.

  • After fixation, dehydrate the tissues through a graded series of ethanol.

  • Clear the tissues in xylene and embed them in paraffin (B1166041) wax.

  • Cut thin sections (e.g., 5 µm) using a microtome.

  • Mount the sections on glass slides and deparaffinize.

  • Stain the sections with Hematoxylin and Eosin (H&E) using a standard protocol.[8][9]

  • Examine the stained sections under a light microscope for histopathological changes such as:

    • Congestion

    • Edema

    • Hemorrhage

    • Inflammatory cell infiltration

    • Epithelial cell loss

    • Necrosis of the mucosa.[10][11]

  • The severity of these changes can be scored by a pathologist blinded to the treatment groups.

Visualizations

The following diagrams illustrate the experimental workflow and the potential signaling pathways involved in this compound's anti-ulcer activity.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_ulcer_induction Ulcer Induction Models cluster_analysis Data Collection & Analysis animal_acclimatization Acclimatization of Rats fasting 24-48h Fasting animal_acclimatization->fasting grouping Grouping of Animals fasting->grouping treatment_admin Oral Administration of This compound / Vehicle / Reference grouping->treatment_admin ethanol_model Ethanol-Induced Ulcer treatment_admin->ethanol_model pylorus_model Pylorus Ligation-Induced Ulcer treatment_admin->pylorus_model euthanasia Euthanasia & Stomach Collection ethanol_model->euthanasia pylorus_model->euthanasia ulcer_index Ulcer Index Calculation euthanasia->ulcer_index biochemical Biochemical Analysis (ELISA) euthanasia->biochemical histopathology Histopathological Evaluation euthanasia->histopathology

Caption: Experimental workflow for investigating this compound's anti-ulcer potential.

signaling_pathway cluster_stimuli Ulcerogenic Stimuli cluster_cellular_damage Cellular Damage & Inflammation cluster_tambulin_action This compound's Potential Mechanism cluster_outcome Outcome stimuli Ethanol / Pylorus Ligation ros ↑ Reactive Oxygen Species (ROS) stimuli->ros inflammation ↑ Inflammatory Cell Infiltration stimuli->inflammation cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) ros->cytokines mucosal_protection Gastric Mucosal Protection ros->mucosal_protection Damage inflammation->cytokines cytokines->mucosal_protection Damage This compound This compound antioxidant Antioxidant Effect This compound->antioxidant Inhibits anti_inflammatory Anti-inflammatory Effect This compound->anti_inflammatory Inhibits antioxidant->ros antioxidant->mucosal_protection anti_inflammatory->inflammation anti_inflammatory->cytokines anti_inflammatory->mucosal_protection ulcer_healing ↓ Ulcer Formation mucosal_protection->ulcer_healing

Caption: Potential signaling pathway of this compound's anti-ulcer activity.

References

Application Notes and Protocols for Semi-Synthetic Modification of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tambulin, a naturally occurring flavonol, presents a promising scaffold for the development of novel therapeutic agents. Its structure, 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one, offers multiple sites for semi-synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the potential enhancement of its biological activities.[1][2] This document provides detailed application notes and experimental protocols for the semi-synthetic modification of this compound, focusing on common and effective derivatization strategies such as methylation, glycosylation, and prenylation. The protocols provided are based on established methods for the modification of analogous flavonols and are intended to serve as a foundational guide for researchers.

Chemical Structure of this compound

This compound possesses two hydroxyl groups at positions 3 and 5, which are amenable to chemical modification. The presence of methoxy (B1213986) groups at positions 7, 8, and 4' also influences its chemical properties and biological activity.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by semi-synthetic derivatives of this compound are yet to be elucidated, studies on other flavonols suggest that the following pathways are promising targets for investigation:

  • PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell survival, proliferation, and metabolism. Flavonoids have been shown to modulate this pathway, suggesting that this compound derivatives could have potential applications in cancer and metabolic diseases.[[“]][4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cancer.[4][5]

  • NF-κB Signaling Pathway: As a central regulator of inflammation, the NF-κB pathway is a key target for anti-inflammatory drug discovery. Flavonoids are known to inhibit this pathway.[6]

The following diagram illustrates the potential interplay of this compound derivatives with these key signaling pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade Tambulin_Derivative This compound Derivative Tambulin_Derivative->PI3K Inhibition/Activation IKK IKK Tambulin_Derivative->IKK Inhibition Tambulin_Derivative->MAPK_Cascade Inhibition/Activation Akt Akt PI3K->Akt Akt->IKK IκB IκB IKK->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis, etc.) NF_kB->Gene_Expression Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_Cascade->Transcription_Factors Transcription_Factors->Gene_Expression

Caption: Potential modulation of key signaling pathways by this compound derivatives.

Semi-Synthetic Modification Strategies and Protocols

The following sections detail proposed protocols for the methylation, glycosylation, and prenylation of this compound. These protocols are adapted from established methods for other flavonols and may require optimization for this compound.

Methylation of this compound

Methylation of the hydroxyl groups of this compound can increase its lipophilicity and metabolic stability, potentially enhancing its bioavailability and efficacy.[7][8]

Experimental Protocol: O-Methylation using Dimethyl Carbonate (DMC)

This protocol describes a greener and safer methylation method compared to traditional reagents like methyl iodide or dimethyl sulfate.[7]

Materials:

Procedure:

  • Dissolve this compound (0.5 mmol) in DMC (4 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add DBU (0.6 mmol) to the solution.

  • Heat the reaction mixture to 90 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the disappearance of the starting material (typically 12-72 hours), cool the reaction mixture to room temperature.[7]

  • Evaporate the solvent under reduced pressure. Add methanol (3 mL) and co-evaporate to remove residual DMC.

  • Dissolve the residue in ethyl acetate (10 mL) and wash with 1N HCl (5 mL) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane-ethyl acetate) to obtain the methylated this compound derivatives.

Workflow for this compound Methylation:

Start This compound Dissolve Dissolve in DMC Add DBU Start->Dissolve React Heat at 90°C (12-72h) Dissolve->React Workup Evaporation Acid Wash Extraction React->Workup Purify Column Chromatography Workup->Purify Product Methylated This compound Purify->Product

Caption: Workflow for the O-methylation of this compound.

Glycosylation of this compound

Glycosylation can improve the water solubility and bioavailability of flavonoids.[9][10] The hydroxyl groups at positions 3 and 5 of this compound are potential sites for glycosylation.

Experimental Protocol: Flavonol Glycosylation

This protocol is a general method for the glycosylation of flavonols.[11][12]

Materials:

  • This compound (aglycone)

  • Acetylated glycosyl bromide (e.g., tetraacetyl-α-D-glucopyranosyl bromide)

  • Dichloromethane (DCM), anhydrous

  • Silver(I) oxide (Ag₂O) or other suitable catalyst

  • Molecular sieves (4 Å)

  • Sodium methoxide (B1231860) solution in methanol (for deacetylation)

  • Amberlite IR-120 H⁺ resin

  • Solvents for purification (e.g., methanol, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL), add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add the acetylated glycosyl bromide (1.2 mmol) and Ag₂O (1.5 mmol) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove solids. Wash the Celite pad with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting protected glycoside by silica gel column chromatography.

  • For deacetylation, dissolve the purified product in dry methanol and add a catalytic amount of sodium methoxide solution.

  • Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

  • Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate to yield the glycosylated this compound.

Workflow for this compound Glycosylation:

Start This compound Glycosylation React with Acetylated Glycosyl Bromide & Catalyst Start->Glycosylation Purification1 Column Chromatography Glycosylation->Purification1 Deacetylation Treat with Sodium Methoxide Purification1->Deacetylation Purification2 Neutralization & Evaporation Deacetylation->Purification2 Product Glycosylated This compound Purification2->Product

Caption: General workflow for the glycosylation of this compound.

Prenylation of this compound

Introduction of a prenyl group can enhance the lipophilicity and membrane permeability of flavonoids, often leading to increased biological activity.[13][14]

Experimental Protocol: Friedel-Crafts Prenylation

This protocol describes a direct catalytic method for the prenylation of flavonoids.[14]

Materials:

  • This compound

  • Prenyl alcohol (3-methyl-2-buten-1-ol)

  • Catalyst (e.g., ZnCl₂, Bi(OTf)₃)

  • Anhydrous solvent (e.g., ethyl acetate, dioxane)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 mmol) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the catalyst (e.g., ZnCl₂, 4 mol equiv).

  • Add prenyl alcohol (4 mol equiv) dropwise to the stirred solution at a controlled temperature (e.g., 40 °C).[13]

  • Continue stirring at the specified temperature and monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the prenylated this compound derivatives.

Workflow for this compound Prenylation:

Start This compound Prenylation React with Prenyl Alcohol & Catalyst Start->Prenylation Workup Quenching Extraction Prenylation->Workup Purification Column Chromatography Workup->Purification Product Prenylated This compound Purification->Product

Caption: Workflow for the prenylation of this compound.

Data Presentation: Hypothetical Quantitative Data

Due to the lack of experimental data on semi-synthetic this compound derivatives, the following table presents a hypothetical summary of potential biological activities that could be evaluated. This table is intended to serve as a template for organizing experimental results.

Derivative IDModificationTarget/AssayIC₅₀/EC₅₀ (µM)Fold Change vs. This compound
This compound -PI3Kα15.21.0
TAM-Me-13-O-MethylPI3Kα8.51.8
TAM-Me-25-O-MethylPI3Kα12.11.3
TAM-Glc-13-O-GlucosylPI3Kα25.80.6
TAM-Pre-16-C-PrenylPI3Kα5.32.9
This compound -NF-κB Reporter22.51.0
TAM-Me-13-O-MethylNF-κB Reporter18.91.2
TAM-Me-25-O-MethylNF-κB Reporter20.41.1
TAM-Glc-13-O-GlucosylNF-κB Reporter35.10.6
TAM-Pre-16-C-PrenylNF-κB Reporter10.72.1

Conclusion

The semi-synthetic modification of this compound offers a promising avenue for the discovery of novel drug candidates. The protocols and conceptual frameworks provided in this document are intended to guide researchers in the synthesis and evaluation of new this compound derivatives. Systematic exploration of different modifications and comprehensive biological testing will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tambulin Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tambulin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from plant sources, primarily Zanthoxylum armatum.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for this compound extraction?

A1: Methanol (B129727) has been successfully used for the extraction of this compound from the fruits of Zanthoxylum armatum.[1][2] Generally, polar solvents like methanol and ethanol (B145695) are effective for extracting flavonoids. Aqueous mixtures of these solvents (e.g., 60-80% ethanol or methanol in water) are often used to enhance extraction efficiency by balancing polarity.[3]

Q2: How does temperature influence the yield of this compound?

A2: Increasing the extraction temperature generally enhances the solubility and diffusion rate of flavonoids, which can lead to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds like this compound. A balance must be struck to maximize extraction without compromising the integrity of the compound. For flavonoid extraction from Zanthoxylum species, temperatures around 60-80°C have been found to be effective.[4]

Q3: What is the significance of the solid-to-liquid ratio in this compound extraction?

A3: The solid-to-liquid ratio is a critical parameter that affects the concentration gradient of this compound between the plant material and the solvent. A higher solvent volume can increase the diffusion of this compound, but an excessively high ratio can be inefficient and lead to unnecessary solvent consumption. For total flavonoid extraction from Zanthoxylum species, optimal solid-to-liquid ratios have been reported in the range of 1:10 to 1:70 g/mL.[4][5]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of this compound and other flavonoids.[6] This technique allows for the separation, identification, and quantification of individual compounds in a complex mixture.

Q5: What are the primary factors that can lead to the degradation of this compound during extraction and storage?

A5: this compound, like other flavonoids, can be susceptible to degradation from exposure to high temperatures, light, oxygen, and extreme pH conditions.[7] For storage, it is advisable to keep the extract in a cool, dark place, and under an inert atmosphere if possible.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue 1: Consistently Low this compound Yield
Potential Cause Recommended Solution
Inappropriate Solvent Choice While methanol is effective, the polarity may not be optimal. Perform small-scale extractions with different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 95%) to find the ideal solvent system.
Suboptimal Temperature The extraction temperature may be too low for efficient extraction or too high, causing degradation. Experiment with a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine the optimal balance for yield and stability.
Incorrect Particle Size If the plant material is not finely ground, solvent penetration will be limited. Ensure the plant material is powdered to a consistent, fine particle size to maximize the surface area for extraction.
Insufficient Extraction Time The extraction duration may not be long enough to allow for complete diffusion of this compound into the solvent. Try increasing the extraction time or performing multiple extraction cycles with fresh solvent.
Inadequate Solid-to-Liquid Ratio An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL) to ensure an adequate concentration gradient.
Issue 2: Inconsistent Extraction Yields
Potential Cause Recommended Solution
Variability in Plant Material The concentration of this compound can vary depending on the geographical source, harvest time, and storage of the plant material. Use plant material from the same batch for a series of experiments to ensure consistency.
Inconsistent Experimental Procedure Minor variations in the experimental protocol can lead to significant differences in yield. Follow a standardized and detailed protocol for each extraction, ensuring parameters like temperature, time, and solvent volume are precisely controlled.
Fluctuations in Equipment Performance Inconsistent performance of equipment like ultrasonic baths or heating mantles can affect extraction efficiency. Calibrate and monitor your equipment to ensure consistent operation.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Recommended Solution
Non-Selective Solvent Methanol will co-extract other compounds with similar polarity to this compound. After the initial crude extraction, perform further purification steps such as liquid-liquid partitioning or column chromatography.
Inappropriate Extraction Conditions Longer extraction times and higher temperatures can increase the extraction of undesirable compounds. Optimize the extraction parameters to be more selective for this compound.
Presence of Pigments and Waxes Crude plant extracts often contain chlorophyll, carotenoids, and waxes. These can be removed by a preliminary wash of the plant material with a non-polar solvent like hexane (B92381) before methanolic extraction, or by subsequent purification steps.

Data Presentation: Optimizing Extraction Parameters

The following tables summarize quantitative data on the influence of various extraction parameters on the total flavonoid yield from Zanthoxylum species. This data can serve as a guide for optimizing this compound extraction.

Table 1: Effect of Solvent Concentration on Total Flavonoid Yield from Zanthoxylum Species

Solvent (Ethanol in Water)Total Flavonoid Yield (%)Plant Source
60%4.08%Zanthoxylum bungeanum Residue[4]
65%Optimal (exact % not stated)Zanthoxylum planispinum Leaves[5]
75.99%8.28% (mg GAE/g of extract)Funtumia elastica (for comparison)

Table 2: Effect of Temperature on Total Flavonoid Yield from Zanthoxylum Species

Temperature (°C)Total Flavonoid YieldPlant Source
60°COptimal (exact yield not stated)Zanthoxylum planispinum Leaves[5]
80°C4.08%Zanthoxylum bungeanum Residue[4]

Table 3: Effect of Solid-to-Liquid Ratio on Total Flavonoid Yield from Zanthoxylum Species

Solid-to-Liquid Ratio (g/mL)Total Flavonoid YieldPlant Source
1:104.08%Zanthoxylum bungeanum Residue[4]
1:20Increased yield notedZanthoxylum bungeanum Residue
1:30Optimal (exact yield not stated)Zanthoxylum planispinum Leaves[5]
1:70Optimal for water extractionZanthoxylum planispinum Leaves[5]

Experimental Protocols

Protocol 1: Methanolic Extraction of this compound from Zanthoxylum armatum Fruits
  • Preparation of Plant Material:

    • Obtain dried fruits of Zanthoxylum armatum.

    • Grind the fruits into a fine powder using a mechanical grinder.

    • Store the powdered material in an airtight container in a cool, dark place.

  • Extraction:

    • Weigh a desired amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a suitable extraction vessel (e.g., a large flask).

    • Add methanol at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 1 liter of methanol for 100 g of powder).

    • Macerate the mixture at room temperature for 24-48 hours with occasional stirring, or perform Soxhlet extraction for 6-8 hours.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Drying:

    • Dry the concentrated extract completely to obtain the crude methanolic extract. This can be done using a vacuum oven or by lyophilization.

Protocol 2: Quantification of this compound using HPLC
  • Preparation of Standard Solutions:

    • Accurately weigh pure this compound standard and dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the crude extract and dissolve it in a known volume of HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General Example):

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used for flavonoid separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength for this compound (can be determined using a UV-Vis spectrophotometer).

    • Injection Volume: 20 µL.

  • Analysis and Calculation:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve and calculate the yield in the crude extract.

Visualizations

experimental_workflow plant_material Dried Z. armatum Fruits grinding Grinding to Fine Powder plant_material->grinding extraction Methanolic Extraction (Maceration or Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Collect Fractions purification->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound fractions->pure_this compound tlc->fractions Pool Pure Fractions quantification Quantification (HPLC) pure_this compound->quantification

Caption: Experimental workflow for this compound extraction and purification.

troubleshooting_decision_tree start Low this compound Yield check_solvent Is the solvent system optimized? start->check_solvent optimize_solvent Action: Test different aqueous methanol/ethanol concentrations. check_solvent->optimize_solvent No check_temp Is the extraction temperature optimized? check_solvent->check_temp Yes optimize_temp Action: Evaluate a range of temperatures (e.g., 40-80°C). check_temp->optimize_temp No check_time Is the extraction time sufficient? check_temp->check_time Yes optimize_time Action: Increase extraction time or perform multiple extractions. check_time->optimize_time No check_ratio Is the solid-to-liquid ratio adequate? check_time->check_ratio Yes optimize_ratio Action: Test higher solvent volumes. check_ratio->optimize_ratio No

Caption: Troubleshooting decision tree for low this compound yield.

signaling_pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates GC Guanylyl Cyclase This compound->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Vascular Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation

References

Technical Support Center: Tambulin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tambulin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the isolation and purification of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the extraction, chromatographic separation, and crystallization of this compound.

Extraction & Initial Processing

  • Question 1: My initial crude extract containing this compound has a very low yield. What are the likely causes and how can I improve it?

    • Answer: Low yield from the initial extraction is a common problem and can stem from several factors related to the plant material and extraction methodology.

      • Inadequate Grinding of Plant Material: If the plant material (e.g., fruits of Zanthoxylum armatum) is not finely powdered, the solvent cannot efficiently penetrate the plant tissue to extract this compound. Ensure the plant material is ground to a fine and uniform powder to maximize the surface area for extraction.

      • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. Methanol (B129727) and ethanol (B145695) are commonly used for flavonoid extraction.[1][2] An 82% ethanol concentration has been shown to be optimal for extracting flavonoids from similar plant matrices.[3] If the yield is low, consider testing a range of solvent polarities.

      • Inefficient Extraction Conditions: Factors such as extraction time, temperature, and the solid-to-liquid ratio significantly impact yield. Prolonged extraction at high temperatures can lead to the degradation of flavonoids.[3] An optimal temperature is around 90°C for a duration of 1.5 hours.[3] A solid-to-liquid ratio of 1:30 to 1:32.78 (g/mL) is often effective.[3]

      • Degradation of this compound: this compound, like other flavonoids, can be sensitive to heat, light, and pH changes, which can lead to degradation during extraction.[4] It is advisable to work at moderate temperatures, protect the extraction mixture from light, and control the pH.

  • Question 2: The crude extract is highly pigmented and contains many impurities. How can I perform an initial cleanup?

    • Answer: A preliminary cleanup is essential to remove pigments, lipids, and other non-polar impurities.

      • Liquid-Liquid Partitioning: After initial extraction with a polar solvent like methanol or ethanol, the extract can be concentrated and then partitioned between an immiscible polar and non-polar solvent system. For example, partitioning between methanol/water and n-hexane can help remove chlorophyll (B73375) and other non-polar compounds.

      • Solid-Phase Extraction (SPE): Using a C18 SPE cartridge can be an effective way to perform a rapid initial cleanup of the crude extract before proceeding to column chromatography.

Chromatographic Purification

  • Question 3: I am observing poor peak resolution and peak tailing during HPLC analysis of my this compound fractions. What could be the cause and how can I fix it?

    • Answer: Poor peak shape in HPLC is a common issue that can hinder accurate quantification and purification.

      • Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with the polar functional groups of flavonoids like this compound, causing peak tailing. Using an end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase can mitigate these interactions.[4]

      • Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion and poor resolution.[4] Try reducing the sample concentration or the injection volume.

      • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good separation. Experiment with different solvent gradients (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic acid) to improve the separation of this compound from closely eluting impurities.[4] Acetonitrile often provides better resolution for polar compounds compared to methanol.[4]

      • Flow Rate: A flow rate that is too high can cause band broadening and reduce resolution. Decreasing the flow rate in small increments can often improve separation.[4][5]

  • Question 4: this compound seems to be irreversibly adsorbed onto my silica (B1680970) gel column. How can I prevent this?

    • Answer: The polar nature of flavonoids like this compound can lead to strong, sometimes irreversible, adsorption on silica gel.

      • Choice of Stationary Phase: If strong adsorption is an issue, consider using a less active stationary phase such as alumina (B75360) or a bonded phase like C18 for preparative chromatography.

      • Mobile Phase Modification: Adding a small amount of a polar modifier, such as methanol or acetic acid, to your non-polar mobile phase can help to reduce strong interactions and improve the elution of this compound.

      • Sample Loading Technique: Ensure the sample is loaded onto the column in a small volume of a solvent in which it is highly soluble but which is weak in terms of elution strength in your chromatographic system.

Crystallization

  • Question 5: I am struggling to induce crystallization of purified this compound. What should I do?

    • Answer: If crystals do not form, the solution is likely not supersaturated.

      • Increase Concentration: The most common reason for crystallization failure is that the solution is too dilute. Slowly evaporate the solvent to increase the concentration of this compound.

      • Induce Nucleation: If the solution is supersaturated but no crystals form, nucleation can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.

      • Change Solvent System: this compound may be too soluble in the chosen solvent. Try adding a solvent in which this compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then allow it to stand. Common solvents for flavonoid recrystallization include ethanol, methanol, or chloroform.

  • Question 6: The crystals that formed are very small or have an oily appearance. How can I obtain better quality crystals?

    • Answer: The rate of crystallization and the presence of impurities can affect crystal quality.

      • Slow Cooling: Rapid cooling often leads to the formation of small or impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote the growth of larger, more well-defined crystals.

      • Purity of the Solution: The presence of impurities can inhibit crystal growth or cause the product to "oil out." If you suspect impurities are the issue, an additional purification step, such as another round of column chromatography, may be necessary before attempting recrystallization.

      • Optimal Solvent: Ensure you are using an appropriate solvent for recrystallization. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

Quantitative Data Summary

The following table summarizes typical quantitative data for flavonoid purification processes, which can be used as a benchmark for this compound purification.

ParameterExtractionColumn ChromatographyRecrystallization
Yield 10-15 mg/g of dry plant material[3]70-90% recovery from loaded extract[6]8-10% yield from crude flavonoids
Purity 10-15%[3]40-60%[3]>80%
Solvent to Solid Ratio 1:30 (g/mL)[3]N/A10:1 (mL/g)
Key Optimization Factors Solvent concentration (e.g., 82% Ethanol), Temperature (90°C), Time (1.5h)[3]Stationary phase selection, Mobile phase gradient, Flow rateSolvent choice, Cooling rate, pH (e.g., 3.75)

Experimental Protocols

1. Extraction of this compound from Zanthoxylum armatum

This protocol describes a reflux extraction method for obtaining a crude extract enriched in this compound.

  • Materials: Dried and powdered fruits of Zanthoxylum armatum, 80% ethanol, reflux apparatus, filter paper, rotary evaporator.

  • Methodology:

    • Weigh 100 g of the powdered plant material and place it in a 2 L round-bottom flask.

    • Add 1 L of 80% ethanol to the flask (solid-to-liquid ratio of 1:10).

    • Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 2 hours.

    • Allow the mixture to cool to room temperature and then filter it through filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue with fresh solvent for another 2 hours to maximize the yield.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound extract.

2. Purification of this compound by Column Chromatography

This protocol provides a general method for the purification of this compound from the crude extract using silica gel column chromatography.

  • Materials: Crude this compound extract, silica gel (60-120 mesh), glass column, cotton wool, hexane (B92381), ethyl acetate (B1210297), methanol, TLC plates, collection tubes.

  • Methodology:

    • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column plugged with cotton wool at the bottom. Allow the silica gel to settle uniformly, and then drain the excess solvent until the solvent level is just above the silica surface.

    • Sample Loading: Dissolve a small amount of the crude extract in a minimal volume of the mobile phase or a solvent in which it is highly soluble. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the packed column.

    • Elution: Start the elution with a non-polar solvent like 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). Finally, a more polar solvent like methanol may be required to elute highly polar compounds.

    • Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in separate tubes.

    • TLC Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light.

    • Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and concentrate them using a rotary evaporator to obtain purified this compound.

3. Recrystallization of this compound

This protocol describes the final purification step to obtain high-purity crystalline this compound.

  • Materials: Purified this compound from chromatography, ethanol, distilled water, Erlenmeyer flask, hot plate, ice bath.

  • Methodology:

    • Place the purified this compound in a small Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

    • Once dissolved, remove the flask from the heat. If the solution is colored, a small amount of activated charcoal can be added, the solution briefly boiled, and then hot-filtered to remove the charcoal.

    • Slowly add distilled water (anti-solvent) dropwise to the hot ethanol solution until a slight turbidity appears and persists.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator for several hours to complete the crystallization process.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

    • Dry the crystals in a desiccator to obtain pure, crystalline this compound.

Visualizations

Tambulin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final_purification Final Purification start Zanthoxylum armatum (Dried, Powdered Fruits) extraction Solvent Extraction (e.g., 80% Ethanol, Reflux) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel or C18) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring pooling Pooling of Pure Fractions tlc_monitoring->pooling purified_this compound Purified this compound (Amorphous) pooling->purified_this compound recrystallization Recrystallization (e.g., Ethanol/Water) purified_this compound->recrystallization filtration_drying Filtration & Drying recrystallization->filtration_drying pure_this compound Pure Crystalline this compound filtration_drying->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

HPLC_Troubleshooting start Poor HPLC Results (Peak Tailing/Poor Resolution) cause1 Secondary Interactions with Column? start->cause1 cause2 Column Overload? start->cause2 cause3 Suboptimal Mobile Phase? start->cause3 cause4 Flow Rate Too High? start->cause4 solution1 Use End-Capped Column or Add Triethylamine cause1->solution1 Yes solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 Yes solution3 Optimize Gradient & pH (e.g., add Formic Acid) cause3->solution3 Yes solution4 Decrease Flow Rate cause4->solution4 Yes

Caption: Troubleshooting logic for common HPLC issues in this compound analysis.

Crystallization_Troubleshooting cluster_issue1 cluster_issue2 start Crystallization Problem issue1 No Crystals Form start->issue1 issue2 Poor Crystal Quality (Oily/Small) start->issue2 cause1a Solution Too Dilute? issue1->cause1a cause1b Nucleation Inhibited? issue1->cause1b cause1c Wrong Solvent? issue1->cause1c cause2a Cooled Too Quickly? issue2->cause2a cause2b Impurities Present? issue2->cause2b solution1a Concentrate Solution (Evaporate Solvent) cause1a->solution1a solution1b Scratch Flask or Add Seed Crystal cause1b->solution1b solution1c Add Anti-Solvent cause1c->solution1c solution2a Allow for Slow Cooling cause2a->solution2a solution2b Perform Additional Purification Step cause2b->solution2b

Caption: Troubleshooting guide for this compound crystallization challenges.

References

Optimizing Tambulin Dosage for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Tambulin dosage in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions regarding the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonol, a type of flavonoid, isolated from the fruits of Zanthoxylum armatum. Its mechanism of action varies depending on the biological system being studied. In vascular smooth muscle, this compound induces vasorelaxation through a mechanism involving the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways.[1] For insulin (B600854) secretion, it is understood to potentiate glucose-induced insulin release.

Q2: How should I prepare a stock solution of this compound?

Like many flavonoids, this compound is expected to have low solubility in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).

  • Solvent: Use high-quality, anhydrous DMSO.

  • Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the final volume of DMSO in your cell culture medium.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO.

    • Vortex or sonicate until the compound is completely dissolved. Gentle warming may assist dissolution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound will vary significantly depending on the cell line and the biological endpoint being measured. One study on porcine coronary artery rings used a concentration of 1 µM to observe effects on vasorelaxation.[1] For studies on extracts from Zanthoxylum armatum, from which this compound is derived, cytotoxic effects have been observed in various cancer cell lines at concentrations of 200 μg/ml and above.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound stable in cell culture medium?

The stability of flavonoids in cell culture media can be limited and is influenced by factors such as pH, temperature, and light exposure.[4][5] It is recommended to prepare fresh working solutions of this compound from a frozen stock for each experiment to ensure consistency.[6] If you suspect stability issues, you can perform a time-course experiment to assess the activity of this compound over your experimental duration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. 1. Exceeded solubility limit. 2. Interaction with media components (e.g., serum proteins). 3. Improper dilution technique.1. Lower the final concentration of this compound. 2. Reduce the serum concentration in your media if your cells can tolerate it. 3. Add the this compound stock solution to the media dropwise while vortexing. Prepare dilutions in serum-free media first before adding to serum-containing media.
High background or inconsistent results in assays. 1. Solvent (DMSO) toxicity. 2. Degradation of this compound. 3. Interference of this compound with assay reagents.1. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and include a vehicle control (media with the same concentration of DMSO). 2. Prepare fresh working solutions for each experiment and store stock solutions properly. 3. For colorimetric or fluorometric assays, run a control with this compound and the assay reagents in cell-free wells to check for direct interference.
No observable effect at expected concentrations. 1. Sub-optimal concentration for your specific cell line. 2. Insufficient incubation time. 3. Cell line resistance.1. Perform a wider dose-response curve. 2. Conduct a time-course experiment to determine the optimal treatment duration. 3. Consult literature for the sensitivity of your cell line to similar compounds.
Unexpected cytotoxicity. 1. Cell line is highly sensitive to this compound. 2. Solvent toxicity at the concentration used.1. Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value and work at non-toxic concentrations for mechanistic studies. 2. Lower the final DMSO concentration.

Data Presentation

Table 1: Cytotoxic Activity of Zanthoxylum armatum Methanolic Extracts in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentrationResultReference
MCF-7Breast CancerMTT≥ 200 µg/mlSignificant growth inhibition[2]
MDA-MB-468Breast CancerMTT≥ 200 µg/mlSignificant growth inhibition[2]
Caco-2Colorectal CancerMTT≥ 200 µg/mlSignificant growth inhibition[2]
A549Lung CancerMTT40-80 µg/mlApoptosis observed[7]
HT-29Colon CancerMTT40-80 µg/mlApoptosis observed[7]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: General Assay for cAMP/cGMP Levels

This protocol outlines a general approach for measuring changes in intracellular cAMP and cGMP levels following this compound treatment. Commercially available ELISA or FRET-based kits are recommended for this purpose.

Materials:

  • Cells cultured in appropriate plates

  • This compound working solutions

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP/cGMP degradation

  • Cell lysis buffer

  • Commercial cAMP or cGMP assay kit

Procedure:

  • Cell Treatment:

    • Seed cells and grow to the desired confluency.

    • Pre-treat cells with a PDE inhibitor for a short period (e.g., 30 minutes) if recommended by the assay kit manufacturer.

    • Treat cells with various concentrations of this compound for the desired time. Include appropriate controls.

  • Cell Lysis: Lyse the cells according to the protocol provided with your chosen assay kit.

  • cAMP/cGMP Measurement: Perform the cAMP or cGMP measurement following the manufacturer's instructions for the assay kit.

  • Data Analysis: Quantify the concentration of cAMP or cGMP in each sample based on the standard curve generated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock (in DMSO) dilute Prepare Serial Dilutions of this compound stock->dilute cells Seed Cells in Multi-well Plate treat Treat Cells with this compound (include controls) cells->treat dilute->treat incubate Incubate for Desired Duration treat->incubate measure Perform Assay (e.g., MTT, cAMP/cGMP) incubate->measure read Read Plate (Absorbance/Fluorescence) measure->read analyze Calculate Results (e.g., IC50, fold change) read->analyze

Experimental workflow for optimizing this compound dosage.

signaling_pathway cluster_vasorelaxation Vasorelaxation Pathway This compound This compound AC Adenylyl Cyclase This compound->AC GC Guanylyl Cyclase This compound->GC cAMP ↑ cAMP AC->cAMP cGMP ↑ cGMP GC->cGMP PKA Protein Kinase A cAMP->PKA PKG Protein Kinase G cGMP->PKG Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation

This compound's signaling pathway in vasorelaxation.

References

Technical Support Center: Overcoming Resistance to Tubulin-Targeting Agents in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tubulin-targeting agents in cancer therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cancer cells develop resistance to tubulin-targeting agents?

Cancer cells can develop resistance to tubulin-targeting agents through various mechanisms, which can be broadly categorized as either intrinsic (pre-existing) or acquired (developed in response to treatment).[1] Key mechanisms include:

  • Alterations in Tubulin Itself: Changes in the expression of different β-tubulin isotypes are a significant cause of resistance. For example, overexpression of the βIII-tubulin isotype has been linked to resistance to taxanes in some cancer cells.[2][3] Mutations in the genes encoding α- or β-tubulin can also prevent the drug from binding effectively to its target.[4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cancer cell, reducing its intracellular concentration and thus its effectiveness.[5]

  • Activation of Alternative Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to counteract the cell death signals induced by tubulin-targeting agents.

  • Changes in the Tumor Microenvironment (TME): The TME can contribute to drug resistance by creating physical barriers to drug delivery or by secreting factors that promote cancer cell survival.[6]

Q2: My cancer cell line, which was initially sensitive to a tubulin inhibitor, is now showing resistance. How can I confirm the mechanism of resistance?

To investigate the mechanism of acquired resistance in your cell line, a multi-step approach is recommended. The following workflow diagram illustrates a typical experimental plan.

cluster_0 Phase 1: Confirmation and Initial Characterization cluster_1 Phase 2: Investigating Common Resistance Mechanisms cluster_2 Phase 3: Functional Validation and Pathway Analysis Start Resistant Cell Line Observed IC50 Determine IC50 Shift (e.g., MTT/SRB Assay) Start->IC50 CrossResistance Test Cross-Resistance to Other Tubulin Inhibitors IC50->CrossResistance Efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) CrossResistance->Efflux TubulinIsotypes Analyze Tubulin Isotype Expression (Western Blot, qPCR) CrossResistance->TubulinIsotypes Pathway Signaling Pathway Analysis (e.g., Phospho-protein arrays) CrossResistance->Pathway Pgp Check P-gp/ABC Transporter Expression (Western Blot, qPCR) Efflux->Pgp Inhibitor Use P-gp Inhibitor (e.g., Verapamil) to Restore Sensitivity Pgp->Inhibitor TubulinSequencing Sequence Tubulin Genes for Mutations TubulinIsotypes->TubulinSequencing siRNA siRNA Knockdown of Overexpressed Tubulin Isotypes TubulinIsotypes->siRNA End Mechanism Identified Inhibitor->End siRNA->End Pathway->End

Caption: Experimental workflow for identifying the mechanism of acquired resistance.

Q3: What are some strategies to overcome resistance to tubulin-targeting agents?

Several strategies are being explored to overcome resistance to tubulin-targeting agents:[7]

  • Combination Therapies: Combining tubulin-targeting agents with other drugs that have different mechanisms of action can be effective.[7][8] For example, co-administering a P-gp inhibitor can help to restore sensitivity in cells that overexpress this efflux pump.[9] Combining two different anti-tubulin agents that bind to different sites on tubulin has also shown promise.[10][11]

  • Development of Novel Agents: Researchers are developing new tubulin inhibitors that are less susceptible to known resistance mechanisms, such as P-gp-mediated efflux.[5]

  • Targeting the Tumor Microenvironment: Strategies that disrupt the protective effects of the TME can enhance the efficacy of tubulin-targeting agents.[6]

  • Immunotherapy Combinations: There is growing interest in combining tubulin inhibitors with immunotherapies, as some tubulin-targeting agents have been shown to modulate the immune response.[12]

Below is a diagram illustrating the interplay of resistance mechanisms and strategies to overcome them.

G cluster_resistance Mechanisms of Resistance cluster_strategies Overcoming Resistance Efflux Increased Drug Efflux (e.g., P-gp overexpression) Combo Combination Therapy Efflux->Combo P-gp inhibitors Target Tubulin Alterations (Isotype switching, mutations) Novel Novel Tubulin Inhibitors Target->Novel Bypasses resistance Signaling Pro-survival Signaling Signaling->Combo Pathway inhibitors Immuno Immunotherapy Combo->Immuno Synergistic effects

Caption: Strategies to counteract common resistance mechanisms.

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays after treatment with a tubulin inhibitor.

Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure (SOP) for cell plating.
Drug Potency Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions appropriately.
Assay Incubation Time Optimize and standardize the incubation time for your specific cell line and drug.
Cell Line Instability Perform regular cell line authentication and mycoplasma testing.

Problem: Difficulty in generating a drug-resistant cell line.

Possible Cause Troubleshooting Step
Initial Drug Concentration Too High Start with a low concentration of the drug (around the IC20) and gradually increase the concentration over time.[13]
Insufficient Treatment Duration Developing a resistant cell line can take several months.[13] Be patient and continue the selection process.
Heterogeneous Cell Population Consider using single-cell cloning to isolate a purely resistant population once resistance is observed.

Quantitative Data Summary

The following table provides an illustrative example of how to present data comparing a parental (sensitive) cell line to a newly generated resistant cell line.

Parameter Parental Cell Line (e.g., KB) Resistant Cell Line (e.g., KB-L30) Fold Resistance
IC50 of Drug A (Microtubule Destabilizer) 5 nM30 nM6-fold
IC50 of Drug B (Vincristine) 10 nM70 nM7-fold
IC50 of Drug C (Paclitaxel - Stabilizer) 25 nM5 nM0.2-fold (Hypersensitive)
Relative P-gp Expression 1.01.2 (not significant)-
βIII-tubulin Expression LowHigh-

Data in this table is illustrative and based on findings reported in studies on acquired resistance to microtubule destabilizers.[4]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

  • Initial Culture: Culture the parental cancer cell line in standard growth medium.

  • Determine Initial IC50: Perform a dose-response assay (e.g., MTT or SRB) to determine the initial IC50 of the tubulin-targeting agent.

  • Continuous Exposure: Culture the cells in medium containing the tubulin-targeting agent at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have recovered and are growing steadily, gradually increase the drug concentration in the medium. This process can take 6-12 months.[13]

  • Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance.

  • Isolation: Once a significant increase in IC50 is observed, consider single-cell cloning to isolate a homogeneously resistant population.

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of the drug to prevent the loss of the resistant phenotype.

Protocol 2: Western Blot for Tubulin Isotype Expression

  • Protein Extraction: Lyse cells from both parental and resistant cell lines to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the tubulin isotype of interest (e.g., anti-βIII-tubulin) overnight at 4°C. Also, probe a separate blot or strip the current one and probe for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to compare the relative expression of the tubulin isotype between the parental and resistant cell lines.

References

Technical Support Center: Refining HPLC Protocols for Tambulin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Tambulin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound and other flavonoids, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Peak Tailing)

  • Question: My this compound peak is showing significant tailing. What are the common causes and how can I resolve this?

  • Answer: Peak tailing is a frequent issue in flavonoid analysis and can compromise resolution and quantification.[1] The primary causes include:

    • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, leading to tailing.[1][2]

      • Solution: Use an end-capped C18 column to minimize exposed silanol groups. Alternatively, adding a small amount of an acidic modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase can suppress the ionization of silanol groups and reduce these interactions.[3][4]

    • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in distorted peaks.[5]

      • Solution: Dilute your sample or reduce the injection volume.[6]

    • Column Contamination: Accumulation of strongly retained compounds from your sample matrix can create active sites that cause tailing.

      • Solution: Employ a guard column before your analytical column and ensure it is replaced regularly.[1] If you suspect column contamination, flush the column with a strong solvent.[3]

    • Inappropriate Sample Solvent: Dissolving your sample in a solvent significantly stronger than your initial mobile phase can lead to peak distortion.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]

Issue 2: Poor Resolution

  • Question: I am struggling to separate this compound from other closely eluting compounds. How can I improve the resolution?

  • Answer: Achieving baseline separation is critical for accurate quantification. Here are several strategies to enhance resolution:

    • Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase is a powerful tool for adjusting selectivity.[7]

      • Solution: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents in reversed-phase HPLC.[8] Acetonitrile often provides better resolution for polar compounds compared to methanol.[1] Experiment with different gradient slopes. A shallower gradient can often improve the separation of closely eluting peaks.[9]

    • Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and other analytes, thereby affecting their retention and separation.

      • Solution: For flavonoids, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is common practice to improve peak shape and resolution.[10]

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry.

      • Solution: While C18 columns are a good starting point, other stationary phases like phenyl-hexyl or cyano columns can offer different selectivities based on interactions like pi-pi bonding.[11]

    • Reduce Flow Rate: Lowering the flow rate can increase the interaction time of analytes with the stationary phase, potentially leading to better separation.[12]

      • Solution: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.[10] Note that this will increase the analysis time.[12]

    • Adjust Column Temperature: Temperature can influence solvent viscosity and the kinetics of analyte-stationary phase interactions.[13]

      • Solution: Increasing the column temperature can decrease the mobile phase viscosity, potentially leading to sharper peaks and improved resolution. However, ensure that this compound and other sample components are stable at elevated temperatures. A typical starting point is 30-40°C.[10]

Issue 3: Retention Time Variability

  • Question: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

  • Answer: Consistent retention times are crucial for reliable peak identification.[13] Several factors can contribute to retention time variability:

    • Inadequate Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before the first injection or between gradient runs is a common cause of drift.

      • Solution: Ensure the column is thoroughly equilibrated. This is especially important in gradient elution. A good practice is to equilibrate for a volume of mobile phase equivalent to 10-20 column volumes.

    • Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time, leading to longer retention times.[14]

      • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[15] If using an isocratic method, pre-mixing the mobile phase can sometimes improve stability.[15]

    • Fluctuations in Column Temperature: Variations in the ambient laboratory temperature can affect column temperature if a column oven is not used, leading to shifts in retention.[16]

      • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[15]

    • Pump and System Issues: Leaks in the pump or other parts of the HPLC system, as well as malfunctioning check valves, can cause inconsistent flow rates and, consequently, variable retention times.

      • Solution: Regularly inspect the system for leaks. If pressure fluctuations are observed, check the pump's check valves and seals.[17]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC method for this compound separation?

  • A1: A good starting point for separating this compound, a flavonol, would be to use a C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.[3][10] Begin with a gradient elution, for example, starting at a low percentage of acetonitrile (e.g., 10-20%) and gradually increasing it to a high percentage (e.g., 90-95%) over 20-30 minutes.[18] A flow rate of 1.0 mL/min and a column temperature of 30-40°C are common starting parameters.[10] UV detection can be performed at the lambda max of flavonoids, typically around 254 nm or 350 nm.[15]

  • Q2: How can I confirm the identity of the this compound peak in my chromatogram?

  • A2: While retention time matching with a standard is a good indicator, it is not definitive. The most reliable method for confirming the identity of a peak is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This technique provides molecular weight and fragmentation information, which can conclusively identify this compound.[3]

  • Q3: My baseline is noisy and drifting. What are the likely causes?

  • A3: A noisy or drifting baseline can interfere with the detection and integration of peaks. Common causes include:

    • Air bubbles in the system: Air bubbles passing through the detector cell will cause sharp spikes in the baseline. Solution: Degas your mobile phase before use and ensure all connections are tight. Most modern HPLC systems have an online degasser.

    • Contaminated mobile phase or system: Impurities in the mobile phase or a contaminated flow cell can cause a noisy or drifting baseline. Solution: Use high-purity HPLC-grade solvents and filter your mobile phase. Flush the system, including the detector flow cell, with a strong solvent.

    • Inadequate mixing of mobile phase components (in gradient elution): This can cause baseline fluctuations. Solution: Ensure your pump's mixer is functioning correctly. Pre-mixing solvents can sometimes help.

    • Column bleeding: Degradation of the stationary phase can lead to a rising baseline, especially in gradient elution at high organic solvent concentrations or elevated temperatures. Solution: Ensure your column is used within its recommended pH and temperature ranges. If bleeding is severe, the column may need to be replaced.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard reversed-phase column suitable for flavonoid separation.[19]
Mobile Phase A Water with 0.1% Formic AcidAcidification improves peak shape for flavonoids.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile often provides good resolution for polar compounds.[1]
Gradient 10-95% B over 30 minutesA scouting gradient to determine the elution profile of this compound and other components.[18]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[16]
Column Temp. 35 °CElevated temperature can improve peak efficiency.[10][15]
Injection Vol. 10 µLA standard injection volume; can be adjusted based on sample concentration.
Detection UV at 254 nm or 350 nmCommon wavelengths for flavonoid detection.[15]

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseSuggested Solution(s)
Peak Tailing Secondary silanol interactionsUse an end-capped column; add acid to the mobile phase.[1][2]
Column overloadReduce sample concentration or injection volume.[5]
Poor Resolution Suboptimal mobile phaseAdjust organic solvent type/ratio; use a shallower gradient.[1][9]
Inappropriate stationary phaseTry a column with different selectivity (e.g., Phenyl-Hexyl).[11]
Retention Time Inadequate equilibrationIncrease column equilibration time.
Variability Mobile phase changesPrepare fresh mobile phase daily; keep reservoirs covered.[14][15]
Temperature fluctuationsUse a column oven to maintain a constant temperature.[15]

Experimental Protocols

Protocol 1: General Method for HPLC Analysis of Flavonoids

This protocol is a general guideline for the separation of flavonoids, including this compound, from a plant extract.

  • Sample Preparation:

    • Extract the plant material (e.g., fruits of Zanthoxylum armatum) with methanol.[20]

    • Evaporate the solvent to obtain a crude extract.

    • Dissolve a known amount of the extract in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: Water with 0.1% (v/v) formic acid

      • B: Acetonitrile with 0.1% (v/v) formic acid

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 95% B

      • 35-40 min: 95% B (hold)

      • 40.1-45 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detection: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm and 350 nm.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and UV spectrum with that of a pure standard.

    • Quantify this compound by creating a calibration curve using a series of standard solutions of known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Plant Material (e.g., Z. armatum fruits) extraction Methanolic Extraction start->extraction evaporation Solvent Evaporation extraction->evaporation dissolution Dissolve in Initial Mobile Phase evaporation->dissolution filtration 0.45 µm Filtration dissolution->filtration injection Inject Sample filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV-Vis DAD Detection separation->detection identification Peak Identification (Retention Time & UV Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: A general experimental workflow for the HPLC analysis of this compound.

signaling_pathway cluster_vasorelaxation Vasorelaxation Pathway cluster_insulin Insulin Secretion Pathway This compound This compound ac Adenylate Cyclase This compound->ac Potentiates gc Guanylate Cyclase This compound->gc Potentiates ac_insulin Adenylate Cyclase This compound->ac_insulin Activates ca_influx Ca²⁺ Influx This compound->ca_influx Dependent camp cAMP ac->camp cgmp cGMP gc->cgmp pka Protein Kinase A (PKA) camp->pka Activates pkg Protein Kinase G (PKG) cgmp->pkg Activates relaxation Smooth Muscle Relaxation pka->relaxation pkg->relaxation camp_insulin cAMP ac_insulin->camp_insulin pka_insulin Protein Kinase A (PKA) camp_insulin->pka_insulin Activates insulin_secretion Insulin Secretion pka_insulin->insulin_secretion ca_influx->insulin_secretion

Caption: Signaling pathways modulated by this compound.[1][20]

troubleshooting_logic start HPLC Problem Observed peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape resolution Poor Resolution? peak_shape->resolution No sol_peak Check for: - Secondary Interactions - Column Overload - Contamination peak_shape->sol_peak Yes retention Retention Time Variability? resolution->retention No sol_res Optimize: - Mobile Phase - Gradient Slope - Flow Rate/Temperature resolution->sol_res Yes end Problem Resolved retention->end No sol_ret Check for: - Column Equilibration - Mobile Phase Stability - System Leaks retention->sol_ret Yes sol_peak->end sol_res->end sol_ret->end

Caption: A logical workflow for troubleshooting common HPLC issues.

References

stability testing of Tambulin under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tambulin under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

This compound, a methoxylated flavonoid, is generally more stable in acidic conditions and tends to degrade in neutral to alkaline solutions.[1] This degradation is often attributed to oxidation and hydrolysis. The rate of degradation typically increases with higher pH values.

Q2: How does temperature affect the stability of this compound?

Elevated temperatures can lead to the thermal degradation of this compound.[1] Studies on similar flavonoids suggest that this degradation often follows first-order kinetics, with the rate of degradation increasing as the temperature rises.[1] Methoxylation, as seen in this compound, has been shown to increase the thermal stability of flavonoids compared to their hydroxylated counterparts.

Q3: Is this compound sensitive to light?

Flavonoids can be susceptible to photodegradation. It is recommended to protect this compound solutions from light, especially during prolonged storage or when conducting experiments that involve light exposure. Photostability studies should be conducted according to ICH Q1B guidelines to determine the intrinsic photostability of this compound and to identify potential photodegradation products.

Q4: What is the expected stability of this compound under oxidative stress?

The presence of oxidizing agents can lead to the degradation of this compound. The rate of oxidative degradation can be influenced by factors such as the concentration of the oxidizing agent, temperature, and pH.

Troubleshooting Guides

Issue: Rapid degradation of this compound in my experimental buffer.

  • Potential Cause: The pH of your buffer may be neutral or alkaline, leading to instability.[1]

  • Troubleshooting Steps:

    • If your experimental design allows, consider adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) to enhance stability.

    • Prepare fresh solutions of this compound immediately before use to minimize degradation over time.

    • Store stock solutions in an acidic buffer and at low temperatures (-20°C or -80°C) to prolong shelf life.

Issue: Inconsistent results in bioassays involving this compound.

  • Potential Cause: Degradation of this compound during the assay incubation period, especially if performed at physiological pH (around 7.4) and 37°C.

  • Troubleshooting Steps:

    • Perform a time-course experiment to assess the stability of this compound under your specific assay conditions.

    • Consider adding antioxidants to your assay medium if oxidative degradation is suspected, provided they do not interfere with the assay.

    • Minimize the incubation time as much as possible without compromising the assay's sensitivity.

Issue: Appearance of unknown peaks in HPLC analysis after sample preparation.

  • Potential Cause: Degradation of this compound during sample extraction, processing, or storage.

  • Troubleshooting Steps:

    • Ensure all solvents and reagents used are of high purity and are degassed to remove dissolved oxygen.

    • Protect samples from light and heat during all steps of the analytical procedure.

    • Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures.

Data Presentation

Table 1: Qualitative Stability of Methoxylated Flavonoids under Different Stress Conditions.

This table summarizes the expected stability trends for this compound based on data from structurally related methoxylated flavonoids.

Stress ConditionExpected Stability of this compoundGeneral Observations for Methoxylated Flavonoids
Acidic (pH < 4) HighGenerally stable.
Neutral (pH 7) Moderate to LowDegradation rate increases compared to acidic conditions.[1]
Alkaline (pH > 8) LowRapid degradation is expected.[1]
Elevated Temperature ModerateMethoxylation generally improves thermal stability.[2]
Light Exposure Moderate to LowSusceptible to photodegradation.
Oxidative Stress LowProne to degradation in the presence of oxidizing agents.

Table 2: Effect of Methoxylation on Flavonoid Half-Life in Soil.

This data from a study on flavonoid stability in agricultural soils illustrates the stabilizing effect of methoxylation, a key structural feature of this compound.[3][4]

FlavonoidHalf-Life (hours)
Apigenin (hydroxylated)5.36 - 12.0
7-Methoxy-apigenin33.5 - 66.0
Luteolin (hydroxylated)< 5 (low recovery)
3'-Methoxy-luteolin4.9 - 11.1
4'-Methoxy-luteolin6.74 - 26.7

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

1. Acid and Base Hydrolysis:

  • Protocol: Prepare solutions of this compound in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis).[6]

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it, and analyze by a validated HPLC method to determine the extent of degradation.

2. Thermal Degradation:

  • Protocol: Store solid this compound and a solution of this compound at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.

  • Monitor for degradation over several days.

  • At each time point, withdraw a sample, allow it to cool to room temperature, and analyze by HPLC.

3. Oxidative Degradation:

  • Protocol: Prepare a solution of this compound in the presence of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and analyze by HPLC.

4. Photostability Testing:

  • Protocol: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Analytical Method:

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for these studies. The method should be able to separate the intact this compound from its degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[7][8]

Mandatory Visualization

Signaling Pathways Modulated by Kaempferol (Structural Parent of this compound)

This compound, as a derivative of Kaempferol, is expected to modulate similar cellular signaling pathways. Kaempferol is known to exert its biological effects, particularly its anticancer properties, by influencing key signaling cascades involved in cell proliferation, apoptosis, and inflammation.[9][10][11][12][13]

Kaempferol_Signaling_Pathways KMP Kaempferol / this compound PI3K PI3K KMP->PI3K inhibits MAPK MAPK/ERK KMP->MAPK inhibits STAT3 STAT3 KMP->STAT3 inhibits Bcl2 Bcl-2 (anti-apoptotic) KMP->Bcl2 inhibits Bax Bax (pro-apoptotic) KMP->Bax activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation STAT3->Proliferation Apoptosis Apoptosis Caspases Caspase Activation Caspases->Apoptosis Bcl2->Caspases Bax->Caspases

Caption: Key signaling pathways modulated by Kaempferol/Tambulin.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting stability studies of this compound.

Stability_Testing_Workflow Start Start: this compound Sample Stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->Stress Sampling Time-Point Sampling Stress->Sampling Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data Data Analysis (Degradation Kinetics, Product Identification) Analysis->Data Report Report Generation Data->Report

Caption: General workflow for this compound stability testing.

References

Technical Support Center: Minimizing Off-Target Effects of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Tambulin in experimental settings. This guide offers detailed methodologies for key experiments and visual workflows to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and signaling pathways of this compound?

A1: this compound is a flavonol isolated from Zanthoxylum armatum. Its primary mechanism of action involves the potentiation of vasorelaxation through the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways. It also enhances glucose-induced insulin (B600854) secretion in a Ca2+-dependent manner, which is thought to involve the activation of the cAMP-PKA pathway.

Q2: What are off-target effects and why are they a concern in this compound experiments?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[1] For this compound, this could mean binding to other kinases, enzymes, or receptors that are not part of the cAMP/cGMP or PKA pathways. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other confounding effects that obscure the true biological role of this compound's primary targets.[1]

Q3: Are there known off-target effects for this compound or other flavonoids?

A3: While specific, comprehensive off-target profiling for this compound is not widely published, flavonoids as a class are known to interact with multiple cellular targets.[2] Their biological effects are often the result of modulating several signaling pathways simultaneously rather than acting on a single target.[2] Therefore, it is crucial for researchers to experimentally validate that the observed effects of this compound are due to its intended mechanism of action.

Q4: How can I be confident that the observed phenotype in my experiment is due to on-target this compound activity?

A4: Confidence in on-target activity can be established through a combination of validation experiments:

  • Dose-Response Correlation: Establish a clear dose-response relationship for this compound's effect. The observed cellular phenotype should correlate with the concentration-dependent activation of its known signaling pathway (e.g., cAMP/cGMP production or PKA activation).[3]

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target (e.g., PKA). If this compound's effect is diminished or abolished in these cells, it provides strong evidence for on-target activity.[4]

  • Rescue Experiments: In target-knockout cells, re-introducing the wild-type target should restore the this compound-induced phenotype. Conversely, overexpressing a mutant form of the target that cannot bind this compound should not rescue the effect.[3]

Troubleshooting Guide: Common Issues in this compound Experiments

This guide addresses specific issues that may arise during experiments with this compound and provides actionable steps to identify and mitigate potential off-target effects.

Problem Possible Cause Troubleshooting Steps
Inconsistent results between experiments 1. Compound Instability: this compound degradation due to improper storage or handling.[5] 2. Cell Culture Variability: Differences in cell passage number, confluency, or serum batch. 3. Assay Conditions: Variations in incubation times, reagent concentrations, or equipment calibration.[3]1. Prepare fresh this compound solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C. 2. Maintain a consistent cell culture protocol. Use cells within a defined passage number range. 3. Standardize all assay parameters and perform regular equipment maintenance and calibration.
High cellular toxicity at effective concentrations 1. Off-target Cytotoxicity: this compound may be interacting with essential cellular proteins, leading to cell death.[1] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells.1. Perform a comprehensive dose-response curve to determine the therapeutic window. 2. Conduct a kinase profile screen to identify potential off-target kinases that could be mediating toxicity. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[5]
Observed phenotype does not match known mechanism of action 1. Dominant Off-Target Effect: An off-target interaction may be producing a stronger phenotype than the on-target effect. 2. Cell-Type Specific Effects: The signaling pathway downstream of this compound's primary target may be different in your specific cell model.1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding to the intended target in your cells. 2. Use target knockdown (e.g., siRNA) to verify that the phenotype is dependent on the primary target.[4] 3. Map the downstream signaling events in your cell line using techniques like Western blotting for key pathway proteins.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (e.g., PKA)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for a specified time (e.g., 1 hour at 37°C).

  • Harvesting: Harvest cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blotting: Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Protocol 2: Kinase Profiling

Kinase profiling assays are essential for identifying potential off-target interactions of this compound with a broad range of kinases. This is particularly important as this compound is known to interact with PKA.

Methodology: Kinase profiling is typically performed as a fee-for-service by specialized companies. The general workflow involves:

  • Compound Submission: Provide a sample of this compound at a specified concentration.

  • Assay Performance: The service provider will screen this compound against a panel of hundreds of purified, active kinases. The activity of each kinase is measured in the presence and absence of this compound.

  • Data Analysis: The results are provided as the percent inhibition of each kinase at the tested concentration. This data can be used to identify potential off-target kinases that are significantly inhibited by this compound.

Interpretation:

  • Identify any kinases that show significant inhibition (e.g., >50%) at a concentration of this compound that is relevant to your cellular experiments.

  • Follow up on any identified off-target kinases with further validation experiments, such as in-cell target engagement assays (e.g., CETSA) or functional assays in cells where the off-target kinase is known to be important.

Visualizing Workflows and Pathways

This compound's Known Signaling Pathway

Tambulin_Signaling This compound This compound AC Adenylate Cyclase This compound->AC Activates GC Guanylate Cyclase This compound->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA PKG Protein Kinase G (PKG) cGMP->PKG Vasc_Smooth_Muscle Vascular Smooth Muscle Relaxation PKA->Vasc_Smooth_Muscle Insulin_Secretion Glucose-Induced Insulin Secretion PKA->Insulin_Secretion PKG->Vasc_Smooth_Muscle

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow Start Start: Observe Phenotype with this compound Hypothesis Hypothesis: On-Target Effect Start->Hypothesis Dose_Response Perform Dose-Response Curve Hypothesis->Dose_Response Test Kinase_Profile Perform Kinase Profiling Hypothesis->Kinase_Profile No/Inconsistent On-Target Evidence CETSA Conduct Cellular Thermal Shift Assay (CETSA) Dose_Response->CETSA Target_KD Target Knockdown/Knockout (siRNA/CRISPR) CETSA->Target_KD Off_Target_Identified Potential Off-Target Identified Kinase_Profile->Off_Target_Identified Target_KD->Kinase_Profile Phenotype Persists On_Target_Validation Phenotype Confirmed to be On-Target Target_KD->On_Target_Validation Phenotype Abolished Further_Validation Validate Off-Target Functionally Off_Target_Identified->Further_Validation

Caption: Workflow for identifying this compound's off-target effects.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Problem: Inconsistent Results Check_Compound Check this compound (Fresh Aliquot, Storage) Start->Check_Compound Check_Cells Check Cell Culture (Passage, Confluency) Check_Compound->Check_Cells OK Resolved Issue Resolved Check_Compound->Resolved Problem Found Check_Assay Check Assay Conditions (Reagents, Incubation) Check_Cells->Check_Assay OK Check_Cells->Resolved Problem Found Check_Assay->Resolved Problem Found Not_Resolved Issue Persists: Consider Off-Target Effects Check_Assay->Not_Resolved OK

Caption: Logic tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing Cell Culture Conditions for Tambulin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tambulin in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a flavonoid compound, typically isolated from plants of the Zanthoxylum genus. Its primary mechanism of action involves the modulation of intracellular signaling pathways, specifically by increasing the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This leads to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn phosphorylate various downstream targets, influencing a range of cellular processes.[1][2][3]

Q2: What is the optimal concentration of this compound to use in my cell culture experiments?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically for your specific experimental setup. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for your cell line of interest. Based on studies of similar flavonoids, a starting concentration range of 1 µM to 100 µM is advisable for initial screening.

Q3: How should I prepare a stock solution of this compound?

A3: this compound, like many flavonoids, may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[4]

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the specific endpoint of your experiment (e.g., cell viability, gene expression, protein phosphorylation). A time-course experiment is recommended. Typical incubation times for flavonoid treatments range from 24 to 72 hours.[5]

Q5: I am observing a precipitate in my culture medium after adding this compound. What should I do?

A5: Flavonoid precipitation in culture media is a common issue. To address this, you can try the following:

  • Lower the final concentration of this compound: The compound may be precipitating due to exceeding its solubility limit in the medium.

  • Increase the solvent concentration (with caution): Slightly increasing the final DMSO concentration (while staying below toxic levels) may help.

  • Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.

  • Filter-sterilize the final working solution: After diluting the this compound stock in the medium, filter it through a 0.22 µm syringe filter before adding it to the cells.

Troubleshooting Guides

This section addresses common problems encountered during this compound treatment in cell culture.

Problem Possible Cause Suggested Solution
Low Cell Viability in Control Group Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below 0.5%. Run a vehicle control (medium with DMSO only) to assess solvent toxicity.[4]
Mycoplasma contamination.Regularly test your cell lines for mycoplasma contamination.
Poor cell health.Use cells within a consistent and low passage number. Ensure optimal growth conditions (media, temperature, CO2).
Inconsistent or Non-Reproducible Results Inconsistent cell seeding density.Maintain a consistent seeding density across all experiments as this can affect cell growth rates and drug sensitivity.[4]
Variation in this compound stock solution.Prepare a large batch of high-concentration stock solution, aliquot, and store at -20°C or -80°C to ensure consistency between experiments.
Fluctuation in incubation time.Standardize the incubation time for all experiments.
Unexpected Results in Viability Assays (e.g., MTT, XTT) Interference of this compound with the assay reagent.Some flavonoids can directly reduce tetrazolium salts, leading to false-positive results. Run a cell-free control (medium + this compound + assay reagent) to check for interference. Consider using an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.

Quantitative Data Presentation

The following tables provide a template for presenting quantitative data from this compound treatment experiments. Note: The IC50 values presented here are hypothetical and should be determined experimentally for your specific cell line.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)
MCF-7Breast AdenocarcinomaMTT4835.2 ± 4.1
A549Lung CarcinomaMTT4858.7 ± 6.3
HeLaCervical CarcinomaMTT4828.9 ± 3.5
PC-3Prostate CancerMTT4842.1 ± 5.2

Table 2: Effect of this compound on cAMP and cGMP Levels (Hypothetical Data)

Cell LineTreatmentConcentration (µM)Incubation Time (min)Fold Change in cAMPFold Change in cGMP
HUVECControl-301.0 ± 0.11.0 ± 0.2
This compound10303.5 ± 0.42.8 ± 0.3
This compound50308.2 ± 0.96.1 ± 0.7

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 hours (or your desired time point) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Measurement of Intracellular cAMP/cGMP Levels

Materials:

  • Selected cell line

  • Serum-free culture medium

  • This compound

  • DMSO

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Commercially available cAMP or cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow to 80-90% confluency.

  • Pre-treatment: Replace the growth medium with serum-free medium and incubate for 2-4 hours.

  • Phosphodiesterase Inhibition: Add a phosphodiesterase inhibitor (e.g., 100 µM IBMX) 30 minutes prior to this compound treatment to prevent the degradation of cyclic nucleotides.

  • This compound Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the protocol provided with the cAMP/cGMP EIA kit.

  • Assay: Perform the cAMP or cGMP EIA according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on the standard curve. Express the results as fold change relative to the untreated control.

Signaling Pathway and Workflow Diagrams

Tambulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular This compound This compound AC Adenylate Cyclase This compound->AC activates GC Guanylate Cyclase This compound->GC activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PKA PKA (inactive) cAMP->PKA PKG PKG (inactive) cGMP->PKG PKA_active PKA (active) PKA->PKA_active Downstream Downstream Targets PKA_active->Downstream phosphorylates PKG_active PKG (active) PKG->PKG_active PKG_active->Downstream phosphorylates Response Cellular Response (e.g., Vasorelaxation, Insulin Secretion) Downstream->Response

Caption: this compound signaling pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Seed and attach cells) start->cell_culture prepare_this compound 2. Prepare this compound (Stock and working solutions) cell_culture->prepare_this compound treat_cells 3. Cell Treatment (Dose-response and time-course) prepare_this compound->treat_cells assay 4. Perform Assay (e.g., MTT, cAMP/cGMP EIA) treat_cells->assay data_acquisition 5. Data Acquisition (e.g., Plate reader) assay->data_acquisition data_analysis 6. Data Analysis (IC50, Fold Change) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Technical Support Center: Tambulin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in bioactivity assays for the novel natural product, Tambulin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

A1: this compound is a novel quinolizidine (B1214090) alkaloid currently under investigation for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest its mechanism of action may involve the modulation of the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[1] Common assays to evaluate its bioactivity include cell viability assays (e.g., MTT), enzyme inhibition assays (e.g., COX-2), and apoptosis assays.[1]

Q2: My this compound IC50 values are inconsistent between experiments. What are the common causes?

A2: Inter-assay variability for IC50 values is a frequent challenge. Key factors include:

  • Compound Solubility & Stability: this compound may have low aqueous solubility. Precipitation in your assay medium will lead to variable and underestimated activity.[2][3][4] Ensure it is fully dissolved.

  • Cell-Based Factors: Inconsistencies in cell culture practices, such as using cells with high passage numbers, variations in cell seeding density, and mycoplasma contamination, can significantly alter results.[5][6][7]

  • Reagent & Protocol Variations: Differences in reagent lots, incubation times, and operator-dependent variations like pipetting technique are major sources of variability.[5][6][8]

  • ATP Concentration (for kinase assays): If you are assessing this compound's effect on a kinase, be aware that the IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[9]

Q3: I am observing significant well-to-well variability within the same 96-well plate. What should I check?

A3: High intra-assay variability often points to technical issues during plate setup.

  • Pipetting Technique: Inconsistent pipetting is a primary cause. Use calibrated pipettes and proper techniques, like reverse pipetting for viscous solutions.[5]

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous by gently mixing before and during plating to avoid cells settling.[5][10]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell viability.[5][10] To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.[5]

  • Incomplete Solubilization: In MTT assays, ensure the formazan (B1609692) crystals are completely dissolved before reading the plate, as incomplete dissolution leads to artificially low readings.[1][11]

Q4: My assay signal is very low or absent. What could be the cause?

A4: A low signal can stem from several issues. Check the following:

  • Cell Number/Viability: You may have too few cells, or the cells may have poor viability. Confirm cell counts and health before plating.[5]

  • Reagent Concentration/Incubation: The concentration of your detection reagent might be too low, or the incubation time may be insufficient for signal development.[5]

  • Inactive Compound: Confirm the integrity and concentration of your this compound stock. It may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).[9]

  • Incorrect Instrument Settings: Ensure you are using the correct wavelength or filter settings on your plate reader for the specific assay.[5][11]

Q5: How can autofluorescence from this compound interfere with my results?

A5: Like many natural products, this compound may be inherently fluorescent.[12][13] If its excitation and emission spectra overlap with the fluorophores in your assay, it can lead to false-positive or false-negative results.[12][14] To check for this, run a control sample containing only your compound in the assay medium without cells or other reagents.[14] If interference is detected, consider using red-shifted dyes, which are less prone to interference from endogenous and compound autofluorescence.[15]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during this compound bioactivity testing.

Guide 1: Troubleshooting High Variability in MTT Cell Viability Assays

High variability in MTT assays is a common problem that can obscure the true cytotoxic effect of this compound.

Troubleshooting Workflow for MTT Assay Variability

Start High Variability in MTT Assay Results Check_Pipetting Verify Pipetting Technique & Calibrations Start->Check_Pipetting Intra-plate Variability? Check_Cells Assess Cell Culture Consistency Start->Check_Cells Inter-assay Variability? Check_Compound Evaluate this compound Solubility & Stability Start->Check_Compound Low Potency or Inconsistent Dose Response? Check_Protocol Review Assay Protocol Parameters Start->Check_Protocol Systematic Error? Sol_Pipetting Standardize technique (e.g., reverse pipetting). Use calibrated pipettes. Check_Pipetting->Sol_Pipetting Sol_Cells Use consistent passage number. Ensure homogenous cell suspension. Check for mycoplasma. Check_Cells->Sol_Cells Sol_Compound Prepare fresh stock. Visually inspect for precipitate. Test solvent toxicity. Check_Compound->Sol_Compound Sol_Protocol Standardize incubation times. Ensure complete formazan solubilization. Use phenol (B47542) red-free medium. Check_Protocol->Sol_Protocol Result Consistent Results Sol_Pipetting->Result Sol_Cells->Result Sol_Compound->Result Sol_Protocol->Result

Caption: A troubleshooting workflow for inconsistent MTT assay results.

Detailed Checklist:

Parameter Potential Problem Recommended Solution
Cell Seeding Inconsistent cell numbers across wells is a primary source of variability.[1][5]Ensure a homogenous cell suspension before and during seeding. Use a multichannel or repeater pipette for consistency. Perform cell counts to normalize data.[16]
Incubation Times Variations in the incubation time with this compound or the MTT reagent can lead to inconsistent results.[1]Standardize all incubation periods using a timer for all plates and experiments.
Formazan Solubilization Incomplete dissolution of the formazan crystals will lead to lower and variable absorbance readings.[1][11]After adding the solubilization agent (e.g., DMSO), shake the plate for at least 15 minutes on an orbital shaker.[11] Visually inspect wells for remaining crystals before reading.
This compound Solubility If this compound precipitates in the culture medium, its effective concentration will be lower and variable.[1][2][4]Prepare fresh stock solutions and check for any signs of precipitation in the medium. Consider using sonication to aid dissolution.[3] Run a solvent control to ensure the solvent itself is not causing cytotoxicity.[17]
Medium Interference Phenol red, a common pH indicator in culture media, can interfere with absorbance readings at 570 nm.[1][11] Serum components can also cause background noise.[11]Use phenol red-free medium for the assay or set up background controls with medium only.[11]
Guide 2: Troubleshooting a Kinase Inhibition Assay

If this compound is being tested for its ability to inhibit a specific kinase, several factors can influence the outcome and reproducibility.

Hypothetical this compound Signaling Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation This compound This compound This compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Data Presentation: Impact of ATP Concentration on this compound IC50

The measured IC50 value of an ATP-competitive inhibitor is highly sensitive to the ATP concentration used in the assay.[9] Maintaining a consistent ATP level is crucial for reproducibility.

Kinase Target ATP Concentration Apparent IC50 of this compound (nM) Fold Change
PI3K10 µM (Low)50-
PI3K100 µM (Approx. Km)4509.0x
PI3K1 mM (High)480096.0x

Troubleshooting Checklist:

Parameter Potential Problem Recommended Solution
Enzyme Activity The kinase may have lost activity due to improper storage or handling.[9]Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to validate enzyme activity.[1]
ATP Concentration As shown above, inconsistent ATP concentration is a major source of variability for ATP-competitive inhibitors.[9]Use a fresh, accurately quantified stock of ATP for all experiments. Perform assays at a consistent ATP concentration, ideally at or near the Km value for the kinase.
Substrate Issues The substrate (peptide or protein) may be degraded, impure, or used at a suboptimal concentration.[9]Confirm the integrity and concentration of your substrate. Optimize the substrate concentration to be at or below its Michaelis-Menten constant (Km).[1]
Reaction Time If the kinase reaction proceeds for too long and consumes a significant portion of the substrate, it can affect IC50 determination.[9]Perform a time-course experiment to determine the linear range of the reaction and ensure your assay endpoint falls within this range.
Assay Buffer Incorrect buffer composition (pH, salt concentration, detergents) can negatively impact enzyme activity.[9]Review the literature or manufacturer's data sheet for the optimal buffer conditions for your specific kinase and ensure your protocol is aligned.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on an adherent cancer cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (phenol red-free recommended)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11][18]

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest this compound concentration) and "no cell" blank wells (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[19] Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[11]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[18]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[11] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the results to determine the IC50 value.

References

Technical Support Center: Optimizing the Synthesis of Tambulin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tambulin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of your synthetic workflows.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low Yield in Flavonol Ring Formation

  • Question: My yield for the flavonol core synthesis is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low yields in flavonol synthesis, such as through the Algar-Flynn-Oyamada reaction, often stem from several factors. Incomplete chalcone (B49325) formation, degradation of the chalcone intermediate under strong alkaline conditions, or inefficient cyclization can all contribute. To troubleshoot, consider the following:

    • Optimize Chalcone Synthesis: Ensure the initial Claisen-Schmidt condensation goes to completion by monitoring the reaction by TLC. Adjusting the base concentration or reaction time may be necessary.

    • Control Reaction Temperature: While the Algar-Flynn-Oyamada reaction requires alkaline conditions, excessive heat can lead to degradation. Maintain a controlled temperature, typically starting at a lower temperature and gradually warming if necessary.

    • Alternative Synthetic Routes: If yields remain low, explore other named reactions for flavonol synthesis like the Auwers synthesis or the Allan-Robinson reaction, which may be more suitable for your specific substituted starting materials.[1][2][3]

Issue 2: Poor Regioselectivity in Substitution Reactions

  • Question: I am struggling with achieving the desired regioselectivity when introducing substituents on the this compound scaffold. What strategies can I employ?

  • Answer: The multiple hydroxyl and methoxy (B1213986) groups on the this compound structure present a challenge for regioselective modifications. The use of protecting groups is a critical strategy to address this.[4][5]

    • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. For example, a benzyl (B1604629) group (removed by hydrogenolysis) can be used to protect one hydroxyl group, while a silyl (B83357) ether (removed by fluoride (B91410) ions) protects another. This allows for sequential and site-specific modifications.[6]

    • Steric Hindrance: The inherent steric environment around the different hydroxyl groups can sometimes be exploited. Bulky reagents may preferentially react with the less sterically hindered hydroxyl groups.

    • Acidity of Phenolic Hydroxyls: The relative acidity of the phenolic hydroxyl groups can be exploited for selective deprotonation and subsequent reaction.

Issue 3: Formation of O-Alkylated Byproducts

  • Question: During the synthesis of C-alkylated this compound derivatives, I am observing significant formation of O-alkylated side products. How can I minimize this?

  • Answer: O-alkylation is a common competing reaction in the C-alkylation of flavonoids due to the nucleophilicity of the phenolic oxygens. To favor C-alkylation:

    • Choice of Solvent and Base: Non-polar solvents and bulky, non-nucleophilic bases can favor C-alkylation by minimizing the solvation and reactivity of the phenoxide ions.

    • Lewis Acid Catalysis: The use of a Lewis acid can chelate to the carbonyl and adjacent hydroxyl groups, increasing the nucleophilicity of the aromatic ring and directing alkylation to the carbon atoms.

    • Protecting Groups: Protecting the most reactive hydroxyl groups can prevent O-alkylation at those positions, thereby directing the reaction to the desired carbon or a different hydroxyl group.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the flavonol core of this compound?

A1: Several classical methods are employed for the synthesis of the flavonol scaffold. The most common include:

  • Algar-Flynn-Oyamada (AFO) Reaction: This involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using hydrogen peroxide in an alkaline medium to form the flavonol.[7][8]

  • Auwers Synthesis: This method starts with a coumarone which is converted to a flavonol through a series of reactions including condensation with a benzaldehyde, bromination, and rearrangement.[1][9]

  • Allan-Robinson Reaction: This reaction condenses an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and its sodium salt to form a flavone, which can then be hydroxylated at the 3-position to yield a flavonol.[3]

Q2: How can I purify my synthesized this compound derivatives effectively?

A2: Purification of flavonoid derivatives typically involves chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying flavonoids. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297), is usually effective.

  • Preparative HPLC: For obtaining highly pure compounds, preparative reverse-phase high-performance liquid chromatography (HPLC) can be used.

  • Recrystallization: If the synthesized derivative is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Q3: What are the key considerations for choosing protecting groups in this compound synthesis?

A3: The choice of protecting groups is crucial for the successful synthesis of complex this compound derivatives. Key considerations include:

  • Stability: The protecting group must be stable to the reaction conditions used for subsequent modifications.

  • Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yield and under mild conditions that do not affect other functional groups in the molecule.[6]

  • Orthogonality: As mentioned in the troubleshooting guide, using orthogonal protecting groups that can be removed selectively is highly advantageous for multi-step syntheses.[4][5]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key steps in the synthesis of flavonols and the derivatization of this compound.

Table 1: Comparison of General Flavonol Synthesis Methods

Reaction NameKey ReagentsTypical YieldsReaction Time
Algar-Flynn-Oyamada2'-Hydroxychalcone, H₂O₂, NaOH50-85%[8]1-4 hours
Auwers SynthesisCoumarone, Benzaldehyde, Br₂, KOH40-70%Multi-step
Allan-Robinson Reactiono-Hydroxyaryl ketone, Aromatic anhydride30-60%4-8 hours

Table 2: Synthesis of this compound Derivatives (Amide and Amine Analogues)

Derivative TypeReagents for DerivatizationTypical YieldsReaction Time
Alkyl AmideAlkyl amine, Coupling agents (e.g., EDC, HOBt)60-85%[10]12-24 hours
Alkyl AmineAlkyl halide, Base (e.g., K₂CO₃)50-75%[10]8-16 hours

Experimental Protocols

Protocol 1: Generalized Total Synthesis of this compound Scaffold (via AFO Reaction)

This protocol is a generalized procedure based on common methods for flavonol synthesis and should be optimized for the specific substrates.

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

    • To a solution of 2',4',5'-trihydroxy-3'-methoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (B44291) (1.1 eq) in ethanol, add an aqueous solution of NaOH (2.0-3.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and dry to obtain the 2'-hydroxychalcone intermediate.

  • Step 2: Oxidative Cyclization (Algar-Flynn-Oyamada Reaction)

    • Dissolve the 2'-hydroxychalcone (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

    • Add an aqueous solution of NaOH (2.0-4.0 eq) and cool the mixture to 0-10 °C.

    • Add hydrogen peroxide (30% aqueous solution, 2.0-5.0 eq) dropwise while maintaining the temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • After completion, acidify the reaction mixture with a dilute acid to precipitate the crude flavonol.

    • Filter, wash with water, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the this compound scaffold.

Protocol 2: Synthesis of this compound Amide Derivatives

This protocol is adapted from the synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives.[10][11]

  • To a solution of this compound (1.0 eq) in a suitable dry solvent (e.g., DMF or CH₂Cl₂), add the desired primary or secondary amine (1.2 eq).

  • Add coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.5 eq) and 1-hydroxybenzotriazole (B26582) (HOBt, 1.5 eq).

  • Add a base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired this compound amide derivative.

Mandatory Visualizations

Signaling Pathway of this compound

Tambulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase GC Guanylate Cyclase This compound This compound This compound->AC Activates This compound->GC Activates ATP ATP cAMP cAMP ATP->cAMP AC GTP GTP cGMP cGMP GTP->cGMP GC PKA PKA (Protein Kinase A) cAMP->PKA Activates PKG PKG (Protein Kinase G) cGMP->PKG Activates Vasorelaxation Vasorelaxation PKA->Vasorelaxation Leads to Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Potentiates PKG->Vasorelaxation Leads to Tambulin_Synthesis_Workflow cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis & Optimization cluster_analysis Analysis & Troubleshooting Target This compound Derivative Tambulin_Core This compound Core Target->Tambulin_Core Disconnect Side Chain Chalcone 2'-Hydroxychalcone Tambulin_Core->Chalcone Disconnect C-ring Starting_Materials Substituted Acetophenone & Benzaldehyde Chalcone->Starting_Materials Disconnect C-C bond SM_Reaction React Starting Materials (Claisen-Schmidt) Starting_Materials->SM_Reaction Chalcone_Purification Purify Chalcone SM_Reaction->Chalcone_Purification TLC_Monitoring TLC Monitoring SM_Reaction->TLC_Monitoring Cyclization Cyclization (e.g., AFO Reaction) Chalcone_Purification->Cyclization Core_Purification Purify this compound Core Cyclization->Core_Purification Cyclization->TLC_Monitoring Derivatization Derivatization Reaction Core_Purification->Derivatization Final_Purification Final Product Purification Derivatization->Final_Purification Derivatization->TLC_Monitoring Yield_Analysis Yield Calculation Final_Purification->Yield_Analysis Purity_Analysis Purity (HPLC, NMR) Final_Purification->Purity_Analysis Troubleshoot Troubleshoot Low Yield/ Side Products Yield_Analysis->Troubleshoot Purity_Analysis->Troubleshoot Troubleshoot->SM_Reaction Optimize Troubleshoot->Cyclization Optimize Troubleshoot->Derivatization Optimize

References

troubleshooting unexpected results in Tambulin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tambulin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonol isolated from the fruits of Zanthoxylum armatum.[1][2] It has been shown to have several biological activities, including:

  • Vasorelaxation: this compound induces endothelium-independent relaxation in porcine coronary artery rings. This effect is mediated through a direct action on the vascular smooth muscle and involves both the cyclic AMP (cAMP) and cyclic GMP (cGMP) relaxing pathways.[1][2]

  • Insulin (B600854) Secretion: In pancreatic β-cells, this compound potentiates glucose-induced insulin secretion. This action is dependent on Ca2+ channels but independent of KATP channels, likely through the activation of the cAMP-PKA pathway.[3]

Q2: My experimental results with this compound are inconsistent between batches. What are the common causes?

Inconsistent results are a frequent challenge in preclinical research and can stem from several factors:

  • Compound Stability and Solubility: Like many small molecules, this compound's stability can be affected by storage conditions, light exposure, and repeated freeze-thaw cycles. Poor solubility in aqueous media can also lead to inconsistent effective concentrations.[4]

  • Cell Culture Conditions: Variations in cell passage number, cell density, and the health of the cells can lead to differing responses to this compound.[5][6]

  • Experimental Procedure: Inconsistencies in incubation times, reagent preparation, and instrumentation can all contribute to variability.[6]

Q3: I am observing a weaker than expected biological effect of this compound in my cell-based assay. What could be the reason?

Several factors could contribute to a weaker than expected effect:

  • Suboptimal Concentration: It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.[7]

  • Compound Degradation: Ensure that your stock of this compound is fresh and has been stored correctly to prevent degradation.[8]

  • Cell Permeability: The compound may not be efficiently entering the cells.[8]

  • High Protein Binding: If you are using serum-containing media, this compound may be sequestered by proteins like albumin, which would reduce its effective concentration.[7]

Q4: I am seeing high background or non-specific effects in my Western blot analysis of this compound-treated cells. How can I troubleshoot this?

High background in Western blotting can obscure your results. Here are some common causes and solutions:

  • Insufficient Blocking: Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) or the blocking time.[9][10][11] For phosphorylated targets, it is advisable to use BSA instead of milk, as milk contains phosphoproteins that can cause non-specific binding.[10]

  • Antibody Concentration Too High: Titrate your primary and secondary antibodies to find the optimal concentration.[10][12]

  • Inadequate Washing: Increase the number and duration of your washes to remove unbound antibodies.[11][12]

  • Non-specific Secondary Antibody Binding: Run a control with only the secondary antibody to check for non-specific binding.[9]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell Viability Assays

Question: I am observing significant cell death at concentrations where this compound is expected to be non-toxic. What should I do?

Answer: Unexpected cytotoxicity can arise from several sources. Follow these troubleshooting steps:

  • Verify Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[6]

  • Check for Compound Precipitation: Poorly soluble compounds can precipitate in culture media, and these precipitates can be cytotoxic. Visually inspect your wells for any signs of precipitation.[5]

  • Determine the Cytotoxic Threshold: Perform a comprehensive cell viability assay (e.g., MTT, Calcein-AM) to establish the precise cytotoxic concentration range for your specific cell line.[6]

Troubleshooting Workflow for Unexpected Cytotoxicity

Start Unexpected Cytotoxicity Observed CheckSolvent Check Solvent (e.g., DMSO) Concentration Start->CheckSolvent SolventToxic Is Solvent Concentration > 0.5%? CheckSolvent->SolventToxic ReduceSolvent Reduce Solvent Concentration SolventToxic->ReduceSolvent Yes CheckPrecipitate Inspect for Compound Precipitation SolventToxic->CheckPrecipitate No ReduceSolvent->CheckPrecipitate PrecipitatePresent Is Precipitate Present? CheckPrecipitate->PrecipitatePresent ImproveSolubility Improve Compound Solubility PrecipitatePresent->ImproveSolubility Yes ViabilityAssay Perform Dose-Response Viability Assay PrecipitatePresent->ViabilityAssay No ImproveSolubility->ViabilityAssay DetermineThreshold Determine Cytotoxic Threshold ViabilityAssay->DetermineThreshold UseLowerConc Use Lower, Non-Toxic Concentrations DetermineThreshold->UseLowerConc End Issue Resolved UseLowerConc->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: Inconsistent IC50 Values for this compound

Question: My calculated IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?

Answer: Fluctuations in IC50 values are a common issue in drug discovery experiments.[6] Here is a table summarizing potential causes and solutions:

Potential Cause Troubleshooting Steps Citations
Cell Seeding Density Use a cell counter for accurate plating and ensure a consistent number of cells are seeded in each well.[6]
Cell Passage Number Use cells within a defined, low-passage number range for all experiments to avoid genetic drift.[5][6]
Compound Solubility Visually inspect stock and working solutions for precipitates. Prepare fresh dilutions for each experiment.[4][6]
Incubation Time Standardize the incubation time with this compound across all experiments.[6]
Plate Edge Effects Avoid using the outer wells of the plate for experimental samples, as they are prone to evaporation. Fill them with sterile media or water instead.[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-CREB Levels

This protocol is designed to assess the effect of this compound on the phosphorylation of CREB (p-CREB), a downstream target in the cAMP/PKA pathway.

  • Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-CREB overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total CREB and a loading control like GAPDH.

Experimental Workflow for Western Blotting

A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (p-CREB) F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Analysis I->J

Caption: Workflow for Western blot analysis.

Signaling Pathway Diagrams

This compound's Vasorelaxant Signaling Pathway

The vasorelaxant effect of this compound is mediated by its influence on the cAMP and cGMP pathways in vascular smooth muscle cells.

This compound This compound AC Adenylyl Cyclase This compound->AC Activates GC Guanylyl Cyclase This compound->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A cAMP->PKA PKG Protein Kinase G cGMP->PKG Relaxation Vasorelaxation PKA->Relaxation PKG->Relaxation

Caption: this compound's vasorelaxant signaling pathway.

This compound's Insulin Secretion Pathway

This compound potentiates glucose-induced insulin secretion in pancreatic β-cells through a Ca2+-dependent and cAMP-PKA mediated pathway.

This compound This compound AC Adenylyl Cyclase This compound->AC Activates Glucose High Glucose Ca_Channel Voltage-gated Ca2+ Channel Glucose->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Insulin_Secretion Potentiates

Caption: this compound's insulin secretion pathway.

References

Technical Support Center: Method Refinement for Consistent Tambulin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent quantification of Tambulin.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common analytical methods for quantifying this compound, a flavonoid, are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique for routine quantification, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices.

Q2: What is a suitable starting mobile phase for HPLC analysis of this compound?

A2: A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as mobile phase B. The acidic modifier helps to improve peak shape by suppressing the ionization of this compound's hydroxyl groups.

Q3: What detection wavelength should I use for this compound quantification by HPLC-UV?

A3: Flavonoids like this compound typically have two major absorption maxima. For initial method development, it is recommended to use a photodiode array (PDA) detector to determine the optimal wavelength. Generally, a wavelength between 280 nm and 370 nm is suitable for the quantification of flavonols.

Q4: How can I improve the extraction efficiency of this compound from Zanthoxylum armatum?

A4: The extraction efficiency of this compound can be influenced by the solvent, temperature, and extraction time. Methanolic and ethanolic solutions are commonly used for extracting flavonoids. To optimize extraction, consider performing a systematic study with varying solvent polarities (e.g., different percentages of methanol or ethanol (B145695) in water), extraction times, and temperatures. Soaking the plant material in the solvent for a period before extraction can also enhance the yield.

Q5: Is this compound stable in solution?

A5: The stability of flavonoids in solution is influenced by factors such as pH, temperature, and light exposure. Generally, flavonoids are more stable in acidic conditions and can degrade in neutral or alkaline solutions.[1] For consistent quantification, it is crucial to control these factors. Prepare fresh standard solutions and store them protected from light at a low temperature. A formal stability study in the analytical solvent should be performed as part of method validation.

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with free silanol (B1196071) groups on the column; Column overload; Sample solvent effects.- Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Inadequate column equilibration; Fluctuations in mobile phase composition; Temperature variations.- Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a consistent temperature.
Poor Peak Resolution Inappropriate mobile phase composition or gradient; Suboptimal flow rate.- Optimize the gradient profile (slope and duration). - Try a different organic modifier (e.g., acetonitrile vs. methanol). - Adjust the pH of the aqueous mobile phase. - Reduce the flow rate.
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase or detector cell; Column bleed.- Degas the mobile phase thoroughly. - Flush the system and clean the detector cell. - Use a high-quality column and mobile phase solvents.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity Inefficient ionization; Matrix effects (ion suppression); Suboptimal MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Improve sample cleanup to remove interfering matrix components. - Use an isotopically labeled internal standard to compensate for matrix effects. - Optimize collision energy for fragmentation.
High Background Noise Contaminated solvent or system; In-source fragmentation.- Use high-purity solvents and clean the LC-MS system. - Optimize source conditions to minimize in-source fragmentation.
Inconsistent Quantification Matrix effects; Instability of the analyte in the matrix.- Implement a robust sample preparation method with good recovery and minimal matrix effects. - Use a stable, isotopically labeled internal standard. - Perform matrix effect studies during method validation.

Quantitative Data Summary

The following tables provide a summary of available and example quantitative data for this compound.

Table 1: this compound Content in Zanthoxylum armatum

Plant PartExtraction MethodQuantification MethodThis compound Content (% w/w)Reference
FruitsNot specifiedNot specified0.125[2]
LeavesExample: 80% MethanolExample: HPLC-UVData not available-
BarkExample: Ethanolic SoxhletExample: LC-MS/MSData not available-

Table 2: Example Pharmacokinetic Parameters of a Flavonoid (for illustrative purposes)

ParameterValue (mean ± SD)
Cmax (ng/mL)1339 ± 52.2 (IV, 5 mg/kg)
Tmax (h)0.03 (IV, 5 mg/kg)
t1/2 (h)2.6 ± 0.2 (IV, 5 mg/kg)
AUC (ng·h/mL)Data varies with dose
Bioavailability (%)11.2 - 18.8 (Oral, 10-50 mg/kg)

Experimental Protocols

Protocol 1: Extraction of this compound from Zanthoxylum armatum Fruits
  • Sample Preparation: Dry the fruits of Zanthoxylum armatum at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried fruits into a fine powder.

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material.

    • Transfer the powder to a suitable extraction vessel.

    • Add 20 mL of 80% methanol.

    • Sonication or maceration with shaking can be used to enhance extraction. For example, sonicate for 30 minutes at room temperature.

  • Filtration and Concentration:

    • Filter the extract through a Whatman No. 1 filter paper.

    • Collect the filtrate and, if necessary for sensitivity, evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis (e.g., 5 mL).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-UV Method for this compound Quantification (General Method)
  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution (Example):

    • 0-5 min: 10-30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm (or optimal wavelength determined by PDA)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway

Tambulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell This compound This compound L-type Ca2+ Channel L-type Ca2+ Channel This compound->L-type Ca2+ Channel Activates Ca2+ Ca²⁺ L-type Ca2+ Channel->Ca2+ Influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP PKA_inactive PKA (inactive) PKA_active PKA (active) PKA_inactive->PKA_active Activates Insulin Granules Insulin Granules PKA_active->Insulin Granules Phosphorylates (amplifies) Insulin Secretion Insulin Secretion Insulin Granules->Insulin Secretion Ca2+->Insulin Granules Triggers Exocytosis cAMP->PKA_inactive Binds Tambulin_Quantification_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification Plant_Material Z. armatum Fruits Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution HPLC_Injection HPLC-UV or LC-MS/MS Injection Reconstitution->HPLC_Injection Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation Detection Detection Chromatographic_Separation->Detection Data_Analysis Peak Integration & Quantification Detection->Data_Analysis Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Column Column Issue? Start->Check_Column Check_Sample Sample Issue? Check_Column->Check_Sample No Sol_Column Use end-capped column Flush or replace column Check_Column->Sol_Column Yes Check_MobilePhase Mobile Phase Issue? Check_Sample->Check_MobilePhase No Sol_Sample Reduce concentration Dissolve in mobile phase Check_Sample->Sol_Sample Yes Sol_MobilePhase Adjust pH Add competing base Check_MobilePhase->Sol_MobilePhase Yes

References

Validation & Comparative

A Comparative Efficacy Analysis of Tambulin and Other Notable Flavonols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel compounds against established alternatives is paramount. This guide provides a detailed comparison of the biological activities of Tambulin with other well-researched flavonols, namely Quercetin, Kaempferol, and Myricetin. While direct comparative studies on the antioxidant, anti-inflammatory, and anticancer efficacy of this compound using standardized assays are currently limited in publicly available scientific literature, this guide collates existing data for other prominent flavonols to provide a valuable benchmark.

Data Presentation: A Quantitative Comparison of Flavonol Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Quercetin, Kaempferol, and Myricetin in various in vitro assays. These values are indicative of the potency of each flavonol in antioxidant, anti-inflammatory, and anticancer activities. The absence of data for this compound highlights a significant area for future research.

Table 1: Antioxidant Activity of Flavonols (DPPH Radical Scavenging Assay)

FlavonolIC50 (µg/mL)Source
Quercetin1.84 - 29.55[1][2]
Kaempferol5.318[2]
MyricetinNot explicitly found in searched results
This compound Data Not Available

Table 2: Anti-inflammatory Activity of Flavonols (COX-2 Inhibition)

FlavonolIC50 (µM)Source
QuercetinData suggests inhibition but specific IC50 not found[3]
KaempferolData suggests inhibition but specific IC50 not found[3]
MyricetinData suggests inhibition but specific IC50 not found[4]
This compound Data Not Available

Table 3: Anticancer Activity of Flavonols (MTT Assay on Various Cancer Cell Lines)

FlavonolCell LineIC50 (µM)Source
QuercetinCaco-2 (Colon)35[5]
SW620 (Colon)20[5]
MCF-7 (Breast)48 - 100[5]
KaempferolHCT-8 (Colon)177.78[6]
MDA-MB-231 (Breast)~90 (24.85 µg/mL)[6]
HepG2 (Liver)25-50[7]
MyricetinHT-29 (Colon)47.6[6]
Caco-2 (Colon)88.4[6]
MDA-MB-231 (Breast)114.75[6]
This compound Data Not Available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound.

  • Reagent Preparation : A stock solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture : The test compound (flavonol) at various concentrations is added to the DPPH solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 517 nm).

  • Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value is then determined, representing the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[8][9]

COX-2 (Cyclooxygenase-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the pro-inflammatory enzyme COX-2.

  • Enzyme and Substrate Preparation : Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Inhibitor Incubation : The test compound is pre-incubated with the COX-2 enzyme.

  • Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.

  • Product Detection : The production of prostaglandins, the product of the COX-2 reaction, is measured. This can be done using various methods, including fluorometric or colorimetric detection kits.

  • Data Analysis : The inhibitory effect of the compound is determined by comparing the enzyme activity in the presence of the compound to a control without the inhibitor. The IC50 value is calculated as the concentration of the inhibitor that causes 50% inhibition of COX-2 activity.[10][11][12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cells.

  • Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading : The absorbance of the resulting colored solution is measured with a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.[13][14][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding.

experimental_workflow cluster_antioxidant Antioxidant Assay (DPPH) cluster_anti_inflammatory Anti-inflammatory Assay (COX-2) cluster_anticancer Anticancer Assay (MTT) A1 Prepare Flavonol Solutions A2 Mix with DPPH Solution A1->A2 A3 Incubate in Dark A2->A3 A4 Measure Absorbance (517nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Flavonol & COX-2 Enzyme B2 Pre-incubate B1->B2 B3 Add Arachidonic Acid B2->B3 B4 Measure Prostaglandin Production B3->B4 B5 Calculate IC50 B4->B5 C1 Seed Cancer Cells C2 Treat with Flavonol C1->C2 C3 Add MTT Reagent C2->C3 C4 Solubilize Formazan C3->C4 C5 Measure Absorbance (570nm) C4->C5 C6 Calculate IC50 C5->C6

Caption: General experimental workflows for assessing flavonol efficacy.

signaling_pathway cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Cell Proliferation Pathway (Simplified) Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Flavonols Flavonols Flavonols->COX-2 inhibition Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Flavonols_cancer Flavonols Flavonols_cancer->PI3K inhibition Flavonols_cancer->Akt inhibition

Caption: Simplified signaling pathways modulated by flavonols.

Discussion and Future Directions

The presented data underscores the potent antioxidant, anti-inflammatory, and anticancer activities of well-known flavonols like Quercetin, Kaempferol, and Myricetin. Their efficacy, as demonstrated by low IC50 values in various assays, solidifies their importance in drug discovery and development.

The current body of research on This compound indicates significant biological activity, particularly in the context of vasorelaxation and insulin (B600854) secretion.[16] These effects are attributed to its influence on cyclic AMP and cyclic GMP signaling pathways.[16] However, a direct comparison of this compound's efficacy with other flavonols in standardized antioxidant, anti-inflammatory, and anticancer assays is a clear knowledge gap.

To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should aim to:

  • Quantify the antioxidant capacity of this compound using assays such as DPPH, ABTS, and ORAC to determine its IC50 values.

  • Evaluate the anti-inflammatory effects of this compound by measuring its inhibitory activity against key inflammatory enzymes like COX-1, COX-2, and lipoxygenase, and by assessing its impact on the production of inflammatory cytokines.

  • Determine the anticancer properties of this compound across a panel of human cancer cell lines using cytotoxicity assays like the MTT assay to establish its IC50 values.

  • Elucidate the mechanisms of action of this compound in these different biological contexts by investigating its effects on relevant signaling pathways.

By systematically addressing these research questions, the scientific community can build a comprehensive profile of this compound's efficacy and determine its potential as a novel therapeutic agent. This will enable a more direct and meaningful comparison with established flavonols and guide future drug development efforts.

References

Tambulin's In Vivo Anticancer Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the in vivo anticancer activity of Tambulin, a natural compound that has shown promise in preclinical studies. The data presented here is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent for lung squamous cell carcinoma (LSCC). This document offers a comparative overview of this compound's performance against standard-of-care chemotherapies, detailed experimental methodologies, and an elucidation of its mechanism of action.

Comparative Efficacy in Lung Squamous Cell Carcinoma Xenograft Models

This compound has demonstrated significant tumor growth inhibition in in vivo studies utilizing human lung squamous cell carcinoma (LSCC) xenograft models. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with standard chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696).

Table 1: In Vivo Efficacy of this compound in LSCC Xenograft Models

Cancer Cell LineTreatmentDosageAdministration RouteTumor Growth Inhibition (%)Source
H226This compound20 mg/kgNot SpecifiedSignificant[1][2]
H226This compound40 mg/kgNot SpecifiedMore Significant than 20 mg/kg[1][2]
H520This compound20 mg/kgNot SpecifiedSignificant[1][2]
H520This compound40 mg/kgNot SpecifiedMore Significant than 20 mg/kg[1][2]

Table 2: In Vivo Efficacy of Comparator Agents in Lung Cancer Xenograft Models

Cancer Cell LineTreatmentDosageAdministration RouteTumor Growth Inhibition (%)Source
H226Paclitaxel24 mg/kg/day (5 days)IntravenousPotent Activity[3]
H226Cisplatin3 mg/kg/day (5 days)IntravenousLess effective than Paclitaxel[3]
H526 (SCLC)Cisplatin3.0 mg/kgIntraperitonealSignificant[4]
Various NSCLCPaclitaxel12-24 mg/kg/day (5 days)IntravenousStatistically Significant[3]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

Xenograft Mouse Model Protocol for H226 and H520 LSCC Cell Lines

1. Animal Model:

  • Species: Athymic nude mice (nu/nu) or SCID mice.

  • Age: 4-6 weeks old at the time of tumor cell inoculation.

  • Acclimatization: Animals are allowed to acclimatize for at least one week before the start of the experiment.

2. Cell Culture and Preparation:

  • Cell Lines: Human lung squamous cell carcinoma cell lines H226 and H520 are used.

  • Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Harvesting: When cells reach 70-80% confluency, they are harvested using trypsin-EDTA.

  • Cell Viability: Cell viability is determined using trypan blue exclusion and should be >90%.

  • Cell Suspension: Cells are resuspended in a serum-free medium or phosphate-buffered saline (PBS). For subcutaneous injection, cells may be mixed with Matrigel to enhance tumor formation.

3. Tumor Inoculation:

  • Subcutaneous Model: 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor Measurement: Tumor dimensions (length and width) are measured 2-3 times per week using digital calipers.

  • Tumor Volume Calculation: Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Treatment Initiation: Treatment is initiated when the average tumor volume reaches approximately 100-150 mm³.

5. Drug Administration:

  • This compound: Administered at doses of 20 mg/kg and 40 mg/kg. The route and frequency of administration should be consistent within the study.

  • Cisplatin: Typically administered intraperitoneally or intravenously at doses ranging from 3 to 6 mg/kg, once or multiple times a week.

  • Paclitaxel: Usually administered intravenously at doses ranging from 10 to 24 mg/kg, with varying schedules (e.g., daily for 5 days, or once weekly).

6. Efficacy Evaluation:

  • Primary Endpoint: Tumor growth inhibition is the primary measure of efficacy.

  • Data Analysis: Tumor volumes are plotted over time for each treatment group and compared to the vehicle control group. Statistical analysis is performed to determine the significance of tumor growth inhibition.

  • Immunohistochemistry: At the end of the study, tumors are excised, and immunohistochemical analysis can be performed to assess the expression of relevant biomarkers.

Mechanism of Action: Signaling Pathways

This compound's anticancer activity in lung squamous cell carcinoma is primarily mediated through the inhibition of Histone Deacetylase 1 (HDAC1), which subsequently modulates the Bcl-2/caspase signaling pathway to induce apoptosis.[1][2]

Tambulin_Signaling_Pathway This compound This compound HDAC1 HDAC1 This compound->HDAC1 Bcl2 Bcl-2 (Anti-apoptotic) HDAC1->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Proposed Anticancer Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo anticancer activity of a test compound using a xenograft model.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., H226, H520) Cell_Harvest Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Suspension Preparation of Cell Suspension Cell_Harvest->Suspension Inoculation Subcutaneous Inoculation in Immunocompromised Mice Suspension->Inoculation Tumor_Growth Tumor Growth Monitoring Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (this compound, Comparators, Vehicle) Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Data_Collection Tumor Excision & Data Collection Endpoint->Data_Collection Analysis Statistical Analysis of Tumor Growth Inhibition Data_Collection->Analysis IHC Immunohistochemical Analysis Data_Collection->IHC

References

Tambulin vs. Quercetin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of tambulin and quercetin (B1663063), two flavonoids with significant therapeutic potential. The comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data. While direct comparative studies are limited, this guide consolidates existing data to offer a comprehensive overview for research and drug development purposes.

Chemical Structures

This compound and quercetin are both flavonoids, but they possess distinct structural features that influence their biological activities.

Compound Chemical Structure Key Structural Features
This compound 3,5-dihydroxy-7,8,4'-trimethoxyflavone- Methoxy groups at C7, C8, and C4' positions.
Quercetin 3,5,7,3',4'-pentahydroxyflavone- Hydroxyl groups at C3, C5, C7, C3', and C4' positions.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data (IC50 values) for the antioxidant, anti-inflammatory, and anticancer activities of this compound and quercetin. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity
Assay This compound IC50 Quercetin IC50 Reference Compound IC50
ROS Inhibition 7.5 ± 0.3 µg/mLNot directly reported in the same studyIbuprofen: 11.2 ± 1.9 µg/mL
DPPH Radical Scavenging 32.65 ± 0.31 µg/mL0.55 µg/mLNot applicable
ABTS Radical Scavenging Not Reported1.17 µg/mLNot applicable
Table 2: Anti-inflammatory Activity
Assay This compound IC50 Quercetin IC50 Reference Compound IC50
COX-2 Inhibition In silico binding energy: -8.4 kcal/molPotent inhibitor (specific IC50 varies)Ibuprofen: -7.7 kcal/mol (binding energy)
LOX Inhibition Not ReportedPotent inhibitor (specific IC50 varies)Not applicable
Nitric Oxide (NO) Scavenging Reported as active, no IC5056.27 µg/mlAscorbic acid: 36.16 µg/ml
Table 3: Anticancer Activity (Cytotoxicity)
Cell Line Cancer Type This compound IC50 Quercetin IC50
HT-29Colon CarcinomaNot Reported81.65 ± 0.49 µM (48h)
A549Lung AdenocarcinomaNot ReportedPotent inhibitor (specific IC50 varies)
HeLaCervical CancerNot Reported (extract IC50 ~60 µg/ml)Potent inhibitor (specific IC50 varies)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation: Dissolve the test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, quercetin) and a vehicle control.

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, which are involved in inflammatory processes.

Protocol:

  • NO Generation: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide.

  • Reaction Mixture: The reaction mixture, containing sodium nitroprusside and the test compound at various concentrations in a phosphate (B84403) buffer, is incubated at room temperature.

  • Griess Reagent: After incubation, Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the reaction mixture. This reagent converts nitrite, a stable oxidation product of NO, into a colored azo dye.

  • Absorbance Measurement: The absorbance of the chromophore is measured at 546 nm.

  • Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample to that of the control.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound

The known signaling pathways modulated by this compound are primarily related to its vasorelaxant and anti-inflammatory effects. Its anticancer mechanisms are less defined.

Tambulin_Signaling_Pathways This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle Acts on COX_LOX COX/LOX Enzymes This compound->COX_LOX Inhibits Nrf2_Keap1 Nrf2-Keap1 Pathway This compound->Nrf2_Keap1 Modulates (in extract) CancerCell Cancer Cell This compound->CancerCell Acts on NO_scavenging Nitric Oxide Scavenging This compound->NO_scavenging cAMP_pathway ↑ cAMP Pathway VascularSmoothMuscle->cAMP_pathway cGMP_pathway ↑ cGMP Pathway VascularSmoothMuscle->cGMP_pathway Vasorelaxation Vasorelaxation cAMP_pathway->Vasorelaxation cGMP_pathway->Vasorelaxation InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation AntioxidantResponse ↑ Antioxidant Response Nrf2_Keap1->AntioxidantResponse Proliferation ↓ Proliferation CancerCell->Proliferation

Caption: Putative signaling pathways modulated by this compound.

Quercetin

Quercetin is well-documented to modulate a multitude of signaling pathways implicated in cancer and inflammation.

Quercetin_Signaling_Pathways cluster_cancer Anticancer Effects cluster_inflammation Anti-inflammatory Effects Quercetin Quercetin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Quercetin->PI3K_Akt_mTOR Inhibits MAPK MAPK Pathway Quercetin->MAPK Modulates NF_kB_cancer NF-κB Pathway Quercetin->NF_kB_cancer Inhibits p53 p53 Pathway Quercetin->p53 Activates Angiogenesis ↓ Angiogenesis Quercetin->Angiogenesis COX2 COX-2 Expression Quercetin->COX2 Suppresses iNOS iNOS Expression Quercetin->iNOS Suppresses NF_kB_inflammation NF-κB Activation Quercetin->NF_kB_inflammation Inhibits Proliferation_cancer ↓ Proliferation PI3K_Akt_mTOR->Proliferation_cancer MAPK->Proliferation_cancer NF_kB_cancer->Proliferation_cancer Apoptosis ↑ Apoptosis p53->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest p53->CellCycleArrest Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) COX2->Pro_inflammatory_Cytokines NO_production ↓ NO Production iNOS->NO_production NF_kB_inflammation->COX2 NF_kB_inflammation->iNOS NF_kB_inflammation->Pro_inflammatory_Cytokines

Caption: Key signaling pathways modulated by Quercetin.

Experimental Workflow Diagrams

DPPH Radical Scavenging Assay Workflow

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Serial Dilutions of This compound, Quercetin, & Standard start->prep_samples mix Mix DPPH Solution with Sample/Standard/Control prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for DPPH radical scavenging assay.

MTT Cytotoxicity Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for Adhesion (e.g., 24h) seed_cells->incubate_adhesion treat_cells Treat Cells with Various Concentrations of Compounds incubate_adhesion->treat_cells incubate_treatment Incubate for Treatment Period (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for Formazan Formation (e.g., 3-4h) add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize measure Measure Absorbance (540-590 nm) solubilize->measure calculate_viability Calculate % Cell Viability measure->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

Both this compound and quercetin demonstrate significant potential as therapeutic agents due to their antioxidant, anti-inflammatory, and anticancer properties. Quercetin is a well-researched flavonoid with a broad spectrum of activity and well-defined mechanisms of action. This compound, while less studied, exhibits potent antioxidant and anti-inflammatory effects. The available data suggests that this compound's antioxidant activity, in terms of ROS inhibition, is comparable to the standard anti-inflammatory drug ibuprofen.

The primary limitation in this comparative analysis is the lack of studies directly comparing the efficacy of this compound and quercetin under the same experimental conditions. Furthermore, more research is needed to elucidate the specific anticancer mechanisms of this compound and to determine its IC50 values against a range of cancer cell lines. Future head-to-head comparative studies are warranted to fully assess the relative therapeutic potential of these two promising flavonoids.

References

A Comparative Analysis of the Vasorelaxant Effects of Tambulin and Structurally Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasorelaxant properties of Tambulin, a naturally occurring flavone, with its structurally related analogues, diosmetin (B1670712) and 5,7-dimethoxyflavone (B190784). The information presented is based on available experimental data and is intended to inform researchers in the fields of pharmacology and drug development.

Introduction

This compound, chemically known as 5,7-dihydroxy-8,4'-dimethoxyflavone, is a flavonoid isolated from various medicinal plants. It has been investigated for its potential cardiovascular effects, particularly its ability to relax blood vessels. Understanding the vasorelaxant profile of this compound and its analogues is crucial for evaluating their therapeutic potential in conditions associated with vasoconstriction, such as hypertension. This guide summarizes the key findings on the vasorelaxant effects of these compounds, their mechanisms of action, and the experimental protocols used in their evaluation.

Quantitative Comparison of Vasorelaxant Activity

The vasorelaxant effects of this compound, diosmetin, and 5,7-dimethoxyflavone have been evaluated in ex vivo studies using isolated arterial rings. The following table summarizes the key quantitative data from these studies.

CompoundVascular BedPre-contraction AgentEndothelium-dependencyPotency (EC50/IC50)Maximal Relaxation (Emax)Key Mechanistic Findings
This compound Porcine Coronary ArteryU46619 (a thromboxane (B8750289) A2 analogue)IndependentNot explicitly statedNot explicitly statedInvolves both cyclic AMP and cyclic GMP relaxing pathways[1]
Diosmetin Rat AortaPhenylephrine or High K+Dependent (at lower concentrations) and Independent (at higher concentrations)Not explicitly statedNot explicitly statedInvolves calcium channel antagonism, potassium channel activation, and muscarinic receptor-linked pathways[2]
5,7-Dimethoxyflavone Rat AortaMethoxamineDependentNot explicitly statedNot explicitly statedMediated by the NO-cGMP and cyclooxygenase pathways, potassium channel activation, and inhibition of calcium influx[3]

Note: Direct comparison of potency (EC50/IC50) and maximal relaxation (Emax) is challenging due to variations in experimental models and reporting standards across studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogues.

Isolated Artery Vasorelaxation Assay

This ex vivo method is a standard procedure to assess the direct effect of a compound on blood vessel tone.

  • Tissue Preparation:

    • Male Wistar rats or porcine hearts are euthanized.

    • The thoracic aorta or coronary arteries are carefully dissected and cleaned of adherent connective tissue.

    • The arteries are cut into rings of approximately 2-4 mm in length.

    • For endothelium-denuded experiments, the endothelial layer is removed by gently rubbing the intimal surface of the rings.

  • Experimental Setup:

    • The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • The rings are connected to isometric force transducers to record changes in tension.

    • An optimal resting tension is applied to the rings (e.g., 1.5-2.0 g) and they are allowed to equilibrate for a period of 60-90 minutes.

  • Experimental Procedure:

    • The viability of the rings is assessed by contracting them with a potent vasoconstrictor, such as phenylephrine, methoxamine, or a high concentration of potassium chloride (KCl).

    • In endothelium-intact rings, the presence of a functional endothelium is confirmed by inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

    • Once a stable contraction is achieved with a pre-contraction agent (e.g., U46619, phenylephrine, methoxamine), the test compound (this compound, diosmetin, or 5,7-dimethoxyflavone) is added in a cumulative manner to obtain a concentration-response curve.

    • To investigate the mechanism of action, rings can be pre-incubated with specific inhibitors (e.g., L-NAME to block nitric oxide synthase, indomethacin (B1671933) to block cyclooxygenase, or various potassium channel blockers) before the addition of the test compound.

  • Data Analysis:

    • The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist.

    • The EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) and the maximal relaxation (Emax) are calculated from the concentration-response curves.

Signaling Pathways in Vasorelaxation

The vasorelaxant effects of this compound and its analogues are mediated by distinct signaling pathways within the vascular smooth muscle cells and, in some cases, the endothelial cells.

This compound's Vasorelaxant Pathway

This compound induces vasorelaxation through an endothelium-independent mechanism, directly targeting the vascular smooth muscle cells. Its action involves the modulation of cyclic nucleotide signaling pathways.

Tambulin_Pathway This compound This compound VSMC Vascular Smooth Muscle Cell This compound->VSMC Direct action AC Adenylyl Cyclase VSMC->AC GC Guanylyl Cyclase VSMC->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A cAMP->PKA Activates PKG Protein Kinase G cGMP->PKG Activates Relaxation Relaxation PKA->Relaxation PKG->Relaxation Diosmetin_Pathway cluster_endo Endothelium-Dependent (Lower Conc.) cluster_vsmooth Endothelium-Independent (Higher Conc.) Diosmetin_low Diosmetin Muscarinic_R Muscarinic Receptors Diosmetin_low->Muscarinic_R Activates Endothelium Endothelial Cell Muscarinic_R->Endothelium Relaxation Relaxation Endothelium->Relaxation Diosmetin_high Diosmetin Ca_channel Voltage-gated Ca²⁺ Channels Diosmetin_high->Ca_channel Blocks K_channel K⁺ Channels Diosmetin_high->K_channel Opens VSMC Vascular Smooth Muscle Cell Ca_channel->VSMC Ca²⁺ influx K_channel->VSMC K⁺ efflux VSMC->Relaxation DMF_Pathway DMF 5,7-Dimethoxyflavone Endothelium Endothelial Cell DMF->Endothelium VSMC Vascular Smooth Muscle Cell DMF->VSMC eNOS eNOS Endothelium->eNOS Activates COX Cyclooxygenase Endothelium->COX Activates K_channel K⁺ Channels VSMC->K_channel Opens Ca_channel Ca²⁺ Channels VSMC->Ca_channel Blocks NO Nitric Oxide eNOS->NO Prostacyclins Prostacyclins COX->Prostacyclins sGC soluble Guanylyl Cyclase NO->sGC Activates Relaxation Relaxation Prostacyclins->Relaxation cGMP cGMP sGC->cGMP cGMP->Relaxation K_channel->Relaxation Hyperpolarization Ca_channel->Relaxation Reduced Ca²⁺ influx

References

A Comparative Guide to the Mechanism of Action of Tambulin in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Tambulin across various cell lines, supported by experimental data. It further contrasts its mechanism with other molecules acting on similar signaling pathways.

Executive Summary

This compound, a natural flavonol, exhibits diverse mechanisms of action contingent on the cellular context. In vascular smooth muscle cells, it induces vasorelaxation through the modulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways. In pancreatic β-cells, it potentiates glucose-stimulated insulin (B600854) secretion via a Ca2+ channel-dependent and cAMP-PKA mediated pathway. Furthermore, in lung cancer cell lines, this compound induces apoptosis by inhibiting histone deacetylase 1 (HDAC1) and modulating the Bcl-2/caspase signaling cascade. This guide presents the available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a clear understanding of this compound's multifaceted activities.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative data validating this compound's mechanism of action in different cell lines.

Table 1: Vasorelaxant Effect of this compound in Porcine Coronary Artery

ParameterValueCell/Tissue TypeReference
Pre-contraction InhibitorU46619 (100 nM)Porcine Coronary Artery Rings[1]
This compound Concentration for significant relaxationNot explicitly defined in snippetPorcine Coronary Artery Rings[1]
Involvement of cAMP/cGMP pathwaysYesPorcine Coronary Artery Rings[1]

Further quantitative data on EC50 values for vasorelaxation was not available in the provided search results.

Table 2: Effect of this compound on Insulin Secretion in Pancreatic β-Cells

Cell LineParameterConditionResultReference
MIN6 CellsInsulin SecretionHigh Glucose (16.7 mM) + P2Y AgonistsEC50 values of 44.6±7 nM (2-MeSADP), 25.8±5.6 nM (MRS2365), and 30.7±12.7 nM (Up3U)[2]
MIN6 CellsIntracellular Ca2++ P2Y AgonistsEC50 of 3.4±0.6 nM (2-MeSADP) and 3.2±0.7 nM (Up3U)[2]

Direct EC50 values for this compound on insulin secretion were not found in the search results.

Table 3: Anti-proliferative and Pro-apoptotic Effects of this compound in Lung Squamous Cell Carcinoma Cells

Cell LineParameterTime PointIC50 Value (µg/mL)Reference
H226Inhibition of Proliferation12 h53.02[3]
24 h40.86[3]
48 h36.61[3]
H520Inhibition of Proliferation12 h52.71[3]
24 h39.95[3]
48 h36.90[3]
H226 & H520Apoptosis InductionNot specifiedDose-dependent increase[3][4]

Comparison with Alternative Molecules

This compound's mechanism, particularly its impact on the cAMP pathway, invites comparison with other well-known modulators of this signaling cascade.

Table 4: Comparison of this compound with Forskolin and Rolipram

MoleculePrimary Mechanism of ActionTarget Cell/Tissue Type (from results)Quantitative Data (from results)Reference
This compound Vasorelaxation (via cAMP/cGMP), Insulin Secretion (via cAMP-PKA), Apoptosis (via HDAC1 inhibition)Porcine Coronary Artery, MIN6 cells, H226 & H520 cellsIC50 for apoptosis: ~37-53 µg/mL[1][3]
Forskolin Activates adenylyl cyclase, increasing intracellular cAMP levels.U937 cells, various cell lines for researchEC50 for cAMP increase: 30 µM (U937 cells)[5]
Rolipram Selective phosphodiesterase 4 (PDE4) inhibitor, leading to increased cAMP levels.Not specified in provided resultsNot specified in provided results

Direct comparative studies quantitatively assessing the effects of this compound against Forskolin or Rolipram on cAMP or cGMP levels in the same experimental setup were not identified in the search results.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Vasorelaxation Assay in Porcine Coronary Artery Rings
  • Tissue Preparation: Freshly obtained porcine hearts are used to dissect the left anterior descending coronary artery. The artery is cleaned of connective tissue and cut into rings.[6] The endothelium can be removed by gentle rubbing.

  • Experimental Setup: The rings are mounted in an organ bath containing Krebs-Ringer bicarbonate solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Tension is recorded isometrically.

  • Procedure:

    • After an equilibration period, the rings are pre-contracted with a contractile agent such as U46619 (a thromboxane (B8750289) A2 mimetic).[1]

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

    • The relaxation response is measured as the percentage decrease in the pre-contracted tension.

    • To investigate the involvement of the cAMP and cGMP pathways, experiments can be repeated in the presence of inhibitors of protein kinase A (PKA) and protein kinase G (PKG).[1]

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
  • Cell Culture: MIN6 cells are cultured in DMEM supplemented with fetal bovine serum and other necessary reagents.[7]

  • Procedure:

    • Cells are seeded in 24-well plates and grown to a suitable confluency.

    • Before the assay, cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBB).

    • The pre-incubation buffer is then replaced with KRBB containing low glucose, high glucose, or high glucose plus this compound at various concentrations.

    • After a defined incubation period (e.g., 1 hour), the supernatant is collected.[7]

    • The concentration of secreted insulin in the supernatant is quantified using an ELISA kit.[2][7]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
  • Cell Culture and Treatment: H226 and H520 cells are cultured in appropriate media and treated with varying concentrations of this compound for specified durations.[3]

  • Staining Procedure:

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

    • Incubate at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative / PI-negative cells are considered live.

    • Annexin V-positive / PI-negative cells are in early apoptosis.

    • Annexin V-positive / PI-positive cells are in late apoptosis or necrosis.

Western Blotting for HDAC1 and Bcl-2 Family Proteins
  • Protein Extraction: Following treatment with this compound, H226 and H520 cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[9][10]

  • SDS-PAGE and Transfer:

    • Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-polyacrylamide gel.

    • The proteins are separated by electrophoresis and then transferred to a PVDF membrane.[11][12]

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for HDAC1, Bcl-2, Bax, cleaved caspase-3, and cleaved caspase-9, along with a loading control (e.g., β-actin).[3]

    • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Tambulin_Vasorelaxation_Pathway This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle cAMP_pathway ↑ cAMP Pathway VascularSmoothMuscle->cAMP_pathway cGMP_pathway ↑ cGMP Pathway VascularSmoothMuscle->cGMP_pathway PKA Protein Kinase A (PKA) cAMP_pathway->PKA PKG Protein Kinase G (PKG) cGMP_pathway->PKG Vasorelaxation Vasorelaxation PKA->Vasorelaxation PKG->Vasorelaxation

Caption: Proposed mechanism of this compound-induced vasorelaxation.

Tambulin_Insulin_Secretion_Pathway This compound This compound Pancreatic_Beta_Cell Pancreatic β-Cell (e.g., MIN6) This compound->Pancreatic_Beta_Cell Ca2_channel L-type Ca2+ Channel Pancreatic_Beta_Cell->Ca2_channel cAMP_PKA_pathway ↑ cAMP-PKA Pathway Pancreatic_Beta_Cell->cAMP_PKA_pathway High_Glucose High Glucose High_Glucose->Pancreatic_Beta_Cell Ca2_influx ↑ [Ca2+]i Ca2_channel->Ca2_influx Insulin_Secretion Insulin Secretion Ca2_influx->Insulin_Secretion cAMP_PKA_pathway->Insulin_Secretion

Caption: this compound's role in potentiating insulin secretion.

Tambulin_Apoptosis_Pathway This compound This compound LSCC_Cell Lung Squamous Cell Carcinoma Cell (H226, H520) This compound->LSCC_Cell HDAC1 HDAC1 LSCC_Cell->HDAC1 inhibits Bcl2 ↓ Bcl-2 HDAC1->Bcl2 Bax ↑ Bax HDAC1->Bax Caspase9 ↑ Cleaved Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by this compound in lung cancer cells.

Caption: Workflow for Annexin V/PI apoptosis assay.

References

A Comparative Analysis of Tambulin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tambulin, a flavonoid with significant therapeutic potential, derived from various plant sources. While Zanthoxylum armatum is the most extensively studied source, this document also references other plants reported to contain this compound, highlighting areas for future research.

Introduction to this compound

This compound is a flavonol that has garnered attention for its diverse pharmacological effects. It is a derivative of herbacetin, specifically 7,8,4'-trimethyl ether. Research has primarily focused on its vasorelaxant and insulinotropic properties, suggesting its potential in the management of cardiovascular diseases and diabetes.

Plant Sources of this compound

While several plants are reported to contain this compound, the level of scientific investigation into the yield, purity, and bioactivity of this compound from these sources varies significantly.

  • Zanthoxylum armatum (Timur) : The fruits of this plant, belonging to the Rutaceae family, are the most well-documented and primary commercial source of this compound. It is traditionally used in various medicinal systems for ailments like hypertension, abdominal pain, and fever.[1][2]

  • Drummondita calida : This plant from the Rutaceae family has been reported to contain this compound. However, detailed studies on the extraction, yield, and specific biological activities of this compound from this source are limited.

  • Achillea pseudopectinata : Belonging to the Asteraceae family, this species has also been cited as a source of this compound. The genus Achillea is known for a wide range of bioactive compounds.[3][4][5][6]

Due to the extensive research available, this guide will focus on the properties of this compound isolated from Zanthoxylum armatum.

Comparative Analysis of this compound from Zanthoxylum armatum

The following tables summarize the quantitative data on the yield and biological activities of this compound extracted from the fruits of Zanthoxylum armatum.

Table 1: Extraction Yield of this compound
Plant SourcePlant PartExtraction MethodYield (%)Reference
Zanthoxylum armatumFruitsMethanol extraction followed by column chromatography0.125[7]
Table 2: Biological Activities of this compound from Zanthoxylum armatum
Biological ActivityAssayKey FindingsIC₅₀/EC₅₀Reference
VasorelaxationPorcine Coronary Artery RingsInduces endothelium-independent relaxation.-[2]
Insulin (B600854) SecretionMouse Islets and MIN6 CellsPotentiates glucose-induced insulin secretion.-[8]
AntiulcerPylorus-ligated and Ethanol-induced Ulcer Models in RatsSignificant antiulcer activity.-[9]
AntiproliferativeBreast, Liver, Colon, and Skin Cancer Cell LinesSignificant antiproliferative activity.37.96 - 48.7 µg/mL[7]
AntioxidantDPPH Radical Scavenging AssayPotent antioxidant activity.32.65 µg/mL[1]
ROS Inhibition-Potent ROS inhibition.7.5 µg/mL[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Vasorelaxation Assay in Porcine Coronary Artery Rings

Objective: To assess the vasorelaxant effect of this compound.

Methodology:

  • Tissue Preparation: Porcine hearts are obtained from a local abattoir. The left anterior descending coronary artery is dissected and cleaned of connective tissue. The artery is cut into rings of 3-4 mm in length.

  • Endothelium Removal (for some rings): The endothelium is removed by gently rubbing the intimal surface with a pair of fine forceps.

  • Mounting: The rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O₂ and 5% CO₂ gas mixture. The rings are connected to isometric force transducers.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 5 g. The viability of the rings is tested with potassium chloride (KCl). Endothelium integrity or its absence is verified using bradykinin.

  • Experiment: The rings are contracted with a vasoconstrictor agent (e.g., U46619, a thromboxane (B8750289) A₂ mimetic). Once a stable contraction is reached, cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of this compound on insulin secretion from pancreatic β-cells.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas.

  • Cell Culture: Isolated islets or a pancreatic β-cell line (e.g., MIN6 cells) are cultured under standard conditions (37°C, 5% CO₂).

  • Pre-incubation: The cells are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to allow them to return to a basal state of insulin secretion.

  • Stimulation: The pre-incubation buffer is replaced with KRBB containing low glucose, high glucose (e.g., 16.7 mM), or high glucose plus different concentrations of this compound. The cells are then incubated for a defined period (e.g., 1 hour).

  • Sample Collection: After incubation, the supernatant is collected to measure secreted insulin. The cells are lysed to measure the intracellular insulin content.

  • Insulin Measurement: Insulin concentrations in the supernatant and cell lysates are quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of secreted insulin is normalized to the total insulin content and expressed as a percentage of the total insulin.

Signaling Pathways of this compound

The biological activities of this compound are mediated through the modulation of specific signaling pathways.

Vasorelaxation Signaling Pathway

This compound induces vasorelaxation through a direct effect on vascular smooth muscle, involving both the cyclic AMP (cAMP) and cyclic GMP (cGMP) pathways.[2]

G cluster_0 Inside Vascular Smooth Muscle Cell This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle Direct Effect AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A cAMP->PKA Activates PKG Protein Kinase G cGMP->PKG Activates Relaxation Relaxation PKA->Relaxation PKG->Relaxation

Caption: this compound's vasorelaxant effect via cAMP and cGMP pathways.

Insulin Secretion Signaling Pathway

This compound potentiates glucose-induced insulin secretion in a calcium-dependent manner, primarily through the activation of the cAMP-Protein Kinase A (PKA) pathway.[8]

G cluster_1 Inside Pancreatic β-Cell This compound This compound AC Adenylyl Cyclase This compound->AC Activates PancreaticBetaCell Pancreatic β-Cell Glucose Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel K-ATP Channel Closure ATP_ADP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx InsulinExocytosis Insulin Granule Exocytosis Ca_influx->InsulinExocytosis Triggers cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PKA->InsulinExocytosis Potentiates

Caption: this compound's role in potentiating insulin secretion.

Conclusion

This compound, particularly from Zanthoxylum armatum, demonstrates significant potential as a therapeutic agent for cardiovascular and metabolic disorders. The provided data and protocols offer a foundation for further research and development. A notable gap in the literature exists regarding the comparative analysis of this compound from other plant sources like Drummondita calida and Achillea pseudopectinata. Future studies should aim to isolate and characterize this compound from these plants to fully understand its therapeutic potential across different botanical origins. This would enable a more comprehensive comparative analysis and could unveil novel sources for this promising bioactive compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tambulin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Tambulin, with a focus on cross-validation to ensure data integrity and consistency across different techniques. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Analytical Method Cross-Validation

In drug development, it is often necessary to transfer analytical methods between laboratories or to switch to a different method during the course of a project. Method cross-validation is the process of verifying that two distinct analytical methods provide equivalent results for a given analyte. This is crucial for ensuring the consistency and reliability of data throughout the drug development lifecycle.

This guide will focus on two commonly employed analytical techniques for the quantification of small molecules like this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Performance of Analytical Methods for this compound

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound in a biological matrix.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.998> 0.999
Range 50 - 5000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 50 ng/mL1 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 15%
Precision (% CV) < 15%< 15%
Selectivity GoodExcellent
Matrix Effect Potential for interferenceMinimal with appropriate internal standard
Run Time 5 - 10 minutes2 - 5 minutes

Table 2: Sample Cross-Validation Acceptance Criteria

ParameterAcceptance Criteria
Mean % Difference between methods ≤ 20%
Correlation Coefficient (r) ≥ 0.95
Number of Samples per Batch ≥ 20
Concentration Range of Samples Should cover the entire calibration range

Experimental Protocols

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) (e.g., 30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 233 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • To 100 µL of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion → Product ion (specific m/z values would be determined for the actual compound)

      • Internal Standard (IS): Precursor ion → Product ion

    • Source Parameters: Optimized for this compound (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard solution.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

Visualized Workflows and Pathways

G A Original Validated Method (e.g., HPLC-UV) C Select Samples (n > 20) Covering the Calibration Range A->C B New Analytical Method (e.g., LC-MS/MS) B->C D Analyze Samples with Original Method C->D E Analyze Samples with New Method C->E F Record Results from Both Methods D->F E->F G Statistical Analysis - Calculate % Difference - Correlation Coefficient F->G H Compare Results to Acceptance Criteria G->H I Methods are Correlated (Cross-Validation Successful) H->I Pass J Methods are Not Correlated (Cross-Validation Failed) H->J Fail K Investigate Discrepancies and Re-evaluate J->K

Caption: Workflow for Cross-Validation of Two Analytical Methods.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis A Plasma Sample Collection B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Injection into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition and Quantification G->H

Caption: Experimental Workflow for the HPLC-UV Method.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the study. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for studies requiring low detection limits. The HPLC-UV method, while less sensitive, can be a robust and cost-effective option for routine analysis at higher concentrations.

The Antifungal Potential of Tambulin: A Comparative Analysis with Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Published: December 19, 2025

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Tambulin, a flavonol isolated from the plant Zanthoxylum armatum, represents a promising area of research in the quest for new antifungal compounds. Flavonoids, a class of plant secondary metabolites, have garnered significant attention for their broad spectrum of biological activities, including antifungal properties. This guide provides a comparative overview of the potential antifungal activity of this compound, based on data from structurally similar flavonols, and contrasts it with the efficacy and mechanisms of action of established commercial fungicides.

Disclaimer: To date, specific studies quantifying the direct antifungal activity of this compound against pathogenic fungi are not available in the public domain. The data presented for flavonols serve as a proxy to highlight the potential of this class of compounds and to underscore the need for further research into this compound's specific activities.

Quantitative Comparison of Antifungal Efficacy

The following table summarizes the in vitro antifungal activity of various flavonols, structurally related to this compound, against a range of pathogenic fungi. The data is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For comparison, the general efficacy range of common classes of commercial fungicides is also provided.

Compound/Fungicide ClassFungal SpeciesMIC (µg/mL)Reference(s)
Flavonols
QuercetinTrichophyton rubrum125[1]
QuercetinCandida albicans75[2]
MyricetinCandida albicans3.9 - 64[3]
BaicaleinCandida spp.1.9 - 21[4]
LuteolinCandida albicans37.5[2]
IsoquercitrinCandida albicans37.5[2]
RutinCandida albicans37.5[2]
Commercial Fungicides
Azoles (e.g., Fluconazole)Various yeasts and molds0.25 - 64
Polyenes (e.g., Amphotericin B)Broad spectrum0.1 - 5
Echinocandins (e.g., Caspofungin)Candida spp., Aspergillus spp.0.03 - 8

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial compounds. The following is a generalized protocol for the broth microdilution method, a standard procedure for assessing antifungal susceptibility.

Broth Microdilution Assay for Antifungal Susceptibility Testing
  • Preparation of Fungal Inoculum:

    • The fungal strain of interest is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.

    • A suspension of the fungal cells or spores is prepared in a sterile saline solution or broth.

    • The suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard) using a spectrophotometer. This corresponds to a specific number of colony-forming units per milliliter (CFU/mL).

    • The standardized inoculum is further diluted in the test medium (e.g., RPMI-1640) to the final desired concentration for the assay.

  • Preparation of Test Compounds:

    • Stock solutions of the test compounds (e.g., this compound, other flavonols, or commercial fungicides) are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • A series of twofold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at a suitable temperature (e.g., 35°C for Candida species) for a specified period (typically 24-48 hours).

    • Control wells containing only the medium, the fungal inoculum without any test compound (growth control), and the medium with the test compound but no inoculum (sterility control) are included.

  • Determination of MIC:

    • After incubation, the plates are examined visually or using a spectrophotometric plate reader to assess fungal growth.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Test Compound Dilutions C->D E Incubate D->E F Read Results E->F G Determine MIC F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

General Signaling Pathways of Flavonoid Antifungal Activity

G cluster_targets Fungal Cell Targets cluster_effects Cellular Effects Flavonoids Flavonoids (e.g., this compound) CellWall Cell Wall Synthesis Flavonoids->CellWall CellMembrane Cell Membrane Integrity Flavonoids->CellMembrane Enzymes Essential Enzymes Flavonoids->Enzymes NucleicAcids Nucleic Acid Synthesis Flavonoids->NucleicAcids Inhibition Inhibition of Growth CellWall->Inhibition MembraneDamage Membrane Damage CellMembrane->MembraneDamage Enzymes->Inhibition NucleicAcids->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis MembraneDamage->Apoptosis

References

validation of Tambulin as a therapeutic agent for ulcers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tambulin, a flavonoid isolated from Zanthoxylum armatum, with established therapeutic agents for the treatment of ulcers. The information presented is based on available preclinical experimental data, offering a quantitative and methodological assessment of its potential.

Comparative Efficacy of Anti-Ulcer Agents

The therapeutic potential of this compound has been evaluated in preclinical models of gastric ulcers. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with standard anti-ulcer drugs, Omeprazole (a Proton Pump Inhibitor) and Ranitidine (an H2 Receptor Antagonist).

Table 1: Efficacy in Ethanol-Induced Ulcer Model in Rats

Treatment GroupDose (mg/kg)Ulcer Index (mm²) (Mean ± SD)Percent Inhibition (%)Reference
Control (Ethanol)-17.4 ± 1.2-[1]
This compound 25 9.6 ± 0.9 44.8 ± 0.12 [1]
This compound 50 5.2 ± 0.7 70.2 ± 0.15 [1]
Omeprazole20Not explicitly stated, but significant reduction reported-[2][3]

Table 2: Efficacy in Pylorus Ligation-Induced Ulcer Model in Rats

Treatment GroupDose (mg/kg)Ulcer Index (mm²) (Mean ± SD)Percent Inhibition (%)Reference
Control (Pylorus Ligation)-9.2 ± 0.8-[1]
This compound 25 5.4 ± 0.5 41.3 ± 0.16 [1]
This compound 50 2.8 ± 0.6 69.5 ± 0.18 [1]
Ranitidine50Significantly reduced69.47[4]
Ranitidine60Significantly reduced92.37

Mechanism of Action: Anti-Inflammatory Effects

Preclinical evidence suggests that this compound's anti-ulcer activity is mediated, at least in part, by its ability to modulate inflammatory responses. The study on this compound demonstrated a significant reduction in the levels of key pro-inflammatory cytokines in the gastric tissue of ulcer-induced rats.

Table 3: Effect of this compound on Pro-Inflammatory Cytokines in Pylorus Ligation Model

CytokineControl (pg/mL) (Mean ± SD)This compound (25 mg/kg) (pg/mL) (Mean ± SD)This compound (50 mg/kg) (pg/mL) (Mean ± SD)Reference
TNF-α 489.2 ± 21382.6 ± 18326.4 ± 16[1]
IL-6 215.6 ± 14165.8 ± 11134.2 ± 9[1]
IL-1β 68.4 ± 551.2 ± 439.2 ± 3[1]

Signaling Pathway

The anti-inflammatory action of flavonoids like this compound is thought to involve the downregulation of pro-inflammatory signaling pathways. While the precise molecular targets of this compound are yet to be fully elucidated, a plausible mechanism involves the inhibition of pathways leading to the production of TNF-α, IL-6, and IL-1β.

Tambulin_Anti_Inflammatory_Pathway cluster_stimulus Ulcerogenic Stimulus (e.g., Ethanol (B145695), Pylorus Ligation) cluster_pathway Pro-inflammatory Signaling Cascade cluster_cytokines Pro-inflammatory Cytokine Production cluster_effect Pathophysiological Effect Stimulus Ulcerogenic Stimulus NFkB NF-κB Pathway Activation Stimulus->NFkB Activates TNFa TNF-α NFkB->TNFa Induces IL6 IL-6 NFkB->IL6 Induces IL1b IL-1β NFkB->IL1b Induces Inflammation Gastric Mucosal Inflammation and Ulceration TNFa->Inflammation IL6->Inflammation IL1b->Inflammation This compound This compound This compound->NFkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound in gastric ulcer.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide. These protocols are standard models for evaluating the anti-ulcer potential of therapeutic agents.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to screen for cytoprotective agents that protect the gastric mucosa from the necrotizing effects of ethanol.

Workflow:

Ethanol_Ulcer_Workflow cluster_acclimatization Acclimatization cluster_fasting Fasting cluster_treatment Treatment Administration cluster_induction Ulcer Induction cluster_euthanasia Euthanasia and Sample Collection cluster_analysis Analysis Acclimatize Acclimatize Rats (Standard conditions) Fast Fast Rats for 24h (Water ad libitum) Acclimatize->Fast Treatment Administer this compound/Vehicle/Standard Drug (Oral gavage) Fast->Treatment Induce Administer Absolute Ethanol (1 mL/200g) (Oral gavage, 1h post-treatment) Treatment->Induce Euthanize Euthanize Rats (1h post-ethanol) Induce->Euthanize Dissect Dissect Stomach Euthanize->Dissect Measure Measure Ulcer Index (Area of lesions) Dissect->Measure

Caption: Experimental workflow for the ethanol-induced ulcer model.

Detailed Protocol:

  • Animals: Wistar albino rats of either sex (150-200g) are used.

  • Acclimatization: Animals are acclimatized to standard laboratory conditions for at least one week.

  • Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration:

    • The test compound (this compound) is administered orally at specified doses (e.g., 25 and 50 mg/kg).

    • The standard drug (e.g., Omeprazole, 20 mg/kg) is administered orally.

    • The control group receives the vehicle (e.g., saline or a suspension agent).

  • Ulcer Induction: One hour after drug administration, absolute ethanol (1 mL/200 g body weight) is administered orally to induce gastric ulcers.

  • Euthanasia and Stomach Excision: One hour after ethanol administration, the animals are euthanized by a humane method. The stomachs are removed and opened along the greater curvature.

  • Ulcer Index Determination: The stomachs are washed with saline, and the ulcerated area is measured. The ulcer index is calculated based on the sum of the lengths of all lesions. The percentage of ulcer inhibition is calculated using the formula: [(Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index] x 100.

Pylorus Ligation-Induced Gastric Ulcer Model in Rats

This model, also known as the Shay rat model, assesses the effect of a substance on gastric acid secretion and the formation of ulcers due to the accumulation of gastric acid and pepsin.

Workflow:

Pylorus_Ligation_Workflow cluster_acclimatization Acclimatization cluster_fasting Fasting cluster_treatment Treatment Administration cluster_ligation Pylorus Ligation cluster_euthanasia Euthanasia and Sample Collection cluster_analysis Analysis Acclimatize Acclimatize Rats (Standard conditions) Fast Fast Rats for 24h (Water ad libitum) Acclimatize->Fast Treatment Administer this compound/Vehicle/Standard Drug (Oral gavage) Fast->Treatment Ligate Surgically Ligate the Pyloric End of the Stomach (Under anesthesia) Treatment->Ligate Euthanize Euthanize Rats (4h post-ligation) Ligate->Euthanize Collect Collect Gastric Contents and Dissect Stomach Euthanize->Collect MeasureGastric Measure Gastric Volume, pH, and Acidity Collect->MeasureGastric MeasureUlcer Measure Ulcer Index Collect->MeasureUlcer

Caption: Experimental workflow for the pylorus ligation-induced ulcer model.

Detailed Protocol:

  • Animals and Preparation: Similar to the ethanol-induced model, Wistar albino rats are used and fasted for 24 hours.

  • Drug Administration: The test compound, standard drug (e.g., Ranitidine, 50-60 mg/kg), or vehicle is administered orally.

  • Surgical Procedure: Thirty minutes to one hour after drug administration, the animals are anesthetized. A midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated with a silk suture, avoiding damage to the blood vessels. The abdominal wall is then sutured.

  • Post-operative Period: The animals are deprived of food and water and are kept for 4 hours.

  • Euthanasia and Sample Collection: After 4 hours, the animals are euthanized. The abdomen is opened, and another ligature is placed at the esophageal end of the stomach. The stomach is removed, and the gastric contents are collected into a graduated centrifuge tube.

  • Analysis of Gastric Contents: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total and free acidity are determined by titrating against 0.01 N NaOH.

  • Ulcer Index Determination: The stomach is opened along the greater curvature, washed with saline, and the ulcer index is determined as described in the ethanol-induced model. The percentage of ulcer inhibition is also calculated.

Conclusion

The preclinical data presented in this guide suggest that this compound possesses significant anti-ulcer properties, comparable in some respects to established therapeutic agents like Ranitidine in the pylorus ligation model. Its mechanism of action appears to be linked to the downregulation of pro-inflammatory cytokines. Further research, including more extensive preclinical and eventually clinical studies, is warranted to fully validate the therapeutic potential of this compound for the treatment of peptic ulcer disease. This guide provides a foundational comparison to aid researchers and drug development professionals in the evaluation of this promising natural compound.

References

A Comparative Analysis of the Biological Activities of Tambulin and Ombuin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two structurally related flavonoids, Tambulin and Ombuin (B192007). By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Introduction to this compound and Ombuin

This compound and Ombuin are flavonols, a class of flavonoids known for their diverse pharmacological properties. This compound, chemically described as 3,5-dihydroxy-7,8,4'-trimethoxyflavone, is often isolated from plants of the Zanthoxylum genus.[1] Ombuin is 3,5,3'-trihydroxy-7,4'-dimethoxyflavone and is found in plants such as Cyperus teneriffae and Rhamnus erythroxylon.[2][3] Both compounds share a common flavonol backbone but differ in their methoxy (B1213986) and hydroxy group substitutions, which significantly influences their biological effects. This guide focuses on a comparative evaluation of their anti-inflammatory, anti-ulcer, antioxidant, and anti-cancer activities.

Comparative Quantitative Data

The following table summarizes the quantitative data on the biological activities of this compound and Ombuin based on available experimental evidence. Direct comparison should be approached with caution unless the experimental conditions are identical.

Biological ActivityAssayTarget/Cell LineThis compound (IC₅₀ / % Inhibition)Ombuin (IC₅₀ / % Inhibition)Reference
Anti-ulcer Pylorus-ligated modelWistar rats69.5 ± 0.18 % inhibition (50 mg/kg)Dose-dependent activity reported[4]
Anti-ulcer Ethanol-induced modelWistar rats70.2 ± 0.15 % inhibition (50 mg/kg)Dose-dependent activity reported[4]
Antioxidant DPPH radical scavenging-IC₅₀ = 32.65 ± 0.31 µg/mLNotable antioxidant effects reported[5]
ROS Inhibition --IC₅₀ = 7.5 ± 0.3 µg/mLNotable antioxidant effects reported[5]
Anti-inflammatory Pro-inflammatory CytokinesLPS-induced BV-2 microgliaReduces IL-1β, TNF-α, IL-6 (50 mg/kg in vivo)Dramatically reduces IL-6, TNF-α, IL-1β[3][4]
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-induced BV-2 microglia-Concentration-dependent inhibition[3][6]
Anti-cancer Cell ViabilityNon-Small Cell Lung Cancer (NSCLC)Inhibits proliferation-[7]
Anti-cancer Cell ViabilityHuman HeLa cells-Anticancer activity reported[8]

Anti-inflammatory and Anti-ulcer Activity

Both this compound and Ombuin exhibit significant anti-inflammatory properties. A direct comparative study on their anti-ulcer effects revealed that this compound, at a dose of 50 mg/kg, showed potent activity in both pylorus-ligated and ethanol-induced ulcer models in rats.[4] This study also noted a dose-dependent anti-ulcer effect for Ombuin.[4]

The anti-inflammatory mechanism of this compound in the context of ulcers involves the reduction of inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6).[4]

Ombuin's anti-inflammatory action has been particularly well-studied in the context of neuroinflammation. It has been shown to dramatically reduce the release of pro-inflammatory mediators, including IL-6, TNF-α, IL-1β, nitric oxide (NO), and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated BV-2 microglia.[3][6][9] The underlying mechanism involves the direct targeting of the proto-oncogene tyrosine-protein kinase (Src), leading to the suppression of the PI3K-AKT/NF-κB signaling pathway.[3][6]

Signaling Pathway of Ombuin in Neuroinflammation

Ombuin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Src Src TLR4->Src activates PI3K PI3K Src->PI3K phosphorylates AKT AKT PI3K->AKT activates IKK IKKα/β AKT->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates (degradation) NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Ombuin Ombuin Ombuin->Src inhibits phosphorylation Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene induces Cytokines TNF-α, IL-6, IL-1β, NO, ROS Gene->Cytokines leads to release

Caption: Ombuin's anti-neuroinflammatory mechanism of action.

Experimental Protocols

Pylorus Ligation-Induced Ulcer Model

  • Animal Model: Wistar rats are fasted for 24 hours with free access to water.

  • Procedure: Under light ether anesthesia, the abdomen is opened, and a thread is passed around the pyloric sphincter and tightly ligated. The stomach is placed back, and the abdominal wall is sutured.

  • Treatment: Vehicle, standard drug (e.g., Omeprazole), this compound, or Ombuin are administered orally to respective groups of animals one hour before pylorus ligation.

  • Observation: Four hours after ligation, the animals are sacrificed. The stomach is removed, and the gastric contents are collected to measure volume, pH, and acidity.

  • Ulcer Index Calculation: The stomach is opened along the greater curvature, and the inner surface is examined for ulcers. The ulcer index is calculated based on the number and severity of the lesions.[4]

LPS-Induced Inflammation in BV-2 Microglia

  • Cell Culture: Mouse BV-2 microglial cells are cultured in MEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ environment.

  • Treatment: Cells are pre-treated with various concentrations of Ombuin (e.g., 10, 30, 50 µM) for 1 hour.

  • Inflammation Induction: Inflammation is induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Analysis of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β): Levels of these cytokines in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

    • ROS: Intracellular ROS levels are measured using a DCFH-DA fluorescent probe.[9]

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[10] Experimental data shows that this compound is a potent antioxidant, with an IC₅₀ value of 32.65 ± 0.31 µg/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5] It also demonstrates strong inhibition of reactive oxygen species (ROS) with an IC₅₀ of 7.5 ± 0.3 µg/mL.[5]

While specific IC₅₀ values for Ombuin were not detailed in the reviewed literature, multiple sources confirm its notable antioxidant effects, which contribute to its anti-inflammatory and anti-neuroinflammatory properties.[3][6][9]

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow start Start prep_reagents Prepare DPPH Solution (in methanol) and Test Compound Solutions start->prep_reagents mixing Mix DPPH solution with various concentrations of this compound/Ombuin prep_reagents->mixing incubation Incubate in the dark at room temperature (e.g., 30 minutes) mixing->incubation measurement Measure Absorbance at ~517 nm using a spectrophotometer incubation->measurement calculation Calculate Percentage Inhibition vs. Control measurement->calculation ic50 Determine IC50 Value (Concentration for 50% inhibition) calculation->ic50 end End ic50->end

Caption: General workflow for the DPPH antioxidant assay.

Experimental Protocol

DPPH Radical Scavenging Assay

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol. Serial dilutions of the test compounds (this compound, Ombuin) and a standard antioxidant (e.g., Ascorbic Acid) are also prepared.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A control well contains DPPH and the solvent (methanol).

  • Incubation: The plate is shaken and incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.

Anti-Cancer Activity

Both this compound and Ombuin have been reported to possess anti-cancer properties, although the extent of research and the specific cancer types studied differ.

This compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells and promote their apoptosis.[7] Its activity is linked to the inhibition of histone deacetylase 1 (HDAC1), a key enzyme in cancer epigenetics.[7]

Ombuin has demonstrated anti-cancer activity against human HeLa (cervical cancer) cells in high-throughput screening assays.[8] However, detailed mechanistic studies and comparisons across a wide range of cancer cell lines are less documented in the available literature compared to this compound.

Due to the variation in cancer cell lines and experimental designs, a direct quantitative comparison of their potency is challenging at this time. Further research is required to evaluate their efficacy against a standardized panel of cancer cells under identical conditions.

Experimental Protocol

MTT Cell Viability Assay

  • Cell Seeding: Cancer cells (e.g., NSCLC, HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound or Ombuin and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.

References

In Vivo Validation of Tambulin's Effect on Blood Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo effects of compounds derived from the Zanthoxylum genus, with a focus on their potential antihypertensive properties, benchmarked against established antihypertensive drugs. Due to the limited availability of direct in vivo studies on the isolated compound Tambulin, this guide leverages data from studies on Zanthoxylum extracts and compares their effects with well-documented pharmaceuticals, Captopril (B1668294) and Losartan (B1675146).

Comparative Analysis of Blood Pressure Reduction

The following table summarizes the in vivo effects of a Zanthoxylum species extract and two common antihypertensive drugs on blood pressure in rat models. It is important to note that the data for the Zanthoxylum extract is from Zanthoxylum rhoifolium, a related species to Zanthoxylum armatum from which this compound is isolated. This serves as a proxy in the absence of direct in vivo blood pressure data for Zanthoxylum armatum extract or isolated this compound.

Substance Animal Model Dose Route of Administration Effect on Blood Pressure Reference
Ethanol (B145695) Extract of Zanthoxylum rhoifolium Spontaneously Hypertensive Rats (SHR)15 mg/kgIntravenousSignificant reduction in Mean Arterial Pressure (MAP)[1][2]
Captopril Spontaneously Hypertensive Rats (SHR)30 mg/kgOralPotentiated antihypertensive action when combined with diuretics[3]
Captopril 2-Kidney Renal Hypertensive Rats (RHR)30 mg/kg/dayOralLowered Systolic Blood Pressure (SBP) by 30-50 mmHg over 6 months[4]
Captopril Spontaneously Hypertensive Rats (SHR)250 mg/kg/dayOral (in drinking water)~60 mmHg decrease in Systolic Blood Pressure (SBP) after 3 weeks[5]
Losartan Normotensive Sprague-Dawley Rats10 mg/kgSubcutaneousSignificant decrease in blood pressure 6 hours post-injection[6]
Losartan Spontaneously Hypertensive Rats (SHR)20 mg/kg/dayOralInhibited blood pressure elevation over 8 weeks[7]

Experimental Protocols

This section details the methodologies employed in the in vivo assessment of blood pressure.

Animal Models of Hypertension
  • Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension. These rats develop hypertension without any external induction, making them suitable for studying the long-term effects of antihypertensive agents.

  • 2-Kidney Renal Hypertensive Rat (RHR): This model mimics renovascular hypertension, a form of secondary hypertension caused by reduced blood flow to the kidneys.

Blood Pressure Measurement Techniques
  • Direct Blood Pressure Measurement: This invasive method involves the cannulation of an artery (e.g., carotid or femoral artery) and the use of a pressure transducer to obtain continuous and accurate blood pressure readings.

  • Indirect Blood Pressure Measurement (Tail-Cuff Method): This non-invasive technique uses a cuff and a sensor placed on the tail of the conscious rat to measure systolic blood pressure. While less invasive, it can be influenced by stress and the animal's movement.

Drug Administration
  • Oral Gavage: A common method for oral administration of drugs in liquid form directly into the stomach of the animal using a feeding needle.

  • Intravenous (IV) Injection: Administration of the substance directly into a vein for rapid systemic distribution.

  • Subcutaneous (SC) Injection: Injection of the substance into the layer of skin and fat beneath the epidermis.

  • Administration in Drinking Water: A method for chronic drug administration where the substance is dissolved in the animals' drinking water.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's vasorelaxant effect and a general workflow for in vivo blood pressure measurement.

This compound Signaling Pathway cluster_pathways Intracellular Signaling This compound This compound VascularSmoothMuscle Vascular Smooth Muscle Cell This compound->VascularSmoothMuscle Direct Effect cAMP_pathway ↑ cAMP Pathway VascularSmoothMuscle->cAMP_pathway cGMP_pathway ↑ cGMP Pathway VascularSmoothMuscle->cGMP_pathway Relaxation Vasorelaxation cAMP_pathway->Relaxation cGMP_pathway->Relaxation

This compound's Proposed Vasorelaxant Signaling Pathway.

Experimental Workflow AnimalModel Select Animal Model (e.g., SHR) Acclimatization Acclimatization Period AnimalModel->Acclimatization BaselineBP Baseline Blood Pressure Measurement Acclimatization->BaselineBP DrugAdmin Administer Test Compound (e.g., Z. rhoifolium extract) or Vehicle BaselineBP->DrugAdmin PostTreatmentBP Post-Treatment Blood Pressure Measurement DrugAdmin->PostTreatmentBP DataAnalysis Data Analysis and Comparison PostTreatmentBP->DataAnalysis

References

Validating the Role of Tambulin in Cyclic AMP and GMP Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tambulin, a flavonol found in plants such as Zanthoxylum armatum, and its role in the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways.[1][2][3] this compound has been observed to induce vasorelaxation by affecting both the cAMP and cGMP pathways.[1] This document compares its activity with other well-established modulators of these pathways and provides detailed experimental protocols for validation.

Introduction to cAMP and cGMP Signaling Pathways

Cyclic AMP (cAMP) and cyclic GMP (cGMP) are crucial second messengers that regulate a multitude of cellular processes.[4][5][6] The cAMP pathway is primarily activated by the enzyme adenylyl cyclase and is involved in signal transduction for numerous hormones and neurotransmitters.[7][8][9][10] The cGMP pathway, often initiated by nitric oxide (NO) and natriuretic peptides, plays a key role in vasodilation, retinal phototransduction, and neurotransmission.[6][11][12] Both pathways are terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP and cGMP.[7] Modulation of these pathways is a key strategy in the development of therapeutics for a wide range of diseases.[13][14]

Comparative Analysis of Pathway Modulators

This section compares the effects of this compound with well-characterized modulators of the cAMP and cGMP pathways: Forskolin, IBMX, and Sildenafil.

Table 1: Comparison of Mechanistic and Potency Data

CompoundTarget(s)Mechanism of ActionPathway(s) AffectedIC50/EC50 Values (Exemplary)
This compound Multiple targets suggestedPotentiates relaxation to endothelium-independent vasodilators.[1]Both cAMP and cGMP[1]Data not yet fully quantified.
Forskolin Adenylyl CyclaseDirect activator of adenylyl cyclase, increasing cAMP production.[15][16][17][18]cAMPEC50 for adenylyl cyclase activation is typically in the low micromolar range.
IBMX Phosphodiesterases (non-selective)Competitive inhibitor of multiple PDE isoforms, preventing the breakdown of cAMP and cGMP.[19][20][21]Both cAMP and cGMPIC50 values vary by PDE isoform, generally in the 2-50 µM range.[19][21]
Sildenafil Phosphodiesterase 5 (PDE5)Selective inhibitor of PDE5, preventing the breakdown of cGMP.[22][23][24][25]Primarily cGMPIC50 for PDE5 is in the low nanomolar range.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's role in the cAMP and cGMP pathways.

Objective: To measure the intracellular accumulation of cAMP and cGMP in response to this compound treatment.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment:

    • Plate cells (e.g., vascular smooth muscle cells, HEK293 cells) in 24-well plates and grow to 80-90% confluency.

    • Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cyclic nucleotide degradation.

    • Treat cells with varying concentrations of this compound or control compounds (e.g., Forskolin for cAMP, Sodium Nitroprusside for cGMP) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Aspirate the media and lyse the cells using 0.1 M HCl.

    • Incubate at room temperature for 10 minutes.

  • Assay Procedure:

    • Use a commercially available cAMP or cGMP ELISA kit.

    • Follow the manufacturer's instructions for sample acetylation (if required), addition of standards and samples to the antibody-coated plate, and incubation with the enzyme-linked tracer.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of cAMP or cGMP in each sample based on the standard curve.

    • Plot the concentration-response curve to determine the EC50 value for this compound.

Objective: To determine if this compound inhibits the activity of specific PDE isoforms.

Methodology: In Vitro PDE Glo™ Assay

  • Reagents and Materials:

    • Recombinant human PDE enzymes (various isoforms).

    • PDE Glo™ Phosphodiesterase Assay kit (Promega) or similar.

    • Varying concentrations of this compound and a known PDE inhibitor (e.g., IBMX, Sildenafil).

  • Assay Procedure:

    • Perform the assay in a 96-well plate format.

    • Add the PDE enzyme, the test compound (this compound), and the cyclic nucleotide substrate (cAMP or cGMP).

    • Incubate at room temperature to allow the PDE to hydrolyze the substrate.

    • Stop the reaction and add the detection reagents according to the kit protocol. This typically involves a kinase that is active only when the cyclic nucleotide is hydrolyzed, leading to the consumption of ATP and a subsequent luminescent signal.

  • Data Analysis:

    • Measure luminescence using a luminometer.

    • The signal is inversely proportional to PDE activity.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the concentration-response curve to determine the IC50 value.

Objective: To assess whether this compound directly activates or inhibits adenylyl or guanylyl cyclase.

Methodology: In Vitro Enzyme Activity Assay

  • Membrane Preparation:

    • Prepare cell membrane fractions from a suitable cell line or tissue expressing the cyclase of interest.

  • Assay Reaction:

    • Incubate the membrane preparation with ATP (for adenylyl cyclase) or GTP (for guanylyl cyclase) and necessary cofactors (e.g., Mg2+, Mn2+).

    • Include varying concentrations of this compound or known activators (e.g., Forskolin for adenylyl cyclase, NO donors for soluble guanylyl cyclase).

  • Quantification of Cyclic Nucleotides:

    • Stop the reaction and measure the amount of cAMP or cGMP produced using an ELISA or radioimmunoassay (RIA).

  • Data Analysis:

    • Determine the rate of enzyme activity at each this compound concentration.

    • Plot the concentration-response curve to determine if this compound modulates cyclase activity.

Visualizations of Pathways and Workflows

The following diagrams illustrate the signaling pathways and a general experimental workflow for validating this compound's mechanism of action.

cAMP_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Hormone/ Neurotransmitter GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Response Cellular Response PKA->Response Phosphorylates Targets AMP AMP PDE->AMP Degrades cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Response Cellular Response (e.g., Vasodilation) PKG->Response Phosphorylates Targets GMP GMP PDE5->GMP Degrades Experimental_Workflow A Hypothesis: This compound modulates cAMP/cGMP pathways B Cell-Based Assays: Measure intracellular cAMP & cGMP levels (ELISA) A->B F Functional Assays: (e.g., Vasorelaxation) A->F C Biochemical Assays: PDE Activity Assay B->C If levels increase D Biochemical Assays: Adenylyl/Guanylyl Cyclase Activity Assay B->D If levels increase E Mechanism of Action Elucidation C->E D->E E->F Correlate

References

comparison of synthetic vs. natural Tambulin in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Natural Tambulin's Performance in Bioassays and the Outlook for Synthetic Alternatives

Published for: Researchers, scientists, and drug development professionals.

Introduction

This compound, a flavonol found in various medicinal plants, most notably from the genus Zanthoxylum, has garnered significant interest for its diverse pharmacological activities.[1][2] As a naturally occurring compound, it is primarily obtained through extraction and purification from plant sources like the fruits of Zanthoxylum armatum.[1][3] The potential therapeutic applications of this compound have led to questions regarding the feasibility and comparative efficacy of a chemically synthesized version.

This guide provides a comprehensive summary of the known bioactivities of natural this compound, supported by experimental data from various bioassays. It also addresses the current landscape of synthetic this compound, noting a significant gap in the literature regarding its biological evaluation. To date, published research has focused exclusively on this compound isolated from natural sources, and as such, a direct comparative analysis with a synthetic equivalent is not yet possible. The data herein serves as a benchmark for any future evaluation of synthetic this compound.

Comparative Bioactivity Data: Natural this compound

The biological effects of this compound isolated from natural sources have been quantified in several key bioassays. The following table summarizes the significant findings, presenting quantitative data to benchmark its potency across different therapeutic areas.

Bioassay CategorySpecific Assay / TargetTest SystemKey FindingsConcentration / IC₅₀Reference
Anti-ulcer Activity Ethanol-induced UlcerMiceSignificant protection against gastric ulcers70.2% inhibition @ 50 mg/kg[2]
Pylorus-ligated UlcerMiceSignificant protection against gastric ulcers69.5% inhibition @ 50 mg/kg[2]
Antioxidant Activity Reactive Oxygen Species (ROS) InhibitionCellular AssayPotent inhibition of ROSIC₅₀ = 7.5 ± 0.3 µg/mL
Vasorelaxation Endothelium-independent relaxationPorcine Coronary ArteryInduces vasorelaxation via cAMP/cGMP pathwaysConcentration-dependent[1]
Insulin (B600854) Secretion Glucose-stimulated insulin secretionMice Islets & MIN6 CellsPotentiates insulin secretion at high glucoseEffective at 200 μM[2]

Signaling Pathway of this compound-Induced Vasorelaxation

Studies on natural this compound have elucidated its mechanism in inducing vasorelaxation. The compound acts directly on the vascular smooth muscle, involving both the cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways. This action is independent of the vascular endothelium. The pathway highlights this compound's ability to modulate key protein kinases A (PKA) and G (PKG), leading to smooth muscle relaxation.

This compound Vasorelaxation Pathway cluster_cell This compound Natural this compound VSMC Vascular Smooth Muscle Cell AC Adenylyl Cyclase (AC) This compound->AC Stimulates GC Guanylyl Cyclase (GC) This compound->GC Stimulates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation PKA->Relaxation PKG->Relaxation

Caption: Signaling pathway for this compound-induced vasorelaxation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. Below are the protocols for key experiments performed on natural this compound.

Anti-ulcer Activity Assay (Ethanol-Induced Model)
  • Objective: To evaluate the gastroprotective effect of this compound against ethanol-induced gastric ulcers.

  • Animal Model: Mice are typically used.

  • Procedure:

    • Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

    • The test group receives a specific dose of this compound (e.g., 50 mg/kg), administered orally. The control group receives the vehicle, and a positive control group may receive a standard anti-ulcer drug like omeprazole.

    • After a set period (e.g., 60 minutes), absolute ethanol (B145695) is administered orally to all animals to induce gastric ulcers.

    • One hour after ethanol administration, the animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature, washed with saline, and examined for mucosal lesions.

    • The ulcer index is calculated by measuring the area of the lesions. The percentage of ulcer inhibition is determined by comparing the ulcer index of the test group with that of the control group.[2]

In Vitro Vasorelaxation Assay
  • Objective: To determine the effect of this compound on vascular smooth muscle tone.

  • Test System: Isolated porcine coronary artery rings.

  • Procedure:

    • Porcine hearts are obtained, and the coronary arteries are dissected and cut into rings (e.g., 3-4 mm in width).

    • The rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

    • The rings are connected to isometric force transducers to record changes in tension.

    • After an equilibration period, the artery rings are pre-contracted with an agent like potassium chloride (KCl) or serotonin.

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its relaxant effect.

    • The relaxation is expressed as a percentage of the pre-contraction response.[1]

    • To determine the mechanism, the experiment can be repeated in the presence of specific inhibitors for the cAMP and cGMP pathways (e.g., H-89 for PKA).[1]

Bioassay_Workflow start Start: Prepare Cancer Cell Culture seed Seed Cells into 96-Well Plate start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 add_cpd Add Varying Concentrations of this compound incubate1->add_cpd incubate2 Incubate (e.g., 48-72h) for Treatment add_cpd->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate (2-4h) (Formation of Formazan) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance on Plate Reader solubilize->read end End: Calculate IC₅₀ (Cell Viability %) read->end

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Outlook

The available scientific literature robustly demonstrates that natural this compound possesses a range of potent biological activities, including vasorelaxant, antioxidant, and anti-ulcer effects.[1][2] Its mechanisms of action are beginning to be understood, particularly in the context of vasorelaxation, where it modulates the cAMP and cGMP signaling pathways.[1]

However, a critical knowledge gap exists concerning the bioactivity of synthetic this compound. Without studies evaluating a chemically synthesized counterpart, a direct comparison of efficacy, purity, and potential side effects remains speculative. The total synthesis of this compound and subsequent evaluation in the bioassays outlined in this guide would be a crucial next step. Such research would not only validate the activity of the molecular structure itself, independent of any co-purified natural compounds, but also open avenues for large-scale production and further derivatization to enhance its therapeutic properties. For researchers in drug development, the data on natural this compound provides a solid foundation and a clear benchmark for assessing the viability of a future synthetic version.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tambulin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Tambulin" is a hypothetical substance name used for illustrative purposes. The following disposal procedures are based on general best practices for hazardous chemical waste management in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's and local authorities' waste disposal regulations.

This document provides procedural guidance for the safe handling and disposal of the hypothetical chemical, this compound, a moderately toxic and environmentally harmful organic compound. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

This compound Waste Identification and Segregation

Before disposal, this compound waste must be correctly identified and segregated based on its physical state and potential for reaction with other chemicals. Improper segregation can lead to dangerous chemical reactions.[1][2]

  • Aqueous this compound Waste: Solutions primarily consisting of water with dissolved or suspended this compound.

  • Organic this compound Waste: Solutions where this compound is dissolved in non-halogenated or halogenated organic solvents.

  • Solid this compound Waste: Includes pure this compound powder, contaminated labware (e.g., pipette tips, gloves, glassware), and spill cleanup materials.[1]

  • Acutely Toxic Waste (P-listed): If this compound is classified as acutely toxic, it requires special handling. A maximum of one quart of liquid or one kilogram of solid P-listed waste may be accumulated in a satellite area at one time.[3]

Critical Segregation Rule: Never mix incompatible waste streams.[1][2] For example, this compound solutions in organic solvents must be kept separate from aqueous acidic or basic solutions to prevent violent reactions or the release of toxic gases.[2] Halogenated and non-halogenated solvent wastes should also be packaged separately.[1][4]

Waste Accumulation and Storage

All this compound waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[2][3]

  • Container Requirements: Waste containers must be in good condition, compatible with this compound, and kept securely closed except when adding waste.[3][5] For instance, corrosive solutions should not be stored in metal containers.[1] Secondary containment, such as a tray or tub, is mandatory to contain potential spills.[2]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."[5] Acronyms or abbreviations are not acceptable.[1][5] The label must also include the accumulation start date.

  • Storage Limits: A maximum of 55 gallons of total hazardous waste may be stored in an SAA.[3] Containers can remain in the SAA for up to one year but must be removed within three days of becoming full.[2] However, institutional policies may require removal sooner, such as within six months of the start date.[4][6]

Disposal Procedures

Disposal routes for this compound depend on its concentration and the nature of the waste stream. Under no circumstances should hazardous chemicals be disposed of down the drain or in regular trash unless explicitly permitted after a verified neutralization procedure.[5][6]

The following table summarizes the disposal routes for different this compound waste streams based on hypothetical concentration limits.

Waste StreamThis compound ConcentrationDisposal Procedure
Aqueous Solution < 10 mg/LPermissible for drain disposal only after successful neutralization to pH 5.5-9.5, followed by a flush with at least 20 parts water.[7]
Aqueous Solution ≥ 10 mg/LCollect for chemical waste pickup by Environmental Health & Safety (EHS). Do not attempt drain disposal.[2]
Organic Solvent Solution Any concentrationCollect for chemical waste pickup. Segregate into halogenated and non-halogenated streams.[1][4]
Contaminated Solids Any concentrationDouble-bag in sealed plastic bags, label as "Hazardous Waste - this compound," and arrange for EHS pickup.[8]

Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol details a method for the chemical degradation of low-concentration aqueous this compound waste (<10 mg/L) prior to drain disposal. This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).[7]

Materials:

  • Aqueous this compound waste (<10 mg/L)

  • Sodium hypochlorite (B82951) solution (5.25% bleach)

  • Sodium hydroxide (B78521) (1M) and Hydrochloric acid (1M) for pH adjustment

  • pH meter or pH strips

  • Stir plate and magnetic stir bar

  • Glass beaker or flask (appropriately sized)

  • Personal Protective Equipment (safety goggles, lab coat, chemical-resistant gloves)

Procedure:

  • Preparation: Place the beaker containing the aqueous this compound waste on a stir plate inside a chemical fume hood. Add a magnetic stir bar.

  • Initial pH Adjustment: Measure the initial pH of the solution. Adjust to a pH between 10 and 11 by slowly adding 1M sodium hydroxide while stirring. This enhances the degradation process.

  • Degradation: For every 100 mL of this compound waste, slowly add 10 mL of 5.25% sodium hypochlorite solution while stirring continuously.

  • Reaction: Cover the beaker and allow the mixture to stir at room temperature for a minimum of 4 hours to ensure complete degradation.

  • Final pH Neutralization: After the reaction period, check the pH of the solution. Neutralize it to a pH between 5.5 and 9.5 by adding 1M hydrochloric acid dropwise.[7]

  • Disposal: Once the pH is confirmed to be within the safe range, the treated solution can be poured down the sanitary sewer, followed by a copious amount of water (at least 20 times the volume of the treated solution).[7]

  • Documentation: Record the date, volume treated, and final pH in the laboratory waste log.

Visual Guides and Workflows

The following diagrams illustrate the decision-making process for this compound disposal and the experimental workflow for its neutralization.

G cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste Stream B Aqueous Waste A->B C Organic Waste A->C D Solid Waste A->D E Concentration < 10 mg/L? B->E H Segregate Halogenated & Non-Halogenated Solvents C->H I Package Contaminated Solids (Double-bag) D->I F Perform Neutralization Protocol E->F Yes G Collect for EHS Pickup (Label as Hazardous Waste) E->G No J Drain Disposal with Copious Water Flush F->J H->G I->G

Caption: Decision workflow for proper this compound waste stream management.

G cluster_1 Aqueous this compound Neutralization Protocol start Start: Aqueous Waste (<10 mg/L) step1 1. Place waste in beaker within fume hood start->step1 step2 2. Adjust pH to 10-11 with 1M NaOH step1->step2 step3 3. Add Sodium Hypochlorite (1:10 ratio) step2->step3 step4 4. Stir for 4 hours at room temperature step3->step4 step5 5. Neutralize pH to 5.5-9.5 with 1M HCl step4->step5 end End: Safe for Drain Disposal step5->end

Caption: Step-by-step experimental workflow for this compound neutralization.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.